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  • Product: H-D-PEN(TRT)-OH
  • CAS: 150025-01-7

Core Science & Biosynthesis

Foundational

H-D-PEN(TRT)-OH chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of H-D-PEN(TRT)-OH Introduction H-D-PEN(TRT)-OH, known systematically as (2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid or S-Trityl-D-penicilla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of H-D-PEN(TRT)-OH

Introduction

H-D-PEN(TRT)-OH, known systematically as (2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid or S-Trityl-D-penicillamine, is a highly specialized amino acid derivative crucial for advanced peptide synthesis.[1] As a derivative of D-penicillamine, an analog of cysteine featuring a gem-dimethyl substitution on the β-carbon, its incorporation into peptide chains imparts significant conformational constraints. These structural modifications are instrumental in drug discovery and development for enhancing peptide stability, receptor affinity, and biological activity.

The defining feature of this reagent is the trityl (Trt) group protecting the thiol side chain. This bulky and acid-labile protecting group is fundamental to its utility in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy. This guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and analytical methodologies for H-D-PEN(TRT)-OH, tailored for researchers and professionals in peptide chemistry and drug development. While the free amine form, H-D-PEN(TRT)-OH, is the subject of this guide, its practical application in synthesis invariably involves its N-α-Fmoc protected counterpart, Fmoc-D-Pen(Trt)-OH.

Section 1: Core Chemical & Physical Properties

A precise understanding of the physicochemical properties of H-D-PEN(TRT)-OH is essential for its effective use in synthesis, including stoichiometric calculations and analytical characterization.

Structural and Molecular Data

The molecule's structure is defined by a D-penicillamine core with a free α-amino group and a carboxylic acid terminus. The thiol (-SH) functional group is protected by a triphenylmethyl (trityl) group.[1]

Caption: Chemical structure of H-D-PEN(TRT)-OH.

Tabulated Properties

The core quantitative data for H-D-PEN(TRT)-OH are summarized below for easy reference.

PropertyValue/DescriptionSource(s)
IUPAC Name (2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid[1]
Synonyms S-Trityl-D-penicillamine, H-D-Cys(Trt, Me, Me)-OH[1]
CAS Number 150025-01-7[1]
Molecular Formula C₂₄H₂₅NO₂S[1][2]
Molecular Weight 391.5 g/mol [1][2]
Solubility Soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF); sparingly soluble in Methanol (MeOH).[1]
Storage Recommended storage at temperatures below -15°C under an inert atmosphere to ensure long-term stability.[1][3]

Section 2: The Principle of Orthogonal Protection in Peptide Synthesis

The utility of S-Trityl-D-penicillamine in SPPS is rooted in the concept of orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise construction of a complex peptide chain.

In the widely used Fmoc/tBu strategy, the N-α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like Trityl (for thiols), Boc (for amines), or tBu (for alcohols and carboxylic acids).

  • Fmoc Group (Base-Labile): The 9-fluorenylmethyloxycarbonyl group is quantitatively removed by a mild organic base, typically a 20% solution of piperidine in DMF.[4] This deprotection is performed at every cycle of synthesis to expose the N-terminal amine for the next coupling reaction.

  • Trt Group (Acid-Labile): The S-trityl group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids. This cleavage is performed only once, at the end of the synthesis, using a cleavage cocktail predominantly containing trifluoroacetic acid (TFA).[1][4]

This differential lability is the cornerstone of a successful synthesis, allowing for precise control over the peptide assembly process.

Caption: The orthogonal protection scheme in Fmoc-based SPPS.

Section 3: Synthesis and Deprotection Protocols

The following protocols provide a framework for the incorporation of D-penicillamine into a peptide sequence and its subsequent deprotection. These methods are designed to be self-validating through in-process monitoring and final analytical confirmation.

Experimental Workflow for SPPS

The overall workflow involves iterative cycles of deprotection and coupling, followed by a final cleavage step.

G start Start: Rink Amide Resin deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 2. Wash (DMF, DCM, MeOH) deprotect1->wash1 couple 3. Couple Fmoc-D-Pen(Trt)-OH (HBTU/DIPEA in DMF) wash1->couple monitor 4. Monitor Coupling (Kaiser Test) couple->monitor monitor->couple Negative (Recouple) wash2 5. Wash (DMF, DCM, MeOH) monitor->wash2 Positive cycle Repeat for next AA or Proceed to Cleavage wash2->cycle cycle->deprotect1 cleave 6. Final Cleavage & Deprotection (TFA Cocktail) cycle->cleave precipitate 7. Precipitate & Wash (Cold Diethyl Ether) cleave->precipitate end End: Crude Peptide precipitate->end

Caption: SPPS workflow for incorporating D-Pen(Trt).

Protocol 3.2: Coupling of Fmoc-D-Pen(Trt)-OH

Causality: This protocol utilizes HBTU as a coupling activator, which reacts with the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating efficient amide bond formation with the free N-terminal amine of the resin-bound peptide. DIPEA acts as a non-nucleophilic base to maintain the necessary pH for the reaction.

  • Resin Preparation: Swell the deprotected peptide-resin (with a free N-terminal amine) in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-D-Pen(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal volume of DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.[5]

Protocol 3.3: Final Cleavage and S-Trt Deprotection

Causality: This step uses a strong acid (TFA) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the S-Trityl group. The trityl cation (Trt+) released during this process is a potent electrophile that can cause unwanted side reactions (e.g., re-attachment to tryptophan or methionine). Scavengers like triisopropylsilane (TIS) and water are included to trap these reactive species, ensuring the integrity of the final peptide.

  • Reagent Preparation: Prepare a fresh cleavage cocktail. A standard formulation is 95% TFA, 2.5% Water, and 2.5% TIS .

  • Resin Preparation: Wash the final peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the trityl cation.[5]

  • Peptide Collection: Filter the mixture to separate the resin beads. Collect the filtrate, which contains the deprotected peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.

Section 4: Analytical Characterization

Post-synthesis, rigorous analytical chemistry is required to verify the identity, purity, and quantity of the target peptide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for both the purification of the crude peptide and the assessment of its final purity.

  • Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed.[6]

  • Stationary Phase: A C18 column is most common.

  • Mobile Phase: A gradient of two solvents is used:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Detection: UV absorbance is monitored, typically at 210-220 nm, which corresponds to the peptide backbone's amide bonds.

  • Outcome: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides an exact measurement of the molecular weight of the final peptide, serving as definitive confirmation of its identity.

  • Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is the standard method for peptide analysis.[7] It generates multiply charged ions, allowing for the analysis of large molecules on instruments with a limited mass range.

  • Calculation: The expected average molecular mass of the peptide is calculated by summing the residue masses of its constituent amino acids and adding the mass of a water molecule (18.015 Da). The monoisotopic mass should also be calculated for comparison with high-resolution mass spectrometry data.

  • Example: The residue mass of D-penicillamine (after deprotection) is 147.23 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not routine for every peptide, ¹H NMR spectroscopy can be used to characterize the starting material, H-D-PEN(TRT)-OH.[8]

  • Expected Signals: A ¹H NMR spectrum would show characteristic signals for the trityl group (multiple aromatic protons, typically in the 7.2-7.5 ppm range), the α-proton of the amino acid, and the two distinct methyl groups of the penicillamine core.[9][10]

Conclusion

H-D-PEN(TRT)-OH is a sophisticated and indispensable building block in peptide chemistry. Its value lies not just in its unique penicillamine structure, which introduces valuable conformational rigidity into peptides, but also in the strategic application of its S-trityl protecting group. A thorough understanding of its chemical properties, the principles of orthogonal protection, and validated protocols for its use and analysis are paramount for any researcher aiming to leverage its potential in the synthesis of complex, structurally defined peptides for therapeutic or research applications.

References

  • H-Pen(trt)-OH | C24H25NO2S | CID 7408446 . PubChem, National Institutes of Health. [Link]

  • Fmoc-D-Pen(Trt)-OH [201532-01-6] . Aapptec Peptides. [Link]

  • Organic total synthesis method of D-penicillamine.
  • Analysis of Testosterone-Hydroxylated Metabolites in Human Urine by Ultra High Performance Liquid chromatography-Mass Spectrometry . PubMed. [Link]

  • Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions . UvA-DARE, University of Amsterdam. [Link]

  • ¹H NMR spectra were recorded at 300 and 400 MHz . The Royal Society of Chemistry. [Link]

  • Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals . PMC, National Institutes of Health. [Link]

  • Analysis of testosterone and dihydrotestosterone in mice tissues by liquid chromatography-electrospray ionization-tandem mass spectrometry . ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the Structure and Synthesis of S-Trityl-D-penicillamine (H-D-Pen(Trt)-OH)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of H-D-Pen(Trt)-OH in Modern Drug Discovery In the landscape of advanced pharmaceutical development and peptide chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of H-D-Pen(Trt)-OH in Modern Drug Discovery

In the landscape of advanced pharmaceutical development and peptide chemistry, the strategic use of protected amino acids is paramount to achieving complex molecular architectures with desired biological activities. Among these crucial building blocks, S-Trityl-D-penicillamine (H-D-Pen(Trt)-OH) has emerged as a cornerstone for the introduction of the unique structural and functional properties of D-penicillamine into novel therapeutic agents. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive exploration of the structure, synthesis, and critical applications of this important molecule. Beyond a mere recitation of facts, this document delves into the rationale behind the synthetic strategies and the nuances of handling this sterically hindered and functionally rich amino acid derivative.

Unveiling the Molecular Architecture: Structure and Stereochemistry of H-D-Pen(Trt)-OH

H-D-Pen(Trt)-OH is a derivative of D-penicillamine, a non-proteinogenic amino acid that is structurally analogous to cysteine but features two methyl groups on the β-carbon. This seemingly subtle modification imparts significant conformational constraints and steric bulk, which can profoundly influence the biological activity and metabolic stability of peptides and other molecules into which it is incorporated.

The key structural features of H-D-Pen(Trt)-OH are:

  • D-Penicillamine Core: The chiral center at the α-carbon is in the D-configuration. It is important to note that only the D-isomer of penicillamine is used therapeutically, as the L-isomer is toxic and can interfere with pyridoxine (vitamin B6) metabolism.

  • Thiol Group (Protected): The sulfhydryl (-SH) group of the penicillamine side chain is protected by a trityl (triphenylmethyl, Trt) group. The trityl group is a bulky and acid-labile protecting group, crucial for preventing the highly reactive thiol from engaging in unwanted side reactions, such as oxidation to disulfides, during synthetic procedures.

  • Free Amino and Carboxyl Groups: The α-amino (-NH2) and α-carboxyl (-COOH) groups are unprotected, rendering the molecule ready for peptide coupling or other modifications at these termini.

The molecular structure of H-D-Pen(Trt)-OH is depicted below:

Caption: Figure 1. Chemical Structure of H-D-Pen(Trt)-OH

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC24H25NO2SPubChem[1]
Molecular Weight391.5 g/mol PubChem[1]
AppearanceWhite to off-white powder---
Chirality(2S)-2-amino-3-methyl-3-(tritylthio)butanoic acidPubChem[1]

The Synthetic Pathway: From D-Penicillamine to its Trityl-Protected Form

The synthesis of H-D-Pen(Trt)-OH from D-penicillamine presents a significant challenge due to the presence of three reactive functional groups: the thiol, the amino group, and the carboxylic acid. A successful synthesis hinges on a selective protection strategy to ensure that the trityl group is introduced exclusively onto the sulfur atom.

The Principle of Orthogonal Protection

To achieve selective S-tritylation, an orthogonal protection strategy is often employed. This strategy involves the use of protecting groups for the amino and carboxyl functions that are stable under the conditions required for S-tritylation and can be removed without affecting the S-trityl bond.

A Validated Synthetic Protocol

The following multi-step protocol outlines a reliable method for the synthesis of H-D-Pen(Trt)-OH, emphasizing the rationale behind each step.

synthesis_workflow cluster_start Starting Material cluster_protection Protection Steps cluster_tritylation Core Reaction cluster_deprotection Deprotection Steps cluster_final Final Product D_Pen D-Penicillamine N_protection Amino Group Protection (e.g., Boc or Fmoc) D_Pen->N_protection 1. Protect Amine C_protection Carboxyl Group Protection (e.g., Methyl Ester) N_protection->C_protection 2. Protect Carboxyl S_tritylation Selective S-Tritylation (Trityl Chloride) C_protection->S_tritylation 3. S-Tritylation N_deprotection Amino Group Deprotection S_tritylation->N_deprotection 4. Deprotect Amine C_deprotection Carboxyl Group Deprotection N_deprotection->C_deprotection 5. Deprotect Carboxyl Final_Product H-D-Pen(Trt)-OH C_deprotection->Final_Product 6. Isolation & Purification

Caption: Figure 2. A generalized workflow for the synthesis of H-D-Pen(Trt)-OH.

Step 1 & 2: Protection of the Amino and Carboxyl Groups

The initial and most critical phase of the synthesis is the protection of the α-amino and α-carboxyl groups of D-penicillamine. This is essential to prevent their reaction with the tritylating agent. A common approach involves the formation of a cyclic derivative, such as a thiazolidine, which simultaneously protects both the amino and thiol groups, followed by protection of the carboxyl group. However, for a more direct route to S-tritylation, sequential protection is often preferred.

  • Amino Group Protection: The amino group can be protected with a group like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), depending on the desired final application and the orthogonality required for subsequent steps.

  • Carboxyl Group Protection: The carboxyl group is typically converted to an ester, for instance, a methyl or ethyl ester, to prevent its participation in side reactions.

Step 3: Selective S-Tritylation

With the amino and carboxyl groups masked, the selective S-tritylation of the thiol group can be performed.

  • Reaction: The protected D-penicillamine derivative is reacted with trityl chloride (TrCl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Mechanism: The base deprotonates the thiol group to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the trityl chloride in an SN2 reaction. The steric bulk of the trityl group favors reaction at the more accessible and highly nucleophilic sulfur atom over the protected amino group.

Step 4 & 5: Deprotection of the Amino and Carboxyl Groups

Once the S-tritylation is complete, the protecting groups on the amino and carboxyl functions must be removed to yield the final product. The choice of deprotection conditions is dictated by the specific protecting groups used in the initial steps to ensure the S-trityl bond remains intact.

  • For Boc and Methyl Ester Protection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM), and the methyl ester can be saponified using a mild base like lithium hydroxide. The order of these steps is crucial to avoid side reactions.

Step 6: Purification and Characterization

The final product, H-D-Pen(Trt)-OH, is typically purified by crystallization or column chromatography to remove any unreacted starting materials, reagents, and byproducts.

  • Purification: Crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.

  • Characterization: The identity and purity of the synthesized H-D-Pen(Trt)-OH should be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the trityl group and the overall structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The Critical Role of the Trityl Group: A Self-Validating System in Peptide Synthesis

The choice of the trityl group for thiol protection is a testament to its unique properties that create a self-validating system within the context of solid-phase peptide synthesis (SPPS).

  • Acid Lability: The S-trityl bond is stable to the basic conditions used for Fmoc group removal during peptide chain elongation but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are typically used for the final cleavage of the peptide from the resin. This orthogonality is a cornerstone of modern peptide synthesis.

  • Steric Hindrance: The bulky nature of the trityl group provides excellent steric protection for the thiol, preventing its involvement in unwanted side reactions. This steric hindrance also contributes to the stability of the protected amino acid.

  • Deprotection Mechanism and the Importance of Scavengers: The acid-catalyzed deprotection of the trityl group proceeds via the formation of a stable trityl cation. This cation is highly electrophilic and can re-react with the deprotected thiol or other nucleophilic residues in the peptide, such as tryptophan. To prevent these side reactions and ensure complete deprotection, scavengers are essential. Common scavengers include triisopropylsilane (TIS) and water, which efficiently trap the trityl cation.

deprotection_mechanism cluster_reaction Deprotection Reaction cluster_scavenging Scavenging Protected_Thiol R-S-Trt Deprotected_Thiol R-SH Protected_Thiol->Deprotected_Thiol + H+ Trityl_Cation Trt+ Protected_Thiol->Trityl_Cation + H+ TFA TFA (H+) Deprotected_Thiol->Protected_Thiol Re-attachment (undesired) Trapped_Cation Trapped Trityl Trityl_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Figure 3. The mechanism of S-trityl deprotection and the crucial role of scavengers.

Applications in Drug Development and Beyond

The unique structural features of H-D-Pen(Trt)-OH make it a valuable tool in several areas of research and development:

  • Peptide and Peptidomimetic Synthesis: The primary application of H-D-Pen(Trt)-OH is in the synthesis of peptides and peptidomimetics. The incorporation of D-penicillamine can:

    • Induce Conformational Constraints: The gem-dimethyl groups restrict the conformational freedom of the peptide backbone, which can lead to more stable and potent analogues of biologically active peptides.

    • Enhance Metabolic Stability: The non-natural D-amino acid and the steric hindrance provided by the dimethyl groups can increase resistance to enzymatic degradation.

    • Modulate Receptor Binding: The unique stereochemistry and bulk of the penicillamine residue can alter the binding affinity and selectivity of a peptide for its target receptor.

  • Chelation Therapy Research: D-penicillamine is a well-known chelating agent used in the treatment of Wilson's disease (copper overload) and heavy metal poisoning.[2] H-D-Pen(Trt)-OH can be used as a protected precursor in the synthesis of more complex or targeted chelating agents.

  • Bioconjugation: The thiol group of penicillamine, once deprotected, provides a reactive handle for the conjugation of peptides to other molecules, such as carrier proteins, imaging agents, or drug delivery systems.

Conclusion: A Versatile Tool for Advancing Chemical Biology and Medicine

H-D-Pen(Trt)-OH is more than just a protected amino acid; it is a sophisticated molecular tool that empowers chemists and drug developers to explore new frontiers in peptide design and therapeutic innovation. Its unique structural attributes, combined with a well-understood and robust synthetic methodology, ensure its continued importance in the quest for novel and effective medicines. This guide has provided a comprehensive overview of its structure, a detailed rationale for its synthesis, and an appreciation for its diverse applications, equipping researchers with the foundational knowledge to effectively utilize this valuable compound in their scientific endeavors.

References

  • PubChem. S-Trityl-D-penicillamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Penicillamine. [Link]

  • PubChem. S-Trityl-D-penicillamine. National Center for Biotechnology Information. [Link]

  • MDPI. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. [Link]

  • Google Patents. Organic total synthesis method of D-penicillamine.
  • Google Patents.
  • PubMed. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. [Link]

  • RSC Publishing. Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions using Raman optical activity spectroscopy and DFT calculations. [Link]

  • USP-NF. Penicillamine Capsules. [Link]

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Foundational

An In-Depth Technical Guide to H-D-Pen(Trt)-OH in Peptide Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of H-D-Pen(Trt)-OH (S-Trityl-D-penicillamine). We will delve into its fundamental chemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of H-D-Pen(Trt)-OH (S-Trityl-D-penicillamine). We will delve into its fundamental chemical properties, its critical role in synthetic peptide chemistry, and its application in developing sophisticated molecular tools for probing complex biological systems. The narrative emphasizes the causality behind experimental choices, providing a framework for its effective utilization in the laboratory.

Core Concepts: Deconstructing H-D-Pen(Trt)-OH

H-D-Pen(Trt)-OH is a protected amino acid derivative that serves as a specialized building block in chemical synthesis, primarily in the field of peptide science.[1][2] Its structure is composed of three key elements, each conferring specific and vital properties for its application.

  • D-Penicillamine (Pen): The core of the molecule is D-penicillamine, a non-proteinogenic amino acid. It is an analog of cysteine, but with two methyl groups on the β-carbon (a gem-dimethyl substitution). This structural feature is paramount; it introduces significant steric hindrance, which researchers leverage to impose conformational rigidity upon a peptide backbone.[3] This rigidity can dramatically influence a peptide's binding affinity and selectivity for its biological target.[3]

  • The D-Chirality: The "D" designation indicates the stereochemistry at the α-carbon. The use of a D-amino acid in a peptide chain, which is typically composed of L-amino acids, is a common strategy to enhance resistance to enzymatic degradation by proteases, thereby increasing the peptide's in-vivo half-life.

  • The Trityl (Trt) Protecting Group: The thiol (-SH) group of the penicillamine side chain is highly reactive and prone to unwanted oxidation and side reactions during peptide synthesis. To prevent this, it is "protected" by a bulky trityl (triphenylmethyl, Trt) group.[1] The Trt group is stable under the basic conditions used for Fmoc-deprotection but is readily cleaved under acidic conditions, offering precise control over when the reactive thiol is exposed.[1][4]

Chemical & Physical Properties Summary
PropertyValue/DescriptionSource(s)
Molecular Formula C₂₄H₂₅NO₂S[1][5]
Molecular Weight ~391.5 g/mol [1][5]
Appearance White to off-white powder[6]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO); Sparingly soluble in Methanol[1]
Storage 2-8°C, under inert atmosphere

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-D-Pen(Trt)-OH is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] The Trt group's acid lability and stability to the basic conditions of Fmoc removal make it an orthogonal protecting group, which is essential for complex synthetic strategies.

The causality for using the Trt group is twofold:

  • Preventing Thiol Reactivity: It ensures the thiol side chain does not interfere with the repetitive cycles of amide bond formation that constitute peptide synthesis.

  • Enabling Controlled Disulfide Bridging: For peptides requiring specific disulfide bond patterns (cyclization), the Trt group allows the chemist to complete the linear peptide sequence first. The group is then selectively removed during the final acid cleavage step, exposing the thiol for a controlled oxidation reaction to form the disulfide bridge.[1] In syntheses with multiple cysteine or penicillamine residues, different thiol-protecting groups with varying labilities (e.g., Trt and Acm) can be used to direct the formation of specific, multiple disulfide bonds.[3]

General SPPS Workflow for Incorporation of H-D-Pen(Trt)-OH

The following diagram and protocol outline the standard cycle for incorporating H-D-Pen(Trt)-OH or any Fmoc-protected amino acid into a growing peptide chain on a solid support resin.

spss_workflow Resin 1. Start (Resin with free amine) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Expose N-terminal amine Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) *Here: Fmoc-D-Pen(Trt)-OH Wash1->Coupling Prepare for coupling Wash2 5. Wash (DMF) Coupling->Wash2 Remove excess reagents Repeat 6. Repeat Cycle or Final Cleavage Wash2->Repeat Repeat->Deprotection For next amino acid Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final peptide

Caption: A standard cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocol: Single Coupling Cycle

This protocol is a self-validating system. The success of each step is confirmed before proceeding (e.g., using a colorimetric test) to ensure high fidelity of the final peptide product.

  • Resin Preparation & Swelling:

    • Place the synthesis resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable reaction vessel.

    • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes to ensure reaction sites are accessible.[7] Drain the solvent.

  • Fmoc-Group Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[3]

    • Agitate for 5-20 minutes to remove the N-terminal Fmoc protecting group from the resin-bound peptide.[3]

    • Drain the solution and repeat the piperidine treatment for a shorter duration (e.g., 5 minutes) to ensure complete deprotection.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Validation (Optional but Recommended):

    • Perform a Kaiser test or Chloranil test on a small sample of resin beads. A positive result (blue for Kaiser) confirms the presence of a free primary amine, indicating successful Fmoc removal.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Pen(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU or HATU (2.9-5 equivalents) in DMF.[3][7]

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid of the amino acid.[3][7]

    • Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature to facilitate peptide bond formation.[3][7]

  • Post-Coupling Wash:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF to remove any unreacted reagents.

  • Validation (Optional but Recommended):

    • Perform a Kaiser test on a new sample of resin beads. A negative result (yellow/clear) indicates complete coupling, as there are no remaining free primary amines.

  • Cycle Repetition:

    • Return to Step 2 to add the next amino acid in the sequence. Once the full sequence is assembled, proceed to final cleavage.

  • Final Cleavage and Trt-Deprotection:

    • Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA).[1][4] Common cocktails include TFA/TIS/H₂O (95:2.5:2.5) to scavenge reactive species generated during deprotection.

    • This single step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the Trt group from the D-Penicillamine residue.[1]

Core Research Applications & Mechanistic Insights

The incorporation of H-D-Pen(Trt)-OH is not merely a synthetic step but a strategic design choice to probe and manipulate biological systems.

Modulating Receptor Selectivity and Function

The gem-dimethyl groups of penicillamine restrict the conformational freedom of the peptide backbone more than a standard cysteine residue. This constraint can force the peptide into a specific three-dimensional shape that enhances its binding selectivity for one receptor subtype over others.

  • Opioid Receptor Systems: The endogenous opioid system involves multiple receptor subtypes (μ, δ, κ).[8][9] Natural opioid peptides like enkephalins often show promiscuity. By replacing cysteine with penicillamine, researchers have successfully engineered enkephalin analogs with a profound increase in selectivity for δ-opioid receptors.[3] This enhanced selectivity is crucial for developing research tools to deconvolute the specific physiological roles of the δ-receptor and for designing potential therapeutics with fewer off-target effects.

  • Vasopressin/Oxytocin Receptors: In the case of the peptide hormone oxytocin, substitution of the cysteine at position 1 with penicillamine dramatically shifts its biological activity from an agonist to a potent antagonist.[3] This transformation is a direct result of the conformational change induced by the penicillamine residue, which allows the peptide to bind to the receptor but prevents it from inducing the conformational change necessary for signal transduction. Such antagonists are invaluable tools for studying the roles of oxytocin in physiological processes like social bonding and parturition.[10]

gpcr_pathway cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein Gαi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Effector Downstream Cellular Response (e.g., Ion Channel Modulation) G_Protein->Effector Modulation Ligand Peptide Ligand (with D-Pen) Ligand->Receptor Binding cAMP cAMP Production ↓ AC->cAMP cAMP->Effector

Caption: Simplified signaling pathway for an inhibitory GPCR like the δ-opioid receptor.

Enhancing Metabolic Stability

Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. The inclusion of non-natural amino acids like D-penicillamine serves as a powerful strategy to overcome this limitation. Proteolytic enzymes have high stereospecificity for L-amino acids; the presence of a D-isomer at a potential cleavage site can render the peptide bond resistant to hydrolysis, significantly extending the peptide's biological half-life.[3]

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling H-D-Pen(Trt)-OH and its parent compound, D-penicillamine.[11]

  • Handling: Handle in a well-ventilated area or chemical fume hood to avoid inhalation of the powder.[12] Avoid contact with skin and eyes.[11]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C, to maintain its stability and prevent degradation.

  • Toxicity: D-penicillamine itself is a biologically active compound. It is harmful if swallowed, inhaled, or comes in contact with skin, and may cause respiratory irritation.[11] It is also suspected of damaging fertility or the unborn child.[13] Due diligence is required.

Conclusion

H-D-Pen(Trt)-OH is far more than a simple protected amino acid; it is a sophisticated chemical tool that provides peptide scientists with precise control over molecular architecture and function. The strategic incorporation of this reagent, guided by an understanding of the roles of its D-chirality, gem-dimethyl substitution, and acid-labile thiol protection, enables the rational design of peptides with enhanced stability, receptor selectivity, and tailored biological activity. Its continued use in research is fundamental to advancing our understanding of complex signaling pathways and to the development of next-generation peptide-based therapeutics.

References

  • National Institutes of Health (NIH). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. [Link]

  • Organic Chemistry Portal. Tritylamines. [Link]

  • National Center for Biotechnology Information. H-Pen(trt)-OH | C24H25NO2S | CID 7408446. PubChem. [Link]

  • Common Organic Chemistry. Trityl Protection. [Link]

  • PubMed Central. Testosterone modulation of ethanol effects on the µ-opioid receptor kinetics in castrated rats. [Link]

  • PubMed Central. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. [Link]

  • National Center for Biotechnology Information. S-Trityl-D-penicillamine | C24H25NO2S | CID 7408448. PubChem. [Link]

  • Aapptec Peptides. Fmoc-D-Pen(Trt)-OH [201532-01-6]. [Link]

  • PubMed Central. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics. [Link]

  • ResearchGate. (2025, August 6). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]

  • MDPI. Molecular and Epigenetic Aspects of Opioid Receptors in Drug Addiction and Pain Management in Sport. [Link]

  • eLife. (2022, March 1). Novel protein markers of androgen activity in humans: proteomic study of plasma from young chemically castrated men. [Link]

  • ResearchGate. (2025, August 9). Opioid Receptors | Request PDF. [Link]

  • PubMed. Open-label pilot study of testosterone patch therapy in men with opioid-induced androgen deficiency. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: Pen. [Link]

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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of H-D-PEN(TRT)-OH

Abstract H-D-PEN(TRT)-OH, chemically known as (R)-2-Amino-3-methyl-3-(tritylthio)butanoic acid, is a specialized amino acid derivative pivotal to modern peptide chemistry. Its mechanism of action is unique in that it is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

H-D-PEN(TRT)-OH, chemically known as (R)-2-Amino-3-methyl-3-(tritylthio)butanoic acid, is a specialized amino acid derivative pivotal to modern peptide chemistry. Its mechanism of action is unique in that it is not defined by a direct biological effect in its native state, but rather by its function as a sophisticated chemical tool. This guide delineates this dual nature. First, it details the Chemical Mechanism : the strategic role of H-D-PEN(TRT)-OH as a protected building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of D-penicillamine into novel peptide sequences. Second, it explores the Biological Mechanism : the therapeutic actions of the D-penicillamine residue after it has been integrated into a peptide and the protective trityl group has been removed. These actions, including heavy metal chelation and immunomodulation, are the ultimate goal of its use. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of not just what the molecule does, but how it is expertly used to achieve a desired biological outcome.

Part 1: The Chemical Persona - A Linchpin of Peptide Synthesis

The primary function of H-D-PEN(TRT)-OH is to serve as a stable, protected precursor for the introduction of D-penicillamine (D-Pen) into a growing peptide chain. Understanding this role requires an examination of its constituent parts.

  • D-Penicillamine (D-Pen): The core active moiety. It is a non-proteinogenic amino acid distinguished by a thiol (-SH) group on its β-carbon. This thiol is highly reactive and is the source of D-Pen's biological activity. However, this same reactivity makes it incompatible with the standard chemistries of peptide synthesis, as it would engage in unwanted side reactions.

  • Trityl (Trt) Protecting Group: A bulky triphenylmethyl group attached to the sulfur atom of the thiol. The Trityl group acts as a temporary shield, rendering the thiol chemically inert during the iterative steps of peptide synthesis.[1] Its key features are its stability under the basic conditions used for Fmoc deprotection and its lability under mild acidic conditions, allowing for its clean removal during the final peptide cleavage and deprotection step.

The "action" of H-D-PEN(TRT)-OH is therefore its seamless integration into the Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow. SPPS involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[1] Each cycle consists of two main steps: deprotection of the N-terminal amine and coupling of the next amino acid.[2]

Experimental Workflow: Incorporation of H-D-PEN(TRT)-OH via Fmoc-SPPS

This protocol outlines the standard cycle for incorporating H-D-PEN(TRT)-OH into a peptide sequence following the widely adopted Fmoc/tBu strategy.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle Resin Resin-Peptide(n) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (H-D-PEN(TRT)-OH + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 NewResin Resin-Peptide(n+1)-Pen(Trt) Wash2->NewResin End Cycle NewResin->Deprotection Repeat for next AA

Caption: Fmoc-SPPS cycle for incorporation of H-D-PEN(TRT)-OH.

Detailed Protocol: Fmoc-SPPS Cycle
  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has a temporary Fmoc group on its N-terminal amino acid. Swell the resin in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes.[2]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group, exposing the free N-terminal amine.[3]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts. This step is critical to prevent side reactions in the next step.[1]

  • Coupling Activation: In a separate vessel, pre-activate the H-D-PEN(TRT)-OH. Dissolve 3-4 equivalents of H-D-PEN(TRT)-OH and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add an activating base like N,N-Diisopropylethylamine (DIPEA) and allow the mixture to react for several minutes.[3]

  • Coupling Reaction: Add the activated H-D-PEN(TRT)-OH solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[4]

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and soluble byproducts.[5]

  • Cycle Completion: The resin now bears the newly elongated peptide with H-D-PEN(TRT)-OH at the N-terminus. This cycle can be repeated with the next amino acid in the sequence.

Part 2: The Biological Persona - Therapeutic Action of the D-Penicillamine Residue

Once the full peptide has been synthesized, it is cleaved from the resin support using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA). This same process simultaneously removes the side-chain protecting groups, including the Trityl group from the D-penicillamine residue. The cleavage cocktail must contain a scavenger, such as Triisopropylsilane (TIPS), to irreversibly capture the released trityl cation and prevent it from re-attaching to the now-free thiol group.[2]

With the thiol group exposed, the D-penicillamine residue can now exert its biological effects, which are primarily categorized into two mechanisms:

Mechanism 1: Heavy Metal Chelation

D-penicillamine is a potent chelating agent, a molecule that can form multiple bonds to a single metal ion.[6] Its free thiol and amine groups form a stable pincer-like complex with divalent metal ions, particularly copper (Cu²⁺).[7]

This action is the therapeutic basis for treating Wilson's disease, a genetic disorder causing toxic copper accumulation. The D-penicillamine moiety within the peptide binds to excess copper in the bloodstream and tissues, forming a soluble, stable complex that can be readily excreted by the kidneys.[8]

Chelation_Mechanism cluster_body Patient's Body cluster_excretion Excretory System Peptide Peptide-Pen-SH (Administered Drug) Complex Peptide-Pen-S-Cu Complex (Soluble & Stable) Peptide->Complex Chelation Copper Excess Cu²⁺ (Toxic) Copper->Complex Kidney Kidneys Complex->Kidney Transport via Blood Excretion Urinary Excretion Kidney->Excretion

Caption: Mechanism of copper chelation by a D-Penicillamine-containing peptide.

Mechanism 2: Immunomodulation and Disulfide Exchange

In autoimmune conditions like rheumatoid arthritis, D-penicillamine acts as a disease-modifying antirheumatic drug (DMARD). While the full mechanism is not completely elucidated, it is known to exert immunomodulatory effects by reducing the numbers of T-lymphocytes, inhibiting macrophage function, and decreasing the production of pro-inflammatory cytokines like Interleukin-1 (IL-1).[9]

Additionally, in the metabolic disorder cystinuria, where excessive cystine forms kidney stones, D-penicillamine participates in a disulfide exchange reaction. It breaks the disulfide bond of the poorly soluble cystine molecule and forms a mixed disulfide with one of the cysteine monomers. This new penicillamine-cysteine disulfide is significantly more soluble in urine, preventing stone formation.[10]

Part 3: Validating the Mechanism - Experimental Protocols

To verify the intended biological activities of a newly synthesized D-penicillamine-containing peptide, the following self-validating protocols can be employed.

Protocol 1: In Vitro Copper Chelation Assay (Spectrophotometric)

This protocol quantifies the ability of the synthesized peptide to chelate copper ions in solution. It relies on a colorimetric indicator that changes absorbance when copper is sequestered by the peptide.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized peptide in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare a stock solution of Copper(II) sulfate (CuSO₄) in the same buffer.

    • Prepare a solution of a copper-sensitive colorimetric indicator, such as Cuprizone, which forms a blue complex with copper with maximum absorbance around 600 nm.[11]

  • Standard Curve Generation: Create a series of dilutions of the CuSO₄ stock solution and react each with the Cuprizone indicator. Measure the absorbance at 600 nm for each concentration to generate a standard curve of absorbance vs. copper concentration.

  • Chelation Reaction:

    • In a 96-well plate, add a fixed concentration of CuSO₄ to each well.

    • Add varying concentrations of the synthesized peptide to the wells. Include a negative control (buffer only) and a positive control (a known chelator like EDTA).

    • Incubate the plate at room temperature for 30-60 minutes to allow chelation to occur.

  • Colorimetric Measurement: Add the Cuprizone indicator solution to all wells. After a brief incubation (5-10 minutes), measure the absorbance at 600 nm using a plate reader.

  • Data Analysis: A decrease in absorbance in the presence of the peptide indicates that copper has been chelated and is unavailable to react with the indicator.[12] Use the standard curve to calculate the concentration of remaining free copper and determine the chelating efficiency of the peptide, often expressed as an IC₅₀ value.

Protocol 2: Macrophage Immunomodulation Assay (IL-1β Release)

This cell-based assay determines if the peptide can suppress the inflammatory response of macrophages, a key aspect of its mechanism in rheumatoid arthritis.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.

  • Cell Plating: Seed the RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.[13]

  • Peptide Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the synthesized peptide. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to each well at a final concentration of 100 ng/mL.[14] Include control wells with no LPS and wells with LPS but no peptide.

  • Incubation: Incubate the plate for 24 hours to allow for cytokine production and release.[15]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA for IL-1β: Quantify the amount of IL-1β in the collected supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: A dose-dependent decrease in the concentration of IL-1β in the supernatant of peptide-treated wells compared to the "LPS only" control indicates that the peptide has an anti-inflammatory, immunomodulatory effect.

Summary and Data Presentation
Table 1: Physicochemical Properties of H-D-PEN(TRT)-OH
PropertyValueSource
IUPAC Name (R)-2-Amino-3-methyl-3-(tritylthio)butanoic acidPubChem[2]
Molecular Formula C₂₄H₂₅NO₂SPubChem[2]
Molecular Weight 391.53 g/mol Smolecule[1]
Primary Function Thiol-protected amino acid for SPPSChem-Impex[3]
Solubility Soluble in DMSO, DMF; sparingly in MeOHSmolecule[1]
Deprotection Condition Mildly acidic (e.g., TFA)Smolecule[1]
Table 2: Biological Activities of Deprotected D-Penicillamine
Mechanism of ActionTherapeutic ApplicationKey Molecular Interaction
Heavy Metal Chelation Wilson's DiseaseForms stable complex with Cu²⁺ via thiol and amine groups.[8]
Immunomodulation Rheumatoid ArthritisReduces T-lymphocytes, inhibits macrophage function, decreases IL-1.[9]
Disulfide Exchange CystinuriaReacts with cystine to form a more soluble mixed disulfide.[10]
Conclusion

H-D-PEN(TRT)-OH represents a sophisticated solution to a complex chemical challenge: the site-specific incorporation of the reactive D-penicillamine residue into a peptide backbone. Its mechanism of action is fundamentally one of enablement. The trityl group provides robust protection during synthesis, while its lability ensures the facile release of the active thiol group in the final peptide product. The true biological and therapeutic mechanism of action, therefore, belongs to the deprotected D-penicillamine moiety itself, which can then effectively chelate metals or modulate immune responses. This guide provides the foundational knowledge and validated experimental frameworks for researchers to confidently utilize H-D-PEN(TRT)-OH as a tool to develop novel, targeted peptide therapeutics.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7408446, H-Pen(trt)-OH. Available at: [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]

  • Wikipedia. Penicillamine. Available at: [Link]

  • protocols.io. (2018, May 10). Cell Culture and estimation of cytokines by ELISA. Available at: [Link]

  • Reddy, K. V., Babu, S. V. S., & Reddy, K. H. Spectrophotometric Determination of Copper(II) in Biological Samples by Using 2-Acetylfuran Thiosemicarbazone. Asian Journal of Chemistry. Available at: [Link]

  • Aaseth, J., Skaug, M. A., Cao, Y., & Andersen, O. (2015). Chelation in metal intoxication--Principles and paradigms. Journal of Trace Elements in Medicine and Biology, 31, 260–266.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Penicillamine? Available at: [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. Available at: [Link]

  • Li, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • YouTube. (2022, January 11). chelating agents: d-penicillamine. Available at: [Link]

  • Nowick Laboratory. (2020, March 17).
  • iGEM. Using Cuprizone to measure copper concentration. Available at: [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Abe, A., Yamashita, S., & Noma, A. (1989). Sensitive, direct colorimetric assay for copper in serum. Clinical Chemistry, 35(4), 552-4.
  • protocols.io. (2024, April 15). Cell culture of RAW264.7 cells. Available at: [Link]

  • Cherrak, S. A., et al. (2016).
  • Bouhrim, M., et al. (2021). Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. Foods, 10(3), 523.
  • Kumar, A., & Sharma, G. (2012). A SIMPLE METHOD FOR SPECTROPHOTOMETRIC DETERMINATION OF TRACES OF COPPER. RASĀYAN Journal of Chemistry, 5(1), 80-84.

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Foundational

Introduction: The Strategic Role of S-Trityl-D-penicillamine in Thiol-Based Drug Discovery

An In-depth Technical Guide to S-Trityl-D-penicillamine: A Key Intermediate for Modulating Biological Systems S-Trityl-D-penicillamine is a protected form of D-penicillamine, a molecule with a rich history in therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to S-Trityl-D-penicillamine: A Key Intermediate for Modulating Biological Systems

S-Trityl-D-penicillamine is a protected form of D-penicillamine, a molecule with a rich history in therapeutic applications ranging from heavy metal chelation to the management of autoimmune diseases.[1][] The defining feature of S-Trityl-D-penicillamine is the bulky trityl (triphenylmethyl) group attached to the sulfur atom of the cysteine-derived D-penicillamine. This seemingly simple modification is a critical strategic choice in medicinal chemistry and peptide synthesis. The trityl group serves as a reversible shield for the highly reactive thiol (-SH) group, preventing its unwanted oxidation or side reactions during complex synthetic procedures.[3] This guide delves into the technical aspects of S-Trityl-D-penicillamine, focusing on its role as a stable precursor to the biologically active D-penicillamine and its utility in the development of novel therapeutics. We will explore the rationale behind its use, the protocols for its deprotection, and the diverse biological activities of the liberated D-penicillamine, particularly its interaction with the nitric oxide signaling pathway.

The S-Trityl Protecting Group: Enabling Precision in Synthesis

The thiol group of D-penicillamine is a potent nucleophile, making it susceptible to a variety of reactions, including dimerization through disulfide bond formation. In the context of multi-step synthesis, such as the creation of custom peptides or other complex molecules, an unprotected thiol can lead to a cascade of unintended side products, significantly reducing the yield and purity of the desired compound.

The trityl group provides a robust solution to this challenge. Its large steric hindrance effectively isolates the sulfur atom from interacting with other reagents until its removal is desired. The stability of the trityl group under a range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group in solid-phase peptide synthesis.[3]

Workflow for Utilizing S-Trityl-D-penicillamine in Solid-Phase Peptide Synthesis

Below is a conceptual workflow illustrating the use of Fmoc-S-trityl-D-penicillamine in creating a custom peptide.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle start Start with Resin step1 Couple first Fmoc-amino acid start->step1 step2 Fmoc deprotection step1->step2 Piperidine step3 Couple Fmoc-S-trityl-D-penicillamine step2->step3 HATU/DIPEA step4 Fmoc deprotection step3->step4 Piperidine step5 Couple subsequent Fmoc-amino acids step4->step5 HATU/DIPEA step6 Final Fmoc deprotection step5->step6 Piperidine step7 Cleavage from resin and S-trityl deprotection step6->step7 TFA cocktail end Purified Peptide with free thiol step7->end

Caption: A generalized workflow for incorporating S-Trityl-D-penicillamine into a peptide using solid-phase peptide synthesis (SPPS).

Unveiling Biological Activity: Deprotection and the Actions of D-penicillamine

The biological effects associated with S-Trityl-D-penicillamine are realized upon the removal of the trityl group, which liberates the active D-penicillamine molecule. The following sections detail the primary biological activities of D-penicillamine.

Chelation of Heavy Metals

D-penicillamine is a well-established chelating agent, a property conferred by its free thiol and amino groups.[4] It forms stable complexes with divalent metal ions, most notably copper. This is the cornerstone of its therapeutic use in Wilson's disease, a genetic disorder characterized by toxic copper accumulation. By binding to excess copper, D-penicillamine facilitates its excretion in the urine.[5] It is also employed in cases of lead and mercury poisoning.

Modulation of Nitric Oxide Signaling

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Dysregulation of NO production is implicated in various pathologies. While some derivatives of D-penicillamine, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP), are potent NO donors, D-penicillamine itself has been shown to have complex, context-dependent effects on the NO pathway.[6][7] For instance, some of its anticonvulsant and proconvulsant effects in animal models are blocked by NOS inhibitors, suggesting an interaction with NO signaling.

The primary mechanism by which thiol-containing compounds like D-penicillamine are thought to influence NOS activity is through their interaction with the enzyme's active site or cofactors.

Proposed Interaction with Nitric Oxide Synthase

The following diagram illustrates the general mechanism of NOS and a hypothetical point of interaction for thiol-containing compounds.

NOS_Pathway cluster_NOS Nitric Oxide Synthase (NOS) cluster_Thiol Thiol Interaction cluster_Downstream Downstream Signaling L_Arginine L-Arginine NOS_enzyme NOS Enzyme (with Heme & BH4) L_Arginine->NOS_enzyme L_Citrulline L-Citrulline NOS_enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_enzyme->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation D_Pen D-Penicillamine (free thiol) D_Pen->NOS_enzyme Modulation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., vasodilation) PKG->Physiological_Effects

Caption: The nitric oxide signaling pathway and the potential modulatory role of D-penicillamine on NOS activity.

Anti-inflammatory and Immunomodulatory Effects

D-penicillamine has been used as a disease-modifying antirheumatic drug (DMARD). While its precise mechanism in this context is not fully elucidated, it is known to depress T-cell activity and lower IgM rheumatoid factor levels without significantly affecting overall serum immunoglobulin levels.[8]

Anti-Angiogenic Properties

In the presence of copper ions, D-penicillamine can contribute to the generation of hydrogen peroxide. This has been shown to inhibit the proliferation of endothelial cells, which is a key process in angiogenesis (the formation of new blood vessels). This anti-angiogenic effect may contribute to its therapeutic action in rheumatoid arthritis by reducing the vascularization of inflamed synovial tissue.

Experimental Protocols

Protocol 1: Deprotection of S-Trityl-D-penicillamine

This protocol describes the removal of the S-trityl group to yield D-penicillamine, a necessary step before its use in biological assays.

Materials:

  • S-Trityl-D-penicillamine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve S-Trityl-D-penicillamine in a minimal amount of DCM in a round-bottom flask.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: Work in a fume hood, as TFA is highly corrosive.

  • Add the cleavage cocktail to the dissolved S-Trityl-D-penicillamine solution. A typical ratio is 10 mL of cocktail per gram of protected compound.

  • Stir the reaction mixture at room temperature for 2-3 hours. The solution may change color.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • To the resulting oil, add an excess of cold diethyl ether to precipitate the deprotected D-penicillamine.

  • Suspend the precipitate in ether and centrifuge to pellet the product.

  • Decant the ether and repeat the wash step twice to remove the trityl cation and other scavengers.

  • Dry the resulting white solid (D-penicillamine) under vacuum.

  • Confirm the identity and purity of the product using techniques such as HPLC and mass spectrometry.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of the deprotected D-penicillamine on NOS activity.

Materials:

  • Recombinant NOS enzyme (e.g., nNOS, eNOS, or iNOS)

  • Deprotected D-penicillamine (from Protocol 1)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4, cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (for nNOS and eNOS activation)

  • Griess Reagent System for nitrite determination

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

Procedure:

  • Prepare a stock solution of deprotected D-penicillamine in the assay buffer.

  • In a 96-well plate, add the assay buffer, cofactors (NADPH, BH4, Calmodulin, CaCl2 as required for the specific isoform), and varying concentrations of D-penicillamine.

  • Initiate the reaction by adding the NOS enzyme and L-Arginine to each well. Include a control group with no D-penicillamine.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a zinc sulfate solution to precipitate the protein).

  • Centrifuge the plate to pellet the precipitate.

  • Transfer the supernatant to a new 96-well plate.

  • Determine the amount of nitrite (a stable breakdown product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, followed by measurement of absorbance at ~540 nm.

  • Calculate the percentage of NOS inhibition for each concentration of D-penicillamine relative to the control.

  • Plot the inhibition data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

CompoundTarget/ActivityReported ValueSource Context
D-penicillamineHeavy Metal ChelationForms 2:1 complex with Cu(I)General knowledge in toxicology
S-nitroso-N-acetyl-penicillamine (SNAP)NO donor, inhibits Cl- channelIC50 = 6.6 µMInhibition of Cl- channel via NO/cGMP pathway[3]
RgIA-5474 (peptide with Penicillamine)α9α10 nAChR antagonistIC50 = 0.0504 nMDemonstrates use of Penicillamine in creating potent biologics[9]

Conclusion

S-Trityl-D-penicillamine represents a cornerstone of synthetic strategy for the development of thiol-based therapeutic agents. Its primary role is not as a direct biological effector, but as a stable and versatile building block that allows for the precise incorporation of the D-penicillamine moiety into complex molecules. The trityl protecting group ensures that the potent and reactive thiol group is revealed only when intended, thereby enabling the synthesis of novel peptides and other compounds. The biological activities of the deprotected D-penicillamine are diverse, encompassing heavy metal chelation, modulation of the nitric oxide pathway, and immunomodulatory effects. A thorough understanding of the chemistry of S-Trityl-D-penicillamine and the pharmacology of its active form is therefore essential for researchers and drug development professionals working to harness the therapeutic potential of thiol-containing compounds.

References

  • National Institutes of Health (NIH). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Available from: [Link]

  • MDPI. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Available from: [Link]

  • Google Patents. WO2018051107A1 - Fluorohydroxyproline derivatives useful in the preparation of proteolysis targeted chimeras.
  • Chemsrc. D-penicillamine | CAS#:52-67-5. Available from: [Link]

  • National Institutes of Health (NIH). Inhibition of human endothelial cell proliferation in vitro and neovascularization in vivo by D-penicillamine. Available from: [Link]

  • PLOS. Inhibitory effect of S-nitroso-N-acetylpenicillamine on the basolateral 10-pS Cl- channel in thick ascending limb. Available from: [Link]

  • McMaster Experts. Bio-inorganic effects of D-penicillamine in... Available from: [Link]

  • ACS Publications. The Biologically Relevant Coordination Chemistry of Iron and Nitric Oxide: Electronic Structure and Reactivity. Available from: [Link]

  • Cell Physiol Biochem. A Novel Nitric Oxide Donor, S-Nitroso-N-Pivaloyl-D-Penicillamine, Activates a Non-Neuronal Cardiac Cholinergic System to Synthesize Acetylcholine and Augments Cardiac Function. Available from: [Link]

  • National Institutes of Health (NIH). Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans. Available from: [Link]

  • National Institutes of Health (NIH). Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes. Available from: [Link]

  • MDPI. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Available from: [Link]

  • ResearchGate. Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-D-penicillamine. Available from: [Link]

  • National Institutes of Health (NIH). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. Available from: [Link]

  • PubMed. An overview of assay methods for D-penicillamine. Available from: [Link]

  • Journal of Neurology, Neurosurgery & Psychiatry. Effect of D-penicillamine treatment on brain metabolism in Wilson's disease: a case study. Available from: [Link]

  • PubMed. Treatment with D-penicillamine improves dopamine D2-receptor binding and T2-signal intensity in de novo Wilson's disease. Available from: [Link]

  • ACS Publications. Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine. Available from: [Link]

  • Frontiers. The NO/cGMP pathway inhibits transient cAMP signals... Available from: [Link]

  • Frontiers. nNOS-derived NO modulates force production and iNO... Available from: [Link]

  • MDPI. D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. Available from: [Link]

  • National Institutes of Health (NIH). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Available from: [Link]

  • ResearchGate. Penicillamine has many suggested beneficial actions as well as many... Available from: [Link]

Sources

Exploratory

The Strategic Utility of the Trityl Group in Advanced Peptide Synthesis

[1][2] Executive Summary The triphenylmethyl (trityl or Trt) group is a cornerstone of modern Solid Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu strategy. Its utility stems from a unique chemical prof...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The triphenylmethyl (trityl or Trt) group is a cornerstone of modern Solid Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu strategy. Its utility stems from a unique chemical profile: extreme acid lability driven by the formation of a resonance-stabilized carbocation, and significant steric bulk. This guide dissects the trityl group’s dual role as a side-chain protector (for Cys, His, Asn, Gln) and a resin linker (2-Chlorotrityl chloride resin), providing actionable protocols for high-fidelity peptide assembly.

The Chemical Basis: Sterics and Electronics

The trityl group functions on the principle of orthogonal stability . While the Fmoc group is removed by base (piperidine) and tert-butyl (tBu) groups require high concentrations of acid (e.g., 95% TFA), the trityl group occupies a "hyper-acid-labile" niche.

  • Mechanism of Lability: Upon exposure to acid, the C-N or C-S bond cleaves to form the triphenylmethyl cation (

    
    ). This cation is exceptionally stable due to resonance delocalization across three phenyl rings, allowing deprotection under very mild conditions (e.g., 1% TFA) when attached to resins, or simultaneous removal with tBu groups under standard cleavage conditions.
    
  • Steric Shielding: The massive steric bulk of the three phenyl rings protects the underlying functional group from nucleophilic attack and prevents aggregation, a common issue in hydrophobic peptide sequences.

Side-Chain Protection: The "Big Four"

In Fmoc SPPS, the trityl group is the industry standard for protecting the side chains of Cysteine, Histidine, Asparagine, and Glutamine.

Cysteine (Cys)[1][3]
  • Role: Prevents oxidation to disulfides and alkylation during synthesis.

  • Orthogonality: Trt is orthogonal to the Acetamidomethyl (Acm) group. This is critical for regioselective disulfide bond formation .

    • Cys(Trt): Removed by 95% TFA (Standard cleavage).[1]

    • Cys(Acm): Stable to TFA; removed by Iodine (

      
      ) oxidation.
      
Histidine (His)
  • Role: Protection of the imidazole ring at the

    
     position.
    
  • Causality: Unprotected histidine is prone to racemization via the formation of an imidazolide intermediate during activation. The bulky Trt group on the

    
     nitrogen sterically suppresses this pathway, preserving chirality.
    
Asparagine (Asn) and Glutamine (Gln)
  • Role: Protection of the amide group.[2]

  • Causality: Without protection, the amide side chain can dehydrate to form a nitrile (

    
    ) under strong activation conditions (e.g., carbodiimides). Trt protection on the amide nitrogen physically blocks this dehydration mechanism.
    

Mechanistic Deep Dive: Deprotection and Scavenging

The removal of the trityl group releases a highly reactive electrophile: the trityl cation.[1][3] If not quenched immediately, this cation will re-alkylate electron-rich residues (Trp, Tyr, Met, and Cys), leading to irreversible adducts.

The Scavenging Imperative

A "self-validating" cleavage protocol must include specific scavengers to trap the carbocation.

  • Silanes (TIS/TES): The most effective scavengers. They reduce the carbocation to the inert triphenylmethane.

  • Thiols (EDT/DODT): Essential if Cys, Met, or Trp are present.

Visualization: Acidolysis Pathway

The following diagram illustrates the mechanistic flow of trityl deprotection and the critical role of silane scavengers.

TritylDeprotection Protected Trt-Protected Peptide (Resin Bound) Intermediate Free Peptide + Trityl Cation (Ph3C+) Protected->Intermediate Protonation Acid TFA (Acidolysis) Acid->Intermediate Byproduct Inert Triphenylmethane Intermediate->Byproduct Hydride Transfer ReAlkylation Re-Alkylation (Side Reaction) Intermediate->ReAlkylation No Scavenger Scavenger Scavenger (TIS/TES) Scavenger->Byproduct

Figure 1: Mechanistic pathway of Trityl deprotection showing the competition between successful scavenging (green path) and irreversible re-alkylation (red dashed path).

The 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is a specialized tool that leverages the trityl group's acid sensitivity to allow the cleavage of fully protected peptide fragments .[4]

Why Use 2-CTC?
  • Fragment Condensation: You can synthesize segments of a protein, cleave them off the resin while keeping side-chain protecting groups (like Boc/tBu) intact, and then couple these fragments in solution.

  • Prevention of DKP: The steric bulk of the 2-chlorotrityl linker prevents the formation of diketopiperazine (DKP) when Proline is at the C-terminus.[4]

  • Racemization Control: Loading the first amino acid onto 2-CTC is a nucleophilic substitution (

    
    ), not an activated ester coupling. This eliminates racemization of the C-terminal Cys or His.
    
Protocol: Loading 2-CTC Resin

Note: This protocol is moisture-sensitive.[5] Use anhydrous solvents.[6]

  • Preparation: Weigh 2-CTC resin (typical loading 1.0–1.6 mmol/g). Swell in dry DCM for 20 min.

  • Loading Solution: Dissolve Fmoc-AA-OH (1.0 equiv relative to desired loading, usually 0.6–0.8 mmol/g) and DIEA (4.0 equiv) in dry DCM.

  • Coupling: Add solution to resin. Agitate for 2 hours at RT.

  • Capping (Crucial): Add MeOH (1 mL per gram of resin) and DIEA to the reaction mixture. Agitate for 20 min. Reason: MeOH reacts with remaining chloride sites to form a stable methyl ether, preventing unspecific binding later.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Protocol: Cleavage of Protected Fragments

To release the peptide with side-chain protection intact:

  • Cocktail: 1% TFA in DCM (v/v) OR Acetic Acid/TFE/DCM (1:1:8).

  • Execution: Treat resin with cocktail for 2 min. Filter into a flask containing 5% pyridine in MeOH (to neutralize TFA immediately).

  • Repeat: Repeat 5–10 times.

  • Workup: Concentrate the filtrate. Precipitate with cold water (if hydrophobic) or ether.

Advanced Workflow: Regioselective Disulfide Formation

The most powerful application of the Trityl group in complex synthesis is its orthogonality to Acm for directing disulfide bridges.

Experimental Workflow
  • Synthesis: Incorporate Cys(Trt) at positions 1 & 4, and Cys(Acm) at positions 2 & 3.

  • Cleavage/Oxidation 1: Cleave resin with 95% TFA. Trt groups are removed; Acm remains. Oxidize free thiols (Air or DMSO) to form Bridge 1-4.

  • Oxidation 2: Dissolve peptide in AcOH/Water. Add Iodine (

    
    ).[2] This simultaneously removes Acm and oxidizes the thiols to form Bridge 2-3.
    
Visualization: Orthogonal Strategy

DisulfideStrategy Resin Peptide on Resin Cys(Trt) ... Cys(Acm) Step1 Step 1: TFA Cleavage (Removes Trt, leaves Acm) Resin->Step1 Intermediate Free Peptide in Solution SH ... SH ... Cys(Acm) Step1->Intermediate Step2 Step 2: DMSO Oxidation (Forms 1st Disulfide) Intermediate->Step2 SemiOx Semi-Oxidized Peptide S-S ... Cys(Acm) Step2->SemiOx Step3 Step 3: Iodine (I2) Treatment (Removes Acm + Oxidizes) SemiOx->Step3 Final Final Bis-Cystinyl Peptide S-S ... S-S Step3->Final

Figure 2: Step-wise workflow for regioselective disulfide bond formation using Trityl/Acm orthogonality.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Cys Peptide Re-alkylation of Cys by Trt cation.Increase scavenger load: Use 2.5% EDT and 2.5% TIS. Ensure high dilution during cleavage.
Racemization of His Inefficient Trt protection or high temperature.Ensure His(Trt) is used. Avoid heating >40°C during His coupling.
Premature Cleavage (2-CTC) Acidic conditions during coupling.Ensure DIEA is present during coupling. Avoid HOBt (acidic) in the loading step; use HATU/DIEA carefully or symmetric anhydrides.
Incomplete Deprotection Steric hindrance in aggregated sequences.Extend cleavage time. Use "Trityl-Shock" method (alternating TFA/DCM washes).

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze" (Preparation of protected peptide fragments using substituted triphenylmethyl resins).[7][8][3][5][9][10][11] Tetrahedron Letters, 30(30), 3943-3946. Link

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments and their condensation."[6] International Journal of Peptide and Protein Research, 37(6), 513-520. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][4][9][11] Chemical Reviews, 109(6), 2455-2504. Link

  • Postma, T. M., & Albericio, F. (2014). "Dithiol-Based Scavengers for the Fmoc-SPPS of Cysteine-Containing Peptides." Organic Letters, 16(10), 2598–2601. Link

  • Mochizuki, M., et al. (2015).[12] "Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation." Organic Letters, 17(9), 2202–2205.[12] Link

Sources

Foundational

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Fmoc-Protected Amino Acids

Introduction: The Fmoc Revolution in Peptide Chemistry In the landscape of drug discovery and biomedical research, synthetic peptides are indispensable tools, serving as therapeutic agents, research probes, and biomateri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fmoc Revolution in Peptide Chemistry

In the landscape of drug discovery and biomedical research, synthetic peptides are indispensable tools, serving as therapeutic agents, research probes, and biomaterials.[1][2] The majority of these critical molecules are now prepared via Fmoc Solid-Phase Peptide Synthesis (SPPS), a methodology that has largely superseded older techniques due to its mild reaction conditions, ease of automation, and broad compatibility with diverse chemical functionalities.[1] This guide provides an in-depth exploration of the core component of this strategy: the 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acid.

The genius of SPPS, a concept developed by Nobel laureate Bruce Merrifield, lies in anchoring a growing peptide chain to an insoluble resin support.[][4] This innovation transforms complex purification challenges into simple filtration and washing steps, enabling the use of excess reagents to drive reactions to completion.[2] While Merrifield's original work utilized an acid-labile tert-butyloxycarbonyl (Boc) group, the introduction of the base-labile Fmoc group by Carpino and Han in 1970, and its subsequent application to SPPS, marked a paradigm shift.[5]

The Fmoc/tBu strategy offers a truly orthogonal protection scheme.[][6] The temporary Nα-Fmoc group is removed under mild basic conditions, while the semi-permanent side-chain protecting groups (typically based on tert-butyl, tBu) and the resin linkage are cleaved simultaneously in a final step with strong acid.[][5] This orthogonality prevents the gradual degradation of side-chain protection that could occur with the repetitive acid treatments required in Boc-SPPS, making Fmoc chemistry particularly suitable for the synthesis of long or modified peptides, such as phosphorylated or glycosylated variants.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals, delving into the fundamental chemistry of the Fmoc group, detailing the core SPPS workflow, addressing critical challenges like aggregation and racemization, and outlining best practices for achieving high-purity synthetic peptides.

Chapter 1: The Chemistry of the Fmoc Group

At the heart of Fmoc-SPPS is the 9-fluorenylmethoxycarbonyl protecting group.[] Its structure, featuring a polycyclic aromatic fluorenyl ring system, is the key to its unique reactivity.[]

Structure and Core Properties

An Fmoc-protected amino acid consists of three key components: the amino acid backbone, the temporary Fmoc group attached to the α-amino nitrogen, and, for residues with reactive side chains, an orthogonal, acid-labile protecting group.[8] The Fmoc group itself is characterized by its stability in acidic conditions and its exceptional lability towards bases, particularly secondary amines like piperidine.[][9]

This base-lability stems from the acidic proton at the C9 position of the fluorene ring.[10] Abstraction of this proton by a base initiates a β-elimination reaction, leading to the cleavage of the carbamate linkage and the release of the free N-terminus of the peptide.[5][10]

The Orthogonality Advantage

The power of the Fmoc strategy lies in its orthogonality with acid-labile side-chain protecting groups.[] "Orthogonality" in this context means that one class of protecting groups can be removed under a specific set of conditions without affecting the other.[6]

  • Nα-Fmoc Group: Removed by a mild base (e.g., 20% piperidine in DMF).[5]

  • Side-Chain Groups (e.g., Boc, tBu, Trt): Stable to piperidine but removed by a strong acid (e.g., Trifluoroacetic Acid - TFA).[][5]

This elegant chemical distinction allows for the selective deprotection of the N-terminus at each cycle of peptide elongation, while the reactive functionalities on the amino acid side chains remain shielded until the final cleavage step.[6] This prevents unwanted side reactions and is crucial for synthesizing complex or modified peptides.[]

Chapter 2: The Core Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide via Fmoc-SPPS is a cyclical process, with each cycle adding one amino acid residue to the growing chain. The entire process is anchored to an insoluble solid support, typically a polystyrene resin functionalized with a suitable linker.[2]

The SPPS Cycle: A Step-by-Step Protocol

A typical cycle in automated or manual Fmoc-SPPS involves a series of discrete, sequential steps. The causality is clear: each step must be driven to completion before the next begins to ensure the homogeneity of the final product.

Detailed Experimental Protocol for a Single SPPS Cycle:

  • Resin Swelling:

    • Action: The peptide-resin from the previous cycle is washed and swollen in a suitable solvent, typically N,N-Dimethylformamide (DMF).

    • Causality: Proper swelling of the resin beads is critical. It uncoils the polymer chains and the attached peptides, ensuring that all reactive sites are accessible to reagents in subsequent steps. Insufficient swelling is a primary cause of failed or incomplete reactions.

  • Fmoc Deprotection (Nα-Deprotection):

    • Action: The resin is treated with a solution of 20% piperidine in DMF. This is often performed in two stages (e.g., 2 minutes followed by 8-10 minutes) to ensure completeness.

    • Causality: This step cleaves the Fmoc group from the N-terminal amino acid, exposing a free primary or secondary amine, which is the nucleophile for the subsequent coupling reaction. The reaction must be complete; failure to remove the Fmoc group entirely results in a "deletion sequence," an impurity that is missing one amino acid and can be difficult to separate from the target peptide.[10]

  • Washing:

    • Action: The resin is thoroughly washed with DMF (e.g., 5-7 times).

    • Causality: This is a critical purification step. It removes all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.[1] Residual base can neutralize the activated amino acid in the next step, inhibiting the coupling reaction.

  • Amino Acid Coupling (Acylation):

    • Action: A solution containing the next Fmoc-protected amino acid and activating reagents is added to the resin. The mixture is agitated for a period of 30 minutes to 2 hours.

    • Causality: The carboxylic acid of the incoming amino acid is activated to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine on the peptide-resin, forming a new peptide bond.[11] The choice of activating agent is crucial for balancing reaction speed with the suppression of side reactions, particularly racemization.[12]

  • Washing:

    • Action: The resin is again thoroughly washed with DMF and often a solvent like Dichloromethane (DCM) to remove excess reagents and soluble byproducts.

    • Causality: This step prepares the newly elongated peptide-resin for the next cycle, starting again with Fmoc deprotection.

  • Monitoring (Optional but Recommended):

    • Action: A small sample of resin beads can be taken after the coupling step to perform a qualitative test for free amines (e.g., the Kaiser or TNBS test).[13]

    • Causality: A positive test (indicating the presence of unreacted amines) signals an incomplete coupling reaction. This allows the scientist to make an informed decision: either to "double couple" (repeat the coupling step) or to "cap" the unreacted chains with an agent like acetic anhydride to prevent the formation of deletion sequences.

This cycle is repeated for each amino acid in the desired sequence.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB mechanism).[5][10]

  • Proton Abstraction: The secondary amine (piperidine) acts as a base, removing the relatively acidic proton from the C9 position of the fluorene ring.[10]

  • β-Elimination: This deprotonation creates a carbanion intermediate. The electron pair then shifts, leading to the elimination of the carbamate group as CO2 and a highly reactive dibenzofulvene (DBF) intermediate.[10]

  • Scavenging: The excess piperidine in the reaction mixture immediately traps the electrophilic DBF, forming a stable adduct that is easily washed away.[5] This scavenging step is vital; if left unchecked, DBF can react with the newly liberated peptide N-terminus, causing chain termination.

The Mechanism of Peptide Bond Formation

Simply mixing an Fmoc-amino acid with the peptide-resin will not form a peptide bond. The carboxyl group of the incoming amino acid must first be "activated" to make it a better electrophile.[11] This is achieved using coupling reagents.

Modern SPPS predominantly uses in-situ activating reagents, which are phosphonium or aminium salts like HBTU, HATU, or PyBOP. The general mechanism proceeds as follows:

  • Activation: The coupling reagent reacts with the carboxylic acid of the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA). This forms a highly reactive activated ester (e.g., an OBt or OAt ester).

  • Acylation: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of this activated ester, forming a tetrahedral intermediate.[11]

  • Bond Formation: The intermediate collapses, expelling the activating group (e.g., HOBt or HOAt) as a leaving group and forming the stable amide (peptide) bond.[11]

SPPS_Cycle Start Start: Peptide-Resin (Fmoc-AA(n)-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA(n+1) + Activator) Wash1->Coupling Monitor Monitoring Point (e.g., Kaiser Test) Coupling->Monitor Wash2 4. DMF/DCM Wash End End: Elongated Peptide-Resin (Fmoc-AA(n+1)-AA(n)-Resin) Wash2->End End->Deprotection Repeat Cycle for Next Amino Acid Monitor->Coupling Incomplete (Recouple) Monitor->Wash2 Coupling Complete

Chapter 3: Critical Parameters & Field-Proven Troubleshooting

While the SPPS cycle is robust, achieving high purity, especially for long or complex peptides, requires careful control of reaction parameters and proactive strategies to mitigate common side reactions.

Preventing Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue that can occur during the activation step of coupling.[14] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can easily epimerize.[12]

Field-Proven Strategies:

  • Use of Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or its more reactive successor, Oxyma Pure, is standard practice. These additives suppress oxazolone formation by rapidly converting the activated intermediate into a less racemization-prone active ester.[12]

  • Choice of Coupling Reagent: Modern uronium/aminium and phosphonium reagents (e.g., HATU, HCTU) were specifically designed to be highly efficient and minimize racemization.[15]

  • Amino Acid Specifics: Certain amino acids, notably Histidine (His) and Cysteine (Cys), are particularly susceptible to racemization.[12] Using pre-formed active esters or specific side-chain protection strategies (e.g., Trt for His) is often necessary.[12]

Overcoming On-Resin Aggregation

As the peptide chain elongates on the resin, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation.[13] This causes the resin to shrink and renders the N-terminus inaccessible, leading to failed couplings and deprotections.[13] Sequences rich in hydrophobic residues like Val, Ile, and Leu are especially prone to this issue.[13]

Field-Proven Strategies:

  • Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt the hydrogen bonding network causing the aggregation.

  • "Difficult Sequence" Protocols:

    • Pseudoproline Dipeptides: Incorporating commercially available pseudoproline dipeptides (derived from Ser or Thr) at strategic points can introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets.[12] The pseudoproline is converted back to the native Ser or Thr residue during the final TFA cleavage.[12]

    • Backbone Protection: Using amino acids with a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) can physically prevent the hydrogen bonding that leads to aggregation.[12]

  • Solvent and Temperature: Switching to more polar, structure-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or performing couplings at elevated temperatures (e.g., 50-75°C), often facilitated by microwave synthesizers, can significantly improve outcomes.

Side-Chain Protecting Groups: The Orthogonal Partners

The selection of appropriate side-chain protecting groups is as crucial as the choice of the Nα-Fmoc group. These groups must remain stable during the repeated piperidine treatments of the SPPS cycles but be cleanly removed during the final acid cleavage step.[5]

Amino AcidCommon Side-Chain Protecting GroupCleavage Condition
ArgPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (TFA)
Asp, GluOtBu (tert-butyl ester)Strong Acid (TFA)
CysTrt (Trityl), Acm (Acetamidomethyl)Strong Acid (TFA), Iodine
HisTrt (Trityl), Boc (tert-butyloxycarbonyl)Strong Acid (TFA)
Lys, OrnBoc (tert-butyloxycarbonyl)Strong Acid (TFA)
Ser, Thr, TyrtBu (tert-butyl ether)Strong Acid (TFA)
TrpBoc (tert-butyloxycarbonyl)Strong Acid (TFA)
Asn, GlnTrt (Trityl)Strong Acid (TFA)

Table based on information from various sources.[5][8]

The Final Step: Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a "cleavage cocktail" based on strong acid, most commonly Trifluoroacetic Acid (TFA).[16]

The Role of Scavengers: During cleavage, the acid-labile protecting groups are released as highly reactive carbocations (e.g., the t-butyl cation).[16] These cations can re-attach to electron-rich amino acid side chains, such as Trp, Met, Cys, or Tyr, leading to irreversible and difficult-to-remove impurities. To prevent this, "scavengers" are added to the TFA cocktail to trap these reactive species.

Common Cleavage Cocktail (Reagent B): A widely used general-purpose cocktail is Reagent B.[17]

  • TFA (88%): The strong acid for cleavage.

  • Phenol (5%): Scavenger for various cations.

  • Water (5%): Scavenger and helps with solubility.

  • Triisopropylsilane (TIS) (2%): A very effective scavenger, particularly for the trityl group.

Protocol for TFA Cleavage:

  • Suspend the dry peptide-resin in the cleavage cocktail (typically 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation and decantation.

  • Wash the peptide pellet with more cold ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Chapter 4: Quality Control and Analysis

Synthesis is not complete until the product has been verified. The crude peptide obtained after cleavage is a mixture containing the target peptide along with various process-related impurities (e.g., deletion sequences, truncated sequences, incompletely deprotected species).[18]

  • Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from its impurities based on hydrophobicity.[18][19]

  • Analysis:

    • Analytical RP-HPLC: Used to assess the purity of the final product, typically by measuring the peak area at a wavelength of 210-230 nm.[18][20]

    • Mass Spectrometry (MS): Essential for confirming that the synthesized peptide has the correct molecular weight, thereby verifying its identity.[19][21]

Conclusion

The Fmoc protection strategy has fundamentally reshaped the field of peptide synthesis. Its mild conditions, orthogonality, and amenability to automation have made the routine synthesis of complex peptides accessible to a broad range of scientists.[1][5] By understanding the core chemistry of the Fmoc group, mastering the cyclical SPPS workflow, and employing field-proven strategies to overcome inherent challenges like aggregation and racemization, researchers can confidently and efficiently produce high-quality peptides that are essential for advancing science and developing next-generation therapeutics.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Resources. [Link]

  • Marquardt, A., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Trends in Organic Chemistry, 17. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Technical Resources. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5149. [Link]

  • AAPPTec. (n.d.). Brief History of Solid Phase Peptide Synthesis (SPPS). AAPPTec Resources. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Fmoc Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.5. [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 60(22), 2537–2540. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group Whitepapers. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Technical Resources. [Link]

  • Iris Biotech GmbH. (n.d.). FMOC STANDARD AMINO ACIDS. Iris Biotech Product Information. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Methods for Removing the Fmoc Group. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSR Archive, 12(2), 1-12. [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1-2. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, 30(4), 213-6. [Link]

  • Apostolopoulos, V., Bojarska, J., Chai, T. T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera Laboratory Research. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Resources. [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. [Link]

  • Ye, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1148–1154. [Link]

  • Somlai, C., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(8), 1645–1652. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies Resources. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • Píriz, J., et al. (2010). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc, 21(2), 143-148. [Link]

Sources

Exploratory

H-D-PEN(TRT)-OH in Novel Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of H-D-PEN(TRT)-OH In the landscape of advanced drug development, particularly in peptide and peptidomimetic therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of H-D-PEN(TRT)-OH

In the landscape of advanced drug development, particularly in peptide and peptidomimetic therapeutics, the strategic selection of building blocks is paramount. H-D-PEN(TRT)-OH, or S-trityl-D-penicillamine, represents a critical reagent that offers unique structural and functional advantages. It is a protected form of D-penicillamine, a non-proteinogenic α-amino acid distinguished by a gem-dimethyl substitution at the β-carbon[1].

The parent molecule, D-penicillamine, is an FDA-approved drug with a well-established history as a chelating agent for treating Wilson's disease (copper overload) and cystinuria, and as a disease-modifying antirheumatic drug (DMARD)[2][3][4]. Its therapeutic efficacy stems from the reactive thiol (-SH) group. However, this same reactivity presents a significant challenge during chemical synthesis, as the thiol can readily undergo unwanted side reactions.

This is where the strategic utility of H-D-PEN(TRT)-OH becomes evident. The bulky trityl (triphenylmethyl, Trt) group serves as a robust, acid-labile protecting group for the thiol moiety[1][5]. This protection is essential for chemists, allowing the D-penicillamine residue to be incorporated into complex molecular scaffolds, like peptides, with high fidelity. The trityl group effectively masks the thiol's reactivity during synthesis and can be cleanly removed in the final stages to unveil the active functionality. The use of the D-enantiomer is crucial, as the L-enantiomer of penicillamine is toxic, known to interfere with pyridoxine (vitamin B6) metabolism[2][6][7].

This guide provides a technical overview of H-D-PEN(TRT)-OH, detailing its properties, its central role in synthetic strategies, validated experimental protocols, and its application in the development of next-generation therapeutics.

Physicochemical Properties and Handling

Accurate stoichiometric calculations and protocol design depend on a clear understanding of the reagent's properties.

Table 1: Core Physicochemical Data for H-D-PEN(TRT)-OH

PropertyValue/DescriptionSource
Molecular Formula C₂₄H₂₅NO₂S[5]
Molecular Weight 391.53 g/mol [5][8]
Appearance White to off-white or beige crystalline powder[6]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO); sparingly soluble in Methanol (MeOH)[5]
Chirality D-configuration at the α-carbon[5]
Storage Store at 2-8°C under an inert atmosphere to maintain stability.

Note: The related compound Fmoc-D-Pen(Trt)-OH, used in Fmoc-based peptide synthesis, has a molecular formula of C₃₉H₃₅NO₄S and a molecular weight of 613.78 g/mol .[1]

Rationale and Applications in Drug Design

The incorporation of D-penicillamine into a drug candidate is a deliberate design choice aimed at conferring specific properties. The use of the trityl-protected form is the key enabler of this strategy in a synthetic context.

Causality Behind Experimental Choices
  • Why D-Penicillamine? The gem-dimethyl groups on the β-carbon introduce significant steric hindrance. This structural feature can lock a peptide backbone into a specific conformation, which is highly desirable for increasing receptor affinity and selectivity. Furthermore, this steric bulk can enhance metabolic stability by shielding the adjacent peptide bond from proteolytic degradation.

  • Why the Trityl Protecting Group? The thiol group is a potent nucleophile and is easily oxidized to form disulfides. During multi-step synthesis, an unprotected thiol would interfere with coupling reagents and lead to a complex mixture of unwanted byproducts. The trityl group is chosen for several reasons:

    • Robustness: It is stable to the basic conditions used for Fmoc group removal in standard solid-phase peptide synthesis (SPPS)[1].

    • Orthogonality: It is labile to acidic conditions, allowing it to be removed simultaneously with cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.

    • Steric Bulk: Its large size provides excellent steric protection of the thiol[5].

Key Therapeutic Applications
  • Development of Novel Chelating Agents: D-penicillamine's ability to chelate heavy metals like copper, lead, and mercury is its most well-known property[2][9]. By incorporating H-D-PEN(TRT)-OH into larger molecules, researchers can design targeted chelators. For example, attaching this moiety to a tumor-homing peptide could create a drug that selectively removes essential metal ions from cancer cells, inducing apoptosis. Recent research highlights its potential antiangiogenic properties by inhibiting copper-dependent growth factors[10].

  • Peptidomimetics and Constrained Peptides: As a building block in peptide synthesis, H-D-PEN(TRT)-OH is invaluable for creating conformationally constrained peptides[5]. These peptides often exhibit enhanced biological activity and stability. A notable application is in the synthesis of disulfide-bridged peptides, where selective deprotection strategies are crucial[11]. The penicillamine residue can form one part of a disulfide bond, creating a cyclic peptide with potentially high potency and specificity for its target receptor[11].

  • Enzyme Inhibitors: The deprotected thiol group is a powerful nucleophile that can interact with the active sites of various enzymes, particularly metalloproteinases where it can coordinate with the catalytic metal ion (e.g., zinc). Drug development efforts can leverage this by designing inhibitors where the peptide scaffold provides specificity for the target enzyme, and the penicillamine thiol provides the inhibitory action.

Experimental Protocols & Methodologies

The following protocols represent self-validating systems for the use of thiol-protected penicillamine derivatives in a standard drug development workflow. The example uses Fmoc-D-Pen(Trt)-OH, which is common for SPPS.

Workflow for Peptide Synthesis & Deprotection

This diagram illustrates the core logic of incorporating a trityl-protected penicillamine residue into a peptide via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent deprotection.

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis (Automated or Manual) cluster_cleavage Cleavage & Global Deprotection cluster_result Final Product Resin 1. Start with Resin (e.g., Rink Amide) Fmoc_Deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotect1 Couple_AA 3. Couple Next Fmoc-AA (HBTU/DIEA in DMF) Fmoc_Deprotect1->Couple_AA Wash1 Wash Steps Couple_AA->Wash1 Couple_Pen 4. Couple Fmoc-D-Pen(Trt)-OH Wash1->Couple_Pen Fmoc_Deprotect2 5. Final Fmoc Deprotection Couple_Pen->Fmoc_Deprotect2 Wash2 Wash Steps Fmoc_Deprotect2->Wash2 Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Precipitate 7. Precipitate in Cold Ether Cleavage->Precipitate Purify 8. Purify by RP-HPLC Precipitate->Purify Final_Peptide Final Peptide with Free Thiol Group Purify->Final_Peptide

Caption: Workflow for Fmoc-SPPS incorporating a Trt-protected Pen residue.

Protocol: Cleavage and S-Trityl Deprotection

This protocol is a standard method for simultaneously cleaving the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups, including the S-trityl group.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleaves the peptide from most resins and removes protecting groups like Boc and Trityl. Scavengers are critical to prevent the highly reactive trityl cation (Trt⁺), released during cleavage, from re-attaching to sensitive residues like Tryptophan or alkylating the now-free Cysteine/Penicillamine thiol[12]. Triisopropylsilane (TIS) is an effective scavenger for the trityl cation, while water helps with cleavage, and phenol protects residues like tyrosine[13][14].

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v)[13]

  • Ice-cold diethyl ether or methyl t-butyl ether

  • Dichloromethane (DCM)

  • Centrifuge and tubes

  • Nitrogen or Argon gas stream

Step-by-Step Methodology:

  • Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.

  • Wash the resin with DCM (3 x 2 mL) to swell it and remove any residual DMF.

  • Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Add the cleavage cocktail to the resin. Ensure the resin is fully suspended.

  • Incubate the mixture at room temperature with gentle agitation for 2-3 hours. The S-trityl group is efficiently removed during this time.

  • Filter the resin using a sintered glass funnel and collect the filtrate, which contains the peptide.

  • Wash the resin twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.

  • In a centrifuge tube, add 10 volumes of ice-cold diethyl ether (e.g., 30 mL of ether for 3 mL of filtrate).

  • Add the TFA/peptide solution dropwise to the cold ether while vortexing. A white precipitate (the crude peptide) should form immediately.

  • Place the tube on ice for 30 minutes to ensure complete precipitation.

  • Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.

  • Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Data Analysis and Characterization

Post-synthesis and purification, it is essential to validate the product's identity and purity. Amino acid analysis (AACA) and mass spectrometry are cornerstone techniques[][16].

Table 2: Analytical Techniques for Peptide Characterization

TechniquePurposeExpected Outcome for a D-Pen Containing Peptide
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.A major peak corresponding to the target peptide, with purity typically >95% after purification.
Mass Spectrometry (MALDI-TOF or ESI-MS) Molecular weight confirmation.The observed mass should match the calculated theoretical mass of the fully deprotected peptide.
Amino Acid Analysis (AACA) Confirms amino acid composition and quantifies the peptide.Hydrolysis followed by derivatization and HPLC analysis should confirm the presence and correct ratio of D-penicillamine relative to other amino acids in the sequence[][17].
NMR Spectroscopy Structural elucidation.Provides detailed information on the peptide's 3D conformation, confirming the structural constraints imposed by the penicillamine residue.
Signaling Pathway: D-Penicillamine as a Copper Chelator

The primary mechanism of D-penicillamine in Wilson's disease involves chelation of excess copper, facilitating its excretion. This process can be visualized as a direct interaction that lowers toxic metal ion concentrations.

Copper_Chelation cluster_body Systemic Circulation / Tissue cluster_excretion Excretory System ExcessCu Excess Free Copper (Cu²⁺) (Toxic) Chelate D-Penicillamine-Copper Chelate (Stable, Water-Soluble) ExcessCu->Chelate Chelation by Thiol and Amine Groups DPen D-Penicillamine (Administered Drug) DPen->Chelate Kidney Kidneys Chelate->Kidney Transport via Bloodstream Urine Excretion in Urine Kidney->Urine

Caption: Mechanism of copper chelation by D-Penicillamine for urinary excretion.

Future Perspectives and Conclusion

H-D-PEN(TRT)-OH and its derivatives are more than just protected amino acids; they are strategic tools for medicinal chemists. Their ability to introduce conformational rigidity, enhance metabolic stability, and provide a potent chelating/nucleophilic center makes them invaluable in modern drug discovery[18]. Future research will likely focus on incorporating this building block into more complex and targeted therapeutic modalities, including antibody-drug conjugates, novel PET imaging agents requiring a chelating moiety, and next-generation peptide drugs targeting previously "undruggable" protein-protein interactions. The foundational chemistry and protocols outlined in this guide provide the necessary framework for scientists to harness the full potential of this versatile compound.

References

  • Jilani, M. H., & Aslam, S. (2025, July 7). Penicillamine. In StatPearls. National Center for Biotechnology Information. [Link]

  • Henning, G. (1988). [D-Penacillamine. From constituent of penicillins to significant drug]. Pharmazie in unserer Zeit. [Link]

  • Cagnardi, P., et al. (2022). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. [Link]

  • Mayo Clinic. Penicillamine (oral route). [Link]

  • PubChem. Penicillamine | C5H11NO2S | CID 5852. [Link]

  • Wikipedia. Penicillamine. [Link]

  • PharmaCompass.com. Penicillamine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Barlos, K. (1992). Application of the Trityl Group in Peptide Chemistry. [Link]

  • YouTube. (2022, January 11). chelating agents: d-penicillamine. [Link]

  • PubChem. H-Pen(trt)-OH | C24H25NO2S | CID 7408446. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. (2025, August 9). A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. [Link]

  • Romero, J. K., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. National Institutes of Health. [Link]

  • PubMed. Amino acid analysis. [Link]

  • de la Torre, B.G., et al. Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. [Link]

  • Harris, K. M., & Hondal, R. J. (2009). Reduction of cysteine-S-protecting groups by triisopropylsilane. National Institutes of Health. [Link]

  • Agilent. Amino Acid Analysis. [Link]

  • Bio-Synthesis Inc. (2012, November 5). Amino Acid Analysis Overview. [Link]

  • Ningbo Inno Pharmchem. (2026, January 17). Supplier of Fmoc-D-Pen(Trt)-OH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis of H-D-Pen(Trt)-OH Containing Peptides

Introduction: The Significance of D-Penicillamine in Peptide Therapeutics D-penicillamine (D-Pen), a non-proteinogenic amino acid, is a valuable building block in the design of novel peptide therapeutics. Its unique stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Penicillamine in Peptide Therapeutics

D-penicillamine (D-Pen), a non-proteinogenic amino acid, is a valuable building block in the design of novel peptide therapeutics. Its unique structural features, including a sterically hindered β,β-dimethylcysteine scaffold, offer distinct advantages in drug development. The incorporation of D-Pen can induce conformational constraints in the peptide backbone, leading to enhanced receptor selectivity and binding affinity. Furthermore, the presence of the dimethyl groups can confer increased resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the peptide. The thiol side chain of D-Penicillamine also provides a site for disulfide bridge formation, enabling the synthesis of cyclic peptides with enhanced stability and biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase peptide synthesis (SPPS) of peptides containing H-D-Pen(Trt)-OH. The protocol is based on the widely used Fmoc/tBu strategy, which offers mild reaction conditions and broad compatibility with various amino acid derivatives.

The Role of the Trityl (Trt) Protecting Group

In the Fmoc-based synthesis of peptides containing D-Penicillamine, the thiol group of the side chain must be protected to prevent unwanted side reactions, such as oxidation and disulfide bond formation, during peptide chain elongation. The trityl (Trt) group is a commonly employed acid-labile protecting group for the thiol moiety of cysteine and penicillamine.[1] Its bulky nature provides steric hindrance, effectively shielding the reactive thiol group. The Trt group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[1]

Challenges in the Synthesis of D-Pen(Trt)-Containing Peptides

The incorporation of Fmoc-D-Pen(Trt)-OH into a growing peptide chain can present challenges due to its significant steric hindrance. This can lead to slower and less efficient coupling reactions compared to less bulky amino acids. To overcome this, the choice of coupling reagent and reaction conditions is critical to ensure complete and efficient amide bond formation. Additionally, the potential for racemization at the α-carbon of the D-Penicillamine residue during activation and coupling must be carefully considered and minimized.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing H-D-Pen(Trt)-OH. The protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-D-Pen(Trt)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HATU, HCTU, PyBOP)

  • Oxyma Pure or HOBt (if using carbodiimide-based coupling)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Kaiser test kit or other ninhydrin-based test for monitoring coupling completion

Resin Preparation and Swelling
  • Weigh the desired amount of resin into a reaction vessel. For a 0.1 mmol scale synthesis, approximately 300 mg of resin is typically used.[2]

  • Add DMF to the resin to swell it for at least 1 hour, ensuring the resin beads are fully submerged.[2]

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

The coupling of Fmoc-D-Pen(Trt)-OH requires careful selection of the coupling reagent to overcome its steric hindrance. The following table summarizes recommended coupling conditions.

Coupling ReagentActivation MethodCoupling TimeNotes
HATU 4 eq. Fmoc-D-Pen(Trt)-OH, 3.9 eq. HATU, 8 eq. DIEA in DMF. Pre-activate for 1-2 minutes before adding to the resin.1-2 hoursHighly efficient for sterically hindered amino acids.[3] Minimizes racemization.
HCTU 4 eq. Fmoc-D-Pen(Trt)-OH, 3.9 eq. HCTU, 8 eq. DIEA in DMF. Pre-activate for 1-2 minutes before adding to the resin.1-2 hoursA cost-effective alternative to HATU with comparable efficiency.[4][5]
PyBOP 4 eq. Fmoc-D-Pen(Trt)-OH, 4 eq. PyBOP, 8 eq. DIEA in DMF.2-4 hoursA well-established coupling reagent, though may be less efficient than HATU or HCTU for highly hindered couplings.
DIC/Oxyma 4 eq. Fmoc-D-Pen(Trt)-OH, 4 eq. DIC, 4 eq. Oxyma Pure in DMF/DCM.2-4 hoursBase-free conditions can minimize racemization, which is particularly important for Trt-protected cysteine and its analogs.[6]

Coupling Protocol (using HATU):

  • In a separate vial, dissolve 4 equivalents of Fmoc-D-Pen(Trt)-OH and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIEA to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • After a complete coupling, wash the resin thoroughly with DMF (5-7 times).

Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the Trt group from D-Penicillamine. A cleavage cocktail containing scavengers is essential to prevent side reactions caused by the highly reactive carbocations generated during this process.

Cleavage Cocktail Selection:

Reagent CocktailComposition (v/v)Recommended for
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A standard and robust cleavage cocktail for peptides containing a variety of sensitive amino acids, including Cys(Trt) and Pen(Trt).[7]
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)An effective and less odorous alternative to Reagent K, particularly efficient for the cleavage of Trt groups.[8]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Useful for peptides with Trt-based protecting groups.[7]

Cleavage Protocol (using TFA/TIS/Water):

  • Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) in a fume hood.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Purification Protocol
  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Detection: UV at 220 nm and 280 nm.[9]

  • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. A typical gradient for a penicillamine-containing peptide might be from 5% to 65% B over 30-60 minutes, but this should be optimized for each specific peptide.[10]

  • Flow Rate: Typically 1 mL/min for analytical and scaled up for preparative purification.

Procedure:

  • Dissolve the crude peptide in a minimal amount of mobile phase A or a suitable solvent.

  • Inject the sample onto the equilibrated RP-HPLC column.

  • Run the gradient elution and collect fractions corresponding to the major peptide peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Analysis

The purified peptide should be characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.

Visualization of the SPPS Workflow

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeated) cluster_Final_Steps Final Steps cluster_Purification Purification & Analysis Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Wash Final Wash (DCM) Wash2->Final_Wash Final Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/Water) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Purified Peptide

Caption: Workflow for H-D-Pen(Trt)-OH Solid-Phase Peptide Synthesis.

Conclusion

The solid-phase synthesis of peptides containing H-D-Pen(Trt)-OH is a feasible yet challenging endeavor that requires careful optimization of coupling and cleavage conditions. The steric hindrance of the D-Pen(Trt) residue necessitates the use of potent coupling reagents and potentially longer reaction times to ensure high coupling efficiency. Furthermore, the judicious selection of a cleavage cocktail with effective scavengers is crucial for the complete removal of the Trt group and the prevention of side reactions. By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can successfully synthesize and purify D-Penicillamine-containing peptides for a wide range of applications in drug discovery and development.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • CEM Corporation. (n.d.). SPPS Reagents Explained: A Complete Guide.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science, 14(1), 97–101.
  • Lamiable, A., Thévenet, P., Rey, J., & Tufféry, P. (2016). PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex. Nucleic acids research, 44(W1), W449–W454.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Patil, S. P., & Punde, S. S. (2021). Development and Validation of Orthogonal RP-HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Teledyne ISCO. (2020, March 27).
  • The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol.
  • Aapptec. (n.d.). Coupling Reagents.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
  • Patents, G. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • Synbio Technologies. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Patents, G. (2015). Cleavage of synthetic peptides.

Sources

Application

Application Notes and Protocols for the Incorporation of H-D-PEN(TRT)-OH into Peptide Sequences

Abstract This comprehensive guide provides detailed application notes and protocols for the successful incorporation of the sterically hindered, trityl-protected D-penicillamine derivative, H-D-PEN(TRT)-OH, into peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of the sterically hindered, trityl-protected D-penicillamine derivative, H-D-PEN(TRT)-OH, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It offers in-depth technical insights, step-by-step methodologies, and troubleshooting strategies to navigate the unique challenges associated with this modified amino acid. The protocols herein are designed to ensure high-yield, high-purity synthesis of penicillamine-containing peptides, which are of significant interest in the development of novel therapeutics, including enzyme inhibitors and conformationally constrained peptides.

Introduction: The Significance of D-Penicillamine in Peptide Design

D-penicillamine (Pen), a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug design. Its unique structural feature, the gem-dimethyl group on the β-carbon, imparts significant conformational constraints on the peptide backbone. This steric hindrance can lead to the formation of specific secondary structures, such as β-turns, and can enhance the metabolic stability of the resulting peptide by shielding it from enzymatic degradation. Furthermore, the thiol side chain of penicillamine is a key functional group for forming disulfide bridges, creating cyclic peptides with defined conformations and potentially increased biological activity and receptor selectivity.[1][2] The D-enantiomer is of particular interest as it can confer resistance to proteolysis and allow for the exploration of novel pharmacological properties.[3]

The thiol group, however, is highly reactive and prone to oxidation, necessitating a robust protecting group strategy during peptide synthesis. The trityl (Trt) group is a widely used, acid-labile protecting group for the thiol side chain of cysteine and its analogues, including penicillamine.[4] Its bulky nature provides excellent protection during the iterative steps of SPPS, and it can be cleanly removed under acidic conditions during the final cleavage of the peptide from the resin. This guide will focus on the practical aspects of utilizing Fmoc-D-Pen(Trt)-OH in SPPS workflows.

Core Principles of Incorporating H-D-PEN(TRT)-OH in Fmoc-SPPS

The incorporation of H-D-PEN(TRT)-OH into a growing peptide chain follows the fundamental principles of Fmoc-based solid-phase peptide synthesis. The process involves the sequential addition of Fmoc-protected amino acids to a solid support (resin), with each cycle consisting of two main steps: Fmoc deprotection and amino acid coupling. However, the steric bulk of the gem-dimethyl group and the large trityl protecting group on the D-penicillamine side chain necessitate optimized protocols to ensure efficient and complete reactions.

The Challenge of Steric Hindrance

The primary challenge in incorporating H-D-PEN(TRT)-OH is overcoming the steric hindrance at both the α-carbon and the side chain. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[5] To mitigate this, a combination of potent coupling reagents, optimized reaction times, and, in some cases, a "double coupling" strategy is employed.

The SPPS Cycle for H-D-PEN(TRT)-OH Incorporation

The following diagram illustrates the key steps in a single cycle of incorporating Fmoc-D-Pen(Trt)-OH into a peptide chain on a solid support.

SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Washes1 DMF Washes Fmoc_Deprotection->Washes1 2. Coupling Coupling: Fmoc-D-Pen(Trt)-OH + Coupling Reagents + Base (e.g., DIPEA) Washes1->Coupling 3. Washes2 DMF Washes Coupling->Washes2 4. Next_Cycle Ready for Next Cycle Washes2->Next_Cycle 5.

Caption: The Fmoc-SPPS cycle for incorporating a single amino acid.

Detailed Protocols

The following protocols have been optimized for the incorporation of H-D-PEN(TRT)-OH and the subsequent handling of the penicillamine-containing peptide.

Protocol 1: Coupling of Fmoc-D-Pen(Trt)-OH

This protocol is designed to maximize coupling efficiency for the sterically hindered Fmoc-D-Pen(Trt)-OH. A potent coupling reagent such as HCTU is recommended.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-D-Pen(Trt)-OH

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution of 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Pen(Trt)-OH (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 5 and 6 with a fresh solution of activated Fmoc-D-Pen(Trt)-OH.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 minute) to remove any unreacted reagents. The resin is now ready for the next deprotection and coupling cycle.

Table 1: Recommended Reagent Equivalents for Fmoc-D-Pen(Trt)-OH Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-D-Pen(Trt)-OH3.0
HCTU2.9
DIPEA6.0
Protocol 2: Cleavage and Trityl Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Trt group from D-penicillamine. The choice of cleavage cocktail is critical to prevent side reactions.

The Role of Scavengers: During TFA-mediated cleavage, the acid-labile protecting groups are released as reactive carbocations. The trityl cation is particularly stable and can re-attach to nucleophilic side chains, such as the thiol of penicillamine or the indole ring of tryptophan. Scavengers are added to the cleavage cocktail to trap these reactive species.[6]

  • Triisopropylsilane (TIS): An effective scavenger for the trityl cation.

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that helps to prevent re-attachment of the trityl group and can also reduce any methionine sulfoxide that may have formed.

Cleavage_Mechanism cluster_0 TFA-mediated Cleavage cluster_1 Scavenging Pen_Trt Peptide-Pen(Trt) Transition Protonated Intermediate Pen_Trt->Transition + H+ TFA TFA (H+) Pen_SH Peptide-Pen(SH) Transition->Pen_SH Trt_cation Trityl Cation (Trt+) Transition->Trt_cation Scavenged_Trt Trityl-Silane Adduct Trt_cation->Scavenged_Trt + TIS TIS TIS (Scavenger)

Caption: Mechanism of Trityl deprotection and scavenging.

Cleavage Cocktail "Reagent K" (Recommended for peptides with multiple sensitive residues):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Standard Cleavage Cocktail (for peptides without other sensitive residues):

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Resin Preparation: Wash the fully protected peptide-resin with dichloromethane (DCM) (3 x 1 minute) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the chosen cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 50 mL of ether for every 1 mL of TFA solution).

  • Peptide Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analytical Characterization

HPLC Purification

Crude synthetic peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Typical RP-HPLC Conditions for Penicillamine-Containing Peptides

ParameterCondition
ColumnC18, 5 µm, 100 Å
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 30 minutes (sequence-dependent)
Flow Rate1.0 mL/min (analytical), 10-20 mL/min (prep)
Detection220 nm and 280 nm

Note: The thiol group of penicillamine can be prone to oxidation to form disulfides (dimers) during purification and storage. It is advisable to work with degassed solvents and to consider adding a small amount of a reducing agent like dithiothreitol (DTT) to the purification buffers if oxidation is a significant issue.

Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. Peptides containing penicillamine may exhibit unique fragmentation patterns in tandem mass spectrometry (MS/MS) due to the gem-dimethyl group.[7]

Troubleshooting

Table 3: Common Problems and Solutions in the Synthesis of Penicillamine-Containing Peptides

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance of Fmoc-D-Pen(Trt)-OH. Peptide aggregation on the resin.Use a more potent coupling reagent (e.g., HCTU, HATU, COMU).[8] Perform a double coupling. Increase the coupling time. Use a solvent with better swelling properties (e.g., NMP).
Incomplete Trityl Deprotection Insufficient reaction time or inadequate scavengers.Increase the cleavage time to 3-4 hours. Ensure the use of an effective scavenger cocktail containing TIS and/or EDT.
Peptide Oxidation (Dimer Formation) Exposure of the free thiol to air during cleavage, purification, and storage.Use degassed solvents for cleavage and HPLC. Add a reducing agent (e.g., DTT) to HPLC buffers. Lyophilize the final peptide from a slightly acidic solution (e.g., 0.1% acetic acid). Store the lyophilized peptide under argon or nitrogen at -20°C.
Side Product Formation Re-attachment of the trityl cation to nucleophilic residues (e.g., Trp, Met).Use a cleavage cocktail with a sufficient concentration of scavengers (TIS, EDT, thioanisole).

Synthesis of Cyclic Peptides via Disulfide Bridging

The thiol side chain of D-penicillamine is frequently utilized to form disulfide bridges, leading to cyclic peptides with enhanced conformational stability and biological activity.[1][2]

On-Resin Cyclization

On-resin cyclization can be achieved by selectively deprotecting the Trt groups of two penicillamine (or one penicillamine and one cysteine) residues followed by oxidation.

On_Resin_Cyclization Start Linear Peptide-Resin with two Pen(Trt) residues Deprotection Selective Trt Deprotection (e.g., dilute TFA or I2) Start->Deprotection Oxidation On-Resin Oxidation (e.g., Air, K3[Fe(CN)6]) Deprotection->Oxidation Cyclic_Peptide Cyclic Peptide-Resin Oxidation->Cyclic_Peptide Cleavage Global Cleavage and Deprotection Cyclic_Peptide->Cleavage Final_Product Purified Cyclic Peptide Cleavage->Final_Product

Caption: Workflow for on-resin cyclization of a penicillamine-containing peptide.

Solution-Phase Cyclization

Alternatively, the linear peptide can be cleaved from the resin and then cyclized in solution.

Procedure:

  • Synthesize the linear peptide containing two H-D-PEN(TRT)-OH residues using the protocols described above.

  • Cleave the peptide from the resin using a TFA cocktail with scavengers to yield the linear, fully deprotected peptide.

  • Purify the linear peptide by RP-HPLC.

  • Dissolve the purified linear peptide in a large volume of a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

  • Stir the solution open to the air or use a mild oxidizing agent (e.g., potassium ferricyanide) to facilitate disulfide bond formation.

  • Monitor the reaction by RP-HPLC until the linear peptide is consumed.

  • Acidify the solution with acetic acid or TFA and purify the cyclic peptide by RP-HPLC.

Conclusion

The incorporation of H-D-PEN(TRT)-OH into peptide sequences offers exciting opportunities for the design of novel and potent therapeutic agents. While the steric hindrance of this modified amino acid presents challenges during solid-phase peptide synthesis, these can be effectively overcome through the use of optimized coupling protocols, potent activating reagents, and appropriate cleavage strategies. The protocols and guidelines presented in this document provide a robust framework for the successful synthesis, purification, and characterization of penicillamine-containing peptides, enabling researchers to fully exploit the unique properties of this valuable building block in their drug discovery and development efforts.

References

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Góngora-Benítez, M., et al. (2014). On-resin disulfide bond formation strategies for the synthesis of complex peptides. Future medicinal chemistry, 6(13), 1527-1549.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Hunt, J. T., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. International journal of peptide and protein research, 42(3), 249-258.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Teixidó, M., & Giralt, E. (2008). The role of trifluoroacetic acid in solid-phase peptide synthesis. Molecules, 13(5), 1162-1184.
  • Lukszo, J., et al. (1991). Fast atom bombardment collisionally activated dissociation tandem mass spectrometry of a disulfide-containing peptide, [Pen]-enkephalin. Journal of the American Society for Mass Spectrometry, 2(5), 434-440.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 688-706.
  • US Patent No. WO2017165676A1. (2017). Methods for synthesizing α4β7 peptide antagonists.
  • MDPI. (2023, February 14). Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration. Retrieved from [Link]

  • NIH. (2021, June 18). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Retrieved from [Link]

  • Vertex Pharmaceuticals. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Retrieved from [Link]

  • Taylor & Francis. (2006). Chemistry of peptide synthesis.
  • VanVeller Lab. (2025). Background knowledge necessary to start on peptide projects.
  • NIH. (2011, January 14).
  • NIH. (n.d.).
  • Semantic Scholar. (n.d.).
  • MDPI. (2021, May 28). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Retrieved from [Link]

Sources

Method

H-D-PEN(TRT)-OH for synthesizing cyclic peptides

Application Note: High-Fidelity Synthesis of Disulfide-Cyclized Peptides Using H-D-PEN(TRT)-OH Abstract & Strategic Utility The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering enhanced me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Disulfide-Cyclized Peptides Using H-D-PEN(TRT)-OH

Abstract & Strategic Utility

The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering enhanced metabolic stability and receptor selectivity compared to linear analogs. H-D-PEN(TRT)-OH (Fmoc-D-Penicillamine(


-Trityl)-OH) is a critical reagent in this domain. Unlike standard Cysteine, Penicillamine contains a gem-dimethyl group at the 

-carbon.

This structural modification introduces the "Gem-Dimethyl Effect," which serves two pivotal roles:

  • Conformational Constraint: It severely restricts the

    
     torsion angle, pre-organizing the peptide backbone into stable secondary structures (often 
    
    
    
    -turns) even before cyclization.
  • Disulfide Stability: The steric bulk of the methyl groups shields the formed disulfide bond from reductive cleavage and disulfide exchange (shuffling) in vivo, significantly increasing the plasma half-life of the therapeutic candidate.

This guide details the protocols for overcoming the synthetic challenges posed by this steric bulk—specifically the difficulty of coupling to and from Penicillamine residues—to achieve high-purity cyclic peptides.

Chemical & Physical Specifications

PropertySpecification
Chemical Name

-Fmoc-

-trityl-D-penicillamine
Common Abbreviation Fmoc-D-Pen(Trt)-OH
CAS Number 201531-88-6
Molecular Formula

Molecular Weight 613.76 g/mol
Chirality D-Configuration (R-configuration at

-carbon)
Solubility Soluble in DMF, DMSO, DCM; Insoluble in Water
Appearance White to off-white powder
Purity Requirement

(HPLC) for therapeutic synthesis

Mechanistic Insight: The Steric Lock

The utility of D-Pen lies in its ability to force bioactivity. By replacing a flexible Cysteine with D-Penicillamine, researchers can lock a peptide into a conformation that discriminates between receptor subtypes (e.g.,


- vs. 

-opioid receptors).

GemDimethylEffect Cys Standard Cysteine (High Flexibility) Pen D-Penicillamine (Gem-Dimethyl Bulk) Cys->Pen Methylation at Beta-Carbon Constraint Restricted Chi-1 Torsion Angle Pen->Constraint Steric Hindrance Turn Induction of Beta-Turn Structure Constraint->Turn Backbone Pre-organization Stability Metabolic Stability (Resistant to Reductases) Turn->Stability Shielded Disulfide

Figure 1: The Gem-Dimethyl Effect driving structural rigidity and metabolic stability.

Protocol A: Solid Phase Incorporation (SPPS)

Challenge: The gem-dimethyl groups on the


-carbon create a "steric wall." Standard coupling protocols (e.g., HBTU/DIEA, single coupling) often fail, leading to deletion sequences.

Recommended Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (for acids/protected fragments). Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to prevent aggregation.

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma .

    • Stoichiometry: 4 eq.[1] Fmoc-D-Pen(Trt)-OH : 3.9 eq. HATU : 8 eq. DIEA.

    • Solvent: Minimal DMF to maintain high concentration.

  • Coupling Reaction:

    • Add activated solution to resin.

    • Time: Allow to react for 2 hours (standard AA is 45 min).

    • Optimization: Vortex gently; do not use magnetic stirring (grinds resin).

  • Double Coupling (Mandatory):

    • Drain and wash resin.[2][3]

    • Repeat Step 3 & 4. A second coupling ensures >99% incorporation.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Expert Note: When coupling the next amino acid onto the N-terminus of an anchored Pen residue, steric hindrance remains an issue. Use the same Double Coupling protocol for the subsequent amino acid.

Protocol B: Oxidative Cyclization (Disulfide Formation)

The Trityl (Trt) group is acid-labile and is removed during the final TFA cleavage, yielding the free dithiol peptide. Cyclization is best performed in solution to control concentration.

Method: Iodine Oxidation (Fast & Clean)

This method is preferred for D-Pen peptides as it drives the reaction quickly, overcoming the steric barrier that slows down air oxidation.

  • Cleavage from Resin:

    • Cocktail: TFA (92.5%), TIS (2.5%),

      
       (2.5%), DODT (2.5%).
      
    • Time: 3 hours (Pen(Trt) removal is slower than Cys(Trt)).

    • Precipitate in cold diethyl ether; centrifuge and dry.

  • Dissolution: Dissolve crude linear peptide in

    
     (1:1) or Methanol/Water at high dilution (0.5 – 1.0 mg/mL) .
    
    • Why? High dilution favors intramolecular cyclization (ring formation) over intermolecular dimerization (oligomers).

  • Oxidation:

    • Prepare a 0.1 M solution of Iodine (

      
      ) in Methanol.
      
    • Add dropwise to the stirring peptide solution until a persistent yellow color remains.

    • Stir for 15–30 minutes.

  • Quenching: Add 1M Ascorbic Acid (Vitamin C) dropwise until the solution turns clear (reduces excess Iodine).

  • Purification: Inject directly onto Prep-HPLC or lyophilize.

Workflow Visualization

PeptideWorkflow Start Start: Resin Loading (Low Load: 0.3 mmol/g) Coupling SPPS Cycle (Use HATU/DIEA) Start->Coupling PenStep Critical Step: Coupling Fmoc-D-Pen(Trt)-OH (Double Couple, 2h) Coupling->PenStep At specific position Cleavage TFA Cleavage (Removes Trt, yields free -SH) Coupling->Cleavage Sequence Complete PenStep->Coupling Continue synthesis Dilution Dissolution (High Dilution <1mg/mL) Cleavage->Dilution Oxidation Cyclization (Iodine/MeOH) Dilution->Oxidation Final Purified Cyclic Peptide (e.g., DPDPE) Oxidation->Final

Figure 2: Synthesis workflow emphasizing the critical Pen incorporation step.

Case Study: Synthesis of DPDPE

Target: [D-Pen


, D-Pen

]-Enkephalin Sequence: H-Tyr-D-Pen-Gly-Phe-D-Pen-OH Significance: Highly selective

-opioid receptor agonist.

Experimental Observations:

  • Linear Assembly: The coupling of Phe onto D-Pen^5 and Tyr onto D-Pen^2 are the rate-limiting steps. Using standard HBTU resulted in 15% deletion impurities. Switching to HATU/HOAt reduced this to <1%.

  • Cyclization: The Pen-Pen disulfide bond forms slower than Cys-Cys due to steric hindrance. While Cys-Cys oxidizes in minutes with Iodine, Pen-Pen may require up to 30 minutes.

  • Result: The cyclic product shows a distinct retention time shift on HPLC compared to the linear dithiol, confirming the constraint.

References

  • Mosberg, H. I., et al. (1983). "Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors." Proceedings of the National Academy of Sciences, 80(19), 5871-5874.

  • Hruby, V. J. (1982). "Conformational restrictions of biologically active peptides via amino acid side chain groups." Life Sciences, 31(16-17), 189-199.

  • Merck/Novabiochem. "Fmoc-Pen(Trt)-OH Product Specifications and SPPS Protocols." Sigma-Aldrich Catalog.

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Han, Y., & Barany, G. (1997). "Novel S-xanthenyl protecting groups for cysteine and penicillamine in solid-phase peptide synthesis." Journal of Organic Chemistry, 62(11), 3841-3848.

Sources

Application

Application Notes: Utilizing H-D-PEN(TRT)-OH for the Synthesis of Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic development.[1] H-D-PE...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic development.[1] H-D-PEN(TRT)-OH, a protected form of D-penicillamine, serves as a critical and versatile building block in the synthesis of peptide-based inhibitors targeting a range of enzymes, particularly metalloproteinases.[2] The incorporation of the D-penicillamine (D-Pen) moiety offers unique structural and functional advantages. Its sterically hindered thiol group is an excellent metal-chelating agent, crucial for inhibiting zinc-dependent enzymes like Matrix Metalloproteinases (MMPs).[3] Furthermore, the D-configuration provides resistance to proteolytic degradation, enhancing the pharmacokinetic profile of the resulting peptide inhibitor.

The trityl (Trt) group provides robust protection for the highly reactive thiol side chain during the synthetic process, preventing unwanted side reactions such as oxidation.[2][4] This protection is readily removed under acidic conditions during the final cleavage step, making H-D-PEN(TRT)-OH fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5] These attributes make H-D-PEN(TRT)-OH an invaluable reagent for creating structurally constrained peptides and potent, stable enzyme inhibitors.[2][5]

The Strategic Role of D-Penicillamine in Enzyme Inhibition

The efficacy of D-penicillamine as a component of enzyme inhibitors stems from several key properties:

  • Potent Metal Chelation: The thiol group (-SH) of the deprotected D-Pen residue acts as a powerful coordinating ligand for metal ions. This is the primary mechanism for the inhibition of metalloenzymes, where the thiol group binds to the catalytic zinc ion in the enzyme's active site, displacing water and rendering the enzyme inactive.[3] This interaction is central to the design of inhibitors for MMPs, which are implicated in diseases such as cancer and arthritis.[3][6]

  • Stereochemical Advantage: The D-isomer configuration enhances the stability of the peptide backbone against degradation by endogenous proteases, which typically recognize L-amino acids. This leads to a longer biological half-life for the inhibitor.

  • Structural Constraints: The gem-dimethyl groups on the β-carbon of penicillamine restrict the conformational freedom of the peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to the target enzyme, resulting in higher affinity and potency.[7]

Core Mechanism: Inhibition of a Zinc Metalloproteinase

The fundamental principle behind using a D-Pen-containing peptide to inhibit a metalloproteinase is the coordination of the deprotected thiol group to the zinc ion at the enzyme's active site. This workflow is a foundational strategy in medicinal chemistry.

G cluster_0 Active Enzyme cluster_1 Inhibition Enzyme MMP Active Site (with Zn²⁺ ion) Substrate Peptide Substrate Enzyme->Substrate Binds & Cleaves Inhibited_Complex Inhibited MMP-Inhibitor Complex (Zn²⁺ chelated by -SH) Enzyme->Inhibited_Complex Inhibitor blocks active site Inhibitor D-Pen Peptide Inhibitor (Deprotected -SH) Inhibitor->Inhibited_Complex High-Affinity Binding

Caption: Workflow for synthesis and validation of a D-Pen enzyme inhibitor.

Detailed Experimental Protocols

Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the synthesis of a hypothetical pentapeptide inhibitor (e.g., Ac-Pro-Leu-Gly-D-Pen-Arg-NH₂) on a 0.1 mmol scale using a Rink Amide resin.

1. Resin Preparation:

  • Place 0.1 mmol of Rink Amide resin (e.g., substitution level 0.5 mmol/g, use 200 mg) in a peptide synthesis vessel.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Synthesis Cycle (for each amino acid):

  • Fmoc Deprotection:

    • Drain the DMF.
    • Add 5 mL of 20% piperidine in DMF to the resin.
    • Agitate for 3 minutes. Drain.
    • Repeat with a second 5 mL portion of 20% piperidine in DMF for 10 minutes.
    • Wash the resin thoroughly with DMF (5 x 5 mL).
  • Amino Acid Coupling:

    • In a separate vial, dissolve the incoming Fmoc-protected amino acid (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in 2 mL of DMF.
    • Add DIEA (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.
    • Add the activated amino acid solution to the deprotected resin.
    • Agitate for 1-2 hours at room temperature.
    • To confirm coupling completion, perform a Kaiser test. If positive (blue beads), repeat the coupling step.
    • Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
  • Repeat: Continue this cycle for each amino acid in the sequence, using Fmoc-D-Pen(Trt)-OH at the appropriate step. [7] 3. N-terminal Acetylation (Optional):

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of 10% acetic anhydride and 2% DIEA in DMF.

  • Agitate for 30 minutes.

  • Wash thoroughly with DMF and DCM, then dry the resin under vacuum.

Protocol 2: Peptide Cleavage and Trityl Deprotection

This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the trityl group from D-Pen. [5] CAUTION: Perform this procedure in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive.

1. Preparation of Cleavage Cocktail:

  • Prepare a fresh cleavage cocktail. A standard "Reagent K" is effective:

    • Trifluoroacetic acid (TFA): 94%
    • Phenol: 2%
    • Water: 2%
    • Triisopropylsilane (TIS): 2%
  • Rationale: TIS is a crucial scavenger that captures the highly reactive trityl cations released during deprotection, preventing re-alkylation of the now-free thiol on the D-Pen residue. [4] 2. Cleavage Reaction:

  • Add 5-10 mL of the cleavage cocktail to the dried peptidyl-resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

3. Peptide Precipitation:

  • Concentrate the TFA solution to approximately 1 mL under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • A white precipitate (the crude peptide) should form.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge at 3000 x g for 10 minutes. Decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Quality Control

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide on a preparative C18 column using a linear gradient.

    • Solvent A: 0.1% TFA in water
    • Solvent B: 0.1% TFA in acetonitrile
    • Example Gradient: 5-65% Solvent B over 40 minutes.
  • Monitor the elution at 220 nm and collect fractions corresponding to the major peak. [8] 2. Quality Control (QC):

  • LC-MS Analysis: Analyze the purified fractions to confirm the correct molecular weight of the peptide inhibitor.

  • Analytical HPLC: Assess the purity of the combined, purified fractions. Purity should typically be >95% for use in biological assays.

  • Combine the pure fractions and lyophilize to obtain a stable, fluffy white powder.

Protocol 4: Enzyme Inhibition Assay (MMP Fluorogenic Assay)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of the synthesized peptide. [9][10] 1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Enzyme Stock: Reconstitute active human MMP (e.g., MMP-9) in assay buffer to a working concentration (e.g., 10 nM). [9] * Substrate Stock: Prepare a stock solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.

  • Inhibitor Stock: Prepare a 10 mM stock of the lyophilized peptide inhibitor in DMSO. Create a serial dilution series (e.g., from 100 µM to 10 pM) in assay buffer.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to all wells.

  • Add 10 µL of each inhibitor dilution to the sample wells. Add 10 µL of assay buffer to the "no inhibitor" control wells.

  • Add 20 µL of the MMP enzyme solution to all wells except the "no enzyme" blank. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader.

  • Measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time (e.g., every minute for 30 minutes) in kinetic mode. [11] 3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

  • Normalize the velocities by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low peptide yield after synthesis Incomplete coupling at one or more steps.Double-couple difficult residues (e.g., Pro, Arg). Use a stronger coupling agent like HATU. Check the freshness of all reagents.
Multiple peaks in crude HPLC Deletion sequences from incomplete coupling; side reactions during cleavage.Ensure complete coupling at each step (Kaiser test). Use an adequate amount and type of scavenger (TIS) in the cleavage cocktail.
Mass spectrometry shows +242 Da adduct Trityl group was not fully removed.Increase cleavage time with TFA. Ensure fresh TFA and sufficient TIS are used.
No or low inhibitory activity Incorrect peptide sequence or purity; oxidation of the free thiol.Verify mass and purity by LC-MS. Prepare fresh inhibitor solutions. Handle the deprotected peptide in buffers degassed with nitrogen to minimize disulfide bond formation.
High variance in enzyme assay Reagent instability; pipetting errors.Aliquot and freeze enzyme stocks to avoid freeze-thaw cycles. Use calibrated pipettes and perform the assay on ice where possible.

Conclusion

H-D-PEN(TRT)-OH is a powerful and enabling reagent for the synthesis of sophisticated peptide-based enzyme inhibitors. Its unique combination of a metal-chelating thiol, a proteolytically stable D-configuration, and robust trityl protection makes it ideal for constructing potent and specific inhibitors using standard SPPS methodologies. By following the detailed protocols for synthesis, purification, and characterization outlined in these notes, researchers can reliably produce high-quality inhibitors for advancing drug discovery programs and exploring the fundamental roles of enzymes in health and disease.

References

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Available from: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • National Institutes of Health. (n.d.). Enzymatic activation of a matrix metalloproteinase inhibitor. Available from: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available from: [Link]

  • PubMed. (n.d.). The effect of D-penicillamine on metallothionein mRNA levels and copper distribution in mouse hepatocytes. Available from: [Link]

  • Google Patents. (n.d.). WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS.
  • MDPI. (n.d.). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Available from: [Link]

  • Taylor & Francis Online. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Available from: [Link]

  • PubMed. (n.d.). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Available from: [Link]

  • Radboud University Repository. (n.d.). Application of the Trityl Group in Peptide Chemistry. Available from: [Link]

  • SpringerLink. (n.d.). Peptide synthesis: chemical or enzymatic. Available from: [Link]

  • PubMed. (n.d.). Skeletal Muscle Protein Loss Due to D-penicillamine Results From Reduced Protein Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Available from: [Link]

  • MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]

  • MDPI. (2023, August 10). D-Penicillamine-Induced Myasthenia Gravis—A Probable Complication of Wilson's Disease Treatment—A Case Report and Systematic Review of the Literature. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Peptide synthesis: Chemical or enzymatic. Available from: [Link]

  • Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.”. Available from: [Link]

  • ACS Publications. (n.d.). Sensitive Detection of MMP9 Enzymatic Activities in Single Cell-Encapsulated Microdroplets as an Assay of Cancer Cell Invasiveness. Available from: [Link]

  • National Center for Biotechnology Information. (2025, July 7). Penicillamine - StatPearls. Available from: [Link]

  • National Institutes of Health. (n.d.). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Available from: [Link]

  • PubChem. (n.d.). H-Pen(trt)-OH | C24H25NO2S | CID 7408446. Available from: [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Pen(Trt)-OH [201532-01-6]. Available from: [Link]

Sources

Method

H-D-PEN(TRT)-OH in the synthesis of peptidomimetics

Initiating Search and Gathering I'm starting with broad Google searches for H-D-Pen (Trt)-OH, prioritizing authoritative sources. I'm focusing on chemical properties, the advantages of the trityl protecting group, and sp...

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Author: BenchChem Technical Support Team. Date: February 2026

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I'm now expanding my search to peptidomimetic synthesis using H-D-Pen(Trt)-OH, specifically focusing on cyclization and conformational constraint introduction. I'm seeking established protocols for both solid-phase and solution-phase peptide synthesis. I will also compare this to other protected analogs, looking at both pros and cons. Finally, I will structure the application note, starting with an overview of peptidomimetics and then going into detail on my results.

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Application

Application Notes and Protocols for Bioconjugation using H-D-PEN(TRT)-OH

Introduction: The Strategic Advantage of H-D-PEN(TRT)-OH in Bioconjugation In the landscape of bioconjugation, precision and control are paramount. The ability to selectively modify biomolecules at specific sites opens u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of H-D-PEN(TRT)-OH in Bioconjugation

In the landscape of bioconjugation, precision and control are paramount. The ability to selectively modify biomolecules at specific sites opens up a vast array of applications, from targeted drug delivery and advanced diagnostics to the fundamental study of biological processes. H-D-PEN(TRT)-OH, or S-Trityl-D-penicillamine, emerges as a critical building block in this field. Its unique structure, featuring a sterically hindered thiol group protected by a bulky trityl (Trt) group, offers a strategic advantage for researchers and drug development professionals. The trityl group provides robust protection of the highly reactive thiol during peptide synthesis and purification, preventing unintended disulfide bond formation and other side reactions.[1][2] This protection is readily and selectively removed under acidic conditions, unmasking the thiol for subsequent conjugation reactions.[3][4]

This guide provides a comprehensive overview of the techniques and protocols for the effective use of H-D-PEN(TRT)-OH in bioconjugation. We will delve into the mechanistic principles behind trityl deprotection and explore two of the most prevalent thiol-specific conjugation chemistries: thiol-maleimide and haloacetyl-thiol reactions. The protocols detailed herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.

Part 1: The Chemistry of H-D-PEN(TRT)-OH

The Role of the Trityl Protecting Group

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group commonly used for alcohols, amines, and thiols.[5] In the context of H-D-PEN(TRT)-OH, it serves to mask the nucleophilic character of the thiol side chain. This is particularly crucial during solid-phase peptide synthesis (SPPS), where the unprotected thiol of a penicillamine or cysteine residue can lead to a variety of undesirable side reactions, including dimerization and reaction with coupling reagents.[2] The stability of the trityl group to the basic conditions used for Fmoc removal in SPPS makes it an ideal orthogonal protecting group.

Mechanism of Trityl Deprotection

The removal of the trityl group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism proceeds via the formation of a stable trityl carbocation, which is resonance-stabilized by its three phenyl rings.

Deprotection_Mechanism start R-S-Tr protonated R-S+(H)-Tr start->protonated + H+ (TFA) cleaved R-SH + Tr+ protonated->cleaved Cleavage scavenged Tr-Scavenger cleaved->scavenged + Scavenger (e.g., TIS)

Caption: Mechanism of acid-catalyzed trityl deprotection and cation scavenging.

To prevent the highly reactive trityl cation from reattaching to the thiol or reacting with other sensitive residues in the peptide (such as tryptophan), a "scavenger" is included in the deprotection cocktail.[6] Triisopropylsilane (TIS) is a particularly effective scavenger that irreversibly quenches the trityl cation to form triphenylmethane.[3]

Part 2: Experimental Protocols

Protocol for Trityl Deprotection of a Penicillamine-Containing Peptide

This protocol describes the removal of the trityl group from a peptide containing an H-D-PEN(TRT)-OH residue to yield a free thiol ready for conjugation.

Materials:

  • Trityl-protected peptide

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol:

  • Preparation of the Cleavage Cocktail: In a chemical fume hood, prepare the cleavage cocktail. A common and effective mixture, known as "Reagent B," is composed of:

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

    Rationale: TFA is the strong acid that cleaves the trityl group. Phenol and water act as additional scavengers and help to dissolve the peptide. TIS is the primary scavenger for the trityl cation.[7]

  • Deprotection Reaction:

    • Dissolve the trityl-protected peptide in the cleavage cocktail. A general guideline is 10 mL of cocktail per 100 mg of peptide.

    • Stir the reaction mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be monitored by HPLC if possible.

  • Peptide Precipitation:

    • Following the incubation, precipitate the deprotected peptide by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether.

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage cocktail components.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry to confirm the removal of the trityl group (mass decrease of 243.3 g/mol ).

Quantitative Summary for Deprotection:

ParameterRecommended ValueRationale
Cleavage CocktailReagent B (TFA/Phenol/H₂O/TIS)Effective cleavage and scavenging[7]
Reaction Time2-4 hoursSufficient for complete deprotection
Reaction TemperatureRoom TemperatureBalances reaction rate and stability
Precipitation10x volume of cold diethyl etherEfficiently precipitates the peptide
Protocol for Thiol-Maleimide Conjugation

This protocol details the conjugation of a deprotected penicillamine-containing peptide to a maleimide-functionalized molecule (e.g., a fluorescent dye, PEG, or small molecule drug).

Thiol_Maleimide_Workflow start Deprotected Peptide (R-SH) dissolve Dissolve in Degassed Buffer (pH 6.5-7.5) start->dissolve add_maleimide Add Maleimide-Functionalized Molecule dissolve->add_maleimide react Incubate at RT (1-2 hours) or 4°C (overnight) add_maleimide->react purify Purify Conjugate (HPLC/SEC) react->purify end Characterize Conjugate (MS) purify->end

Caption: Workflow for thiol-maleimide conjugation.

Materials:

  • Deprotected, purified peptide with a free thiol

  • Maleimide-functionalized molecule

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (HPLC or size-exclusion chromatography)

Protocol:

  • Preparation of Reactants:

    • Dissolve the deprotected peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. Rationale: Degassing the buffer is crucial to prevent oxidation of the free thiol to a disulfide, which is unreactive towards maleimides.[8]

    • Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the peptide solution. A 10-20 fold molar excess of the maleimide reagent over the peptide is recommended to drive the reaction to completion.[1]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light if using a fluorescent maleimide.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess maleimide.

  • Purification and Characterization:

    • Purify the conjugate from unreacted peptide and excess maleimide reagent using reverse-phase HPLC or size-exclusion chromatography.

    • Characterize the purified conjugate by mass spectrometry to confirm the addition of the maleimide-functionalized molecule.

Quantitative Summary for Thiol-Maleimide Conjugation:

ParameterRecommended ValueRationale
pH6.5-7.5Optimal for selective reaction with thiols over amines[6]
Molar Ratio (Maleimide:Peptide)10:1 to 20:1Ensures complete conjugation[1]
Reaction Time2 hours at RT or overnight at 4°CProvides sufficient time for reaction
BufferDegassed PBS or TrisPrevents thiol oxidation[8]
Protocol for Haloacetyl-Thiol Conjugation

This protocol describes the conjugation of a deprotected penicillamine-containing peptide to a haloacetyl-functionalized molecule (e.g., iodoacetyl or bromoacetyl).

Materials:

  • Deprotected, purified peptide with a free thiol

  • Haloacetyl-functionalized molecule

  • Conjugation buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMF or DMSO

  • Purification system (HPLC or size-exclusion chromatography)

Protocol:

  • Preparation of Reactants:

    • Dissolve the deprotected peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the haloacetyl-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the haloacetyl stock solution to the peptide solution. A 10-20 fold molar excess of the haloacetyl reagent is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours. If using an iodoacetyl reagent, it is advisable to perform the reaction in the dark to prevent the formation of free iodine, which can react with other amino acid residues.[9]

  • Purification and Characterization:

    • Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography.

    • Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation.

Quantitative Summary for Haloacetyl-Thiol Conjugation:

ParameterRecommended ValueRationale
pH7.2-8.0Facilitates the nucleophilic attack of the thiolate anion
Molar Ratio (Haloacetyl:Peptide)10:1 to 20:1Drives the reaction to completion
Reaction Time1-2 hours at RTGenerally faster than maleimide reactions
Light ConditionsDark (for iodoacetyl)Prevents side reactions of free iodine[9]

Part 3: Troubleshooting and Key Considerations

  • Incomplete Deprotection: If mass spectrometry indicates that the trityl group is not fully removed, increase the incubation time with the cleavage cocktail or ensure that the TFA is fresh and of high quality.

  • Low Conjugation Efficiency: This can be due to the oxidation of the free thiol. Ensure all buffers are properly degassed. It may also be necessary to include a reducing agent like TCEP during the initial dissolution of the peptide, followed by its removal before adding the conjugation partner.[1]

  • Side Reactions: The maleimide-thiol adduct can undergo a retro-Michael reaction, especially at higher pH. It is important to maintain the recommended pH range.[10] For haloacetyl reactions, working in the dark is crucial to prevent non-specific labeling.[9]

Conclusion

H-D-PEN(TRT)-OH is a valuable reagent for the precise and controlled introduction of a reactive thiol group into peptides and other biomolecules. The robust protection offered by the trityl group, combined with its clean and efficient removal, provides a reliable platform for a variety of bioconjugation strategies. By understanding the underlying chemical principles and carefully following the detailed protocols provided in this guide, researchers can confidently employ H-D-PEN(TRT)-OH to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

  • Kim, Y. S., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(5), 1849-1873.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Muttenthaler, M., et al. (2010). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 16(8), 435-441.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Boyd, S. J., et al. (2021). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Accounts of Chemical Research, 54(1), 125-138.
  • Tzani, A., et al. (2020).
  • deGruyter, J. N., et al. (2021). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 23(3), 853-858.
  • Merck Millipore. (2011). Novabiochem® Letters: 4/11. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Hennig, A., et al. (2017).
  • Google Patents. (n.d.). WO2024161158A1 - Deprotection processes and cation scavengers for use in the same.
  • Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
  • Kalia, J., & Raines, R. T. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. JoVE (Journal of Visualized Experiments), (145), e59241.
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Harmand, J., et al. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry – A European Journal, 25(63), 14336-14340.
  • ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group... Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. JoVE (Journal of Visualized Experiments), (145), e59241.
  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9697-9750.

Sources

Method

Application Notes and Protocols: Leveraging H-D-PEN(TRT)-OH for Advanced Targeted Drug Delivery Systems

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of H-D-PEN(TRT)-OH in the design and synthesis of targeted drug delivery systems. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of H-D-PEN(TRT)-OH in the design and synthesis of targeted drug delivery systems. We will move beyond basic descriptions to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Strategic Role of H-D-PEN(TRT)-OH

Targeted drug delivery aims to concentrate therapeutic agents at pathological sites, enhancing efficacy while minimizing systemic toxicity.[1] This is often achieved by decorating drug carriers, such as liposomes or nanoparticles, with ligands that bind to receptors overexpressed on target cells.[2] H-D-PEN(TRT)-OH, or S-Trityl-D-penicillamine, is not merely a reagent but a strategic building block for crafting these high-affinity targeting ligands.

Its utility stems from three key features:

  • D-Configuration: The D-amino acid structure confers resistance to enzymatic degradation by proteases in the body, significantly increasing the in-vivo half-life of the resulting targeting peptide.[3]

  • Penicillamine Core: The gem-dimethyl substitution on the β-carbon introduces conformational rigidity. When incorporated into a peptide, this can lock the backbone into a specific, bioactive conformation, often leading to higher receptor binding affinity.

  • Thiol-Protecting Trityl (Trt) Group: The bulky and acid-labile trityl group provides robust protection for the thiol side chain during peptide synthesis.[3] Its selective removal under mild acidic conditions post-synthesis reveals a reactive thiol group (-SH), which serves as a perfect chemical handle for site-specific conjugation to a drug carrier.[4]

This guide will focus on the synthesis of an integrin-targeting peptide incorporating H-D-PEN(TRT)-OH and its subsequent conjugation to a liposomal drug delivery system. Integrins are a family of cell adhesion receptors that are often overexpressed in angiogenic endothelial cells and various tumor types, making them an excellent target for cancer therapy.[5][6]

Chemical and Physical Properties of H-D-PEN(TRT)-OH

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValue/DescriptionSource(s)
Molecular Formula C₂₄H₂₅NO₂S[7]
Molecular Weight ~391.5 g/mol [7]
Appearance White to off-white powder[4]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO); sparingly soluble in Methanol.[3]
Key Functional Groups α-amino group (free), α-carboxyl group (free), Thiol group (Trityl protected)[8]
Storage Conditions 2-8°C, under an inert atmosphere[9]

Section 1: Overall Experimental Workflow

The development of a targeted drug delivery system is a multi-stage process. The following workflow outlines the critical phases, each of which will be detailed in the subsequent protocols.

G cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Carrier Preparation cluster_2 Phase 3: Conjugation & Characterization cluster_3 Phase 4: System Evaluation A 1. Solid-Phase Peptide Synthesis (Incorporating H-D-PEN(TRT)-OH) B 2. Peptide Cleavage, Deprotection & Purification (HPLC) A->B D 4. Peptide-Liposome Conjugation (Thiol-Maleimide) B->D C 3. Formulation of Drug-Loaded Maleimide-Functionalized Liposomes C->D E 5. Purification of Conjugate (e.g., Size Exclusion Chromatography) D->E F 6. Full System Characterization (DLS, Zeta, Drug Load, etc.) E->F G 7. In Vitro Evaluation (Cell Uptake, Cytotoxicity) F->G H 8. In Vivo Evaluation (Pharmacokinetics, Efficacy) G->H

Caption: High-level workflow for developing the targeted drug delivery system.

Section 2: Protocols for Synthesis and Conjugation

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) of a Targeting Peptide

This protocol describes the synthesis of a hypothetical cyclic peptide, c(RGD-D-Pen-K), designed for integrin targeting. The H-D-PEN(TRT)-OH provides the D-penicillamine residue.

Scientific Rationale: Fmoc-based SPPS is the standard for research-scale peptide synthesis due to its mild deprotection conditions (piperidine), which preserves acid-labile side-chain protecting groups like Trityl.[3] The sequence Arg-Gly-Asp (RGD) is a well-established motif for binding to αvβ3 integrins.[10] The D-Pen residue enhances stability, and the Lysine (K) provides a site for potential modification if needed, though here it simply completes the sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-K(Boc)-OH, Fmoc-G-OH, Fmoc-R(Pbf)-OH)

  • H-D-PEN(TRT)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • First Amino Acid Coupling (Fmoc-K(Boc)-OH):

    • In a separate vial, pre-activate Fmoc-K(Boc)-OH (4 equivalents) with HBTU (3.9 eq) and DIPEA (8 eq) in 1 mL DMF for 2 minutes.

    • Add the activation mixture to the resin. Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5 x 2 mL). Perform a Kaiser test to confirm complete coupling (ninhydrin beads should be colorless).

  • Sequential Coupling: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the following order: H-D-PEN(TRT)-OH , Fmoc-G-OH, and Fmoc-R(Pbf)-OH.

    • Expert Insight: When coupling H-D-PEN(TRT)-OH, the bulky nature of the trityl group and gem-dimethyl groups can cause steric hindrance.[3] It is advisable to double-couple: perform the coupling reaction once for 2 hours, wash, and then repeat with a fresh activation mixture for another 2 hours to ensure maximum efficiency.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine.

  • Resin Washing and Drying: Wash the completed peptide-resin with Dichloromethane (DCM) (3 x 2 mL) and Methanol (3 x 2 mL). Dry the resin under vacuum for at least 1 hour.

Protocol 2.2: Peptide Cleavage, Deprotection, and Purification

Scientific Rationale: A strong acid cocktail containing Trifluoroacetic Acid (TFA) is required to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups, including the Pbf, Boc, and the critical Trityl group from the D-Pen residue.[11] Scavengers like triisopropylsilane (TIS) and water are essential to trap the highly reactive carbocations (e.g., trityl cation) that are released, preventing side reactions with sensitive residues.[11]

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Caution: TFA is highly corrosive.

  • Cold diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA

  • Reverse-Phase C18 HPLC column

Step-by-Step Methodology:

  • Cleavage: Place the dried peptide-resin in the reaction vessel. Add 2 mL of the freshly prepared cleavage cocktail. Agitate at room temperature for 3 hours.[11]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin, collecting the filtrate. Add the filtrate dropwise into a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) will form.

  • Washing: Centrifuge the suspension at 4000 rpm for 10 minutes. Discard the supernatant. Wash the peptide pellet twice more with cold ether.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify using preparative RP-HPLC with a C18 column. Use a gradient of 5% to 65% acetonitrile (with 0.1% TFA) over 30 minutes.

    • Collect fractions and analyze by Mass Spectrometry (MS) to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Section 3: Preparation and Functionalization of Drug Carrier

Protocol 3.1: Formulation of Doxorubicin-Loaded, Maleimide-Functionalized Liposomes

Scientific Rationale: The thin-film hydration method is a robust and widely used technique for liposome preparation.[12] The lipid composition (DSPC, Cholesterol, DSPE-PEG-Maleimide) is chosen for stability and functionality. DSPC provides a rigid bilayer, cholesterol modulates membrane fluidity, and DSPE-PEG(2000)-Maleimide provides a "stealth" polyethylene glycol layer to reduce clearance by the immune system and presents a reactive maleimide group on the distal end for peptide conjugation.[12] An ammonium sulfate gradient is used for active loading of doxorubicin (Dox), achieving high encapsulation efficiency.

Materials:

  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)

  • Doxorubicin HCl solution (2 mg/mL in water)

  • Ammonium Sulfate solution (250 mM)

  • Chloroform, Methanol

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)

Step-by-Step Methodology:

  • Lipid Film Formation: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG-Mal in a 55:40:5 molar ratio in a chloroform/methanol mixture.

  • Film Hydration: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film. Hydrate the film with the 250 mM ammonium sulfate solution at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Extrusion: Reduce the liposome size and lamellarity by extruding the suspension 11 times through polycarbonate membranes with a pore size of 100 nm using a heated extruder.

  • Creation of Ion Gradient: Remove the extra-liposomal ammonium sulfate by running the liposome solution through an SEC column equilibrated with a sucrose/histidine buffer (pH 7.4).

  • Drug Loading: Add the Doxorubicin solution to the purified liposomes. Incubate at 60°C for 1 hour. The Dox will enter the liposome and precipitate as a sulfate salt, effectively trapping it inside.

  • Purification: Remove unencapsulated Dox using another SEC column. The final product is Dox-loaded, maleimide-functionalized liposomes.

Section 4: Final Conjugation and System Characterization

Protocol 4.1: Peptide-Liposome Conjugation

Scientific Rationale: The thiol group on the D-Pen residue of the purified peptide reacts specifically with the maleimide group on the liposome surface via a Michael addition reaction.[13] This "click chemistry" is highly efficient and proceeds readily at physiological pH, forming a stable thioether bond without requiring harsh catalysts.

G cluster_0 Mechanism: Thiol-Maleimide Ligation A Liposome-PEG-Maleimide C Targeted Liposome (Stable Thioether Bond) A->C + B Peptide-SH (Deprotected D-Pen) B->C

Caption: Conjugation of the thiol-containing peptide to the maleimide-liposome.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the lyophilized peptide in a reaction buffer (e.g., HEPES, pH 7.0-7.5).

  • Conjugation Reaction: Add the peptide solution to the maleimide-liposome suspension at a 1:20 peptide-to-maleimide molar ratio.

  • Incubation: Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted maleimide groups by adding a small amount of free cysteine.

  • Purification: Remove the unconjugated peptide using SEC or dialysis.

Protocol 4.2: Physicochemical Characterization

Scientific Rationale: A thorough characterization is mandatory to ensure the quality, stability, and reproducibility of the drug delivery system. Each technique provides a critical piece of data that validates the successful synthesis and formulation.

ParameterMethodPurpose and Expected Outcome
Size & Polydispersity Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and size distribution. Expect a monodisperse population around 100-120 nm with a Polydispersity Index (PDI) < 0.2.
Surface Charge Zeta Potential MeasurementTo measure surface charge, which influences stability and interaction with cells. PEGylation should yield a near-neutral zeta potential (e.g., -5 to +5 mV).
Conjugation Efficiency HPLC, MS, or Ellman's AssayTo quantify the amount of peptide conjugated to the liposome surface.
Drug Encapsulation UV-Vis SpectroscopyTo determine the amount of Doxorubicin encapsulated. Lysis of liposomes with a detergent releases the drug for measurement. Expect >90% encapsulation.
Stability & Drug Release DLS & DialysisMonitor size over time in serum-containing media to assess stability.[14] Use a dialysis method against a release buffer to measure the rate of drug leakage over time.[14]

Section 5: Biological Evaluation

Protocol 5.1: In Vitro Cellular Uptake and Cytotoxicity

Scientific Rationale: The ultimate goal of the targeting ligand is to enhance the uptake of the drug carrier into target cells. This is tested using cancer cell lines known to overexpress the target receptor (e.g., U87MG glioblastoma cells for αvβ3 integrin). The enhanced uptake should translate to increased cytotoxicity compared to non-targeted controls.

G cluster_0 Mechanism: Receptor-Mediated Endocytosis Lipo Targeted Liposome (cRGD-D-Pen ligand) Receptor Integrin Receptor (αvβ3) Lipo->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cell Cancer Cell Membrane Drug Drug Release (e.g., Doxorubicin) Endosome->Drug Intracellular Trafficking & Release

Caption: Targeted liposome binding and internalization by a cancer cell.

Step-by-Step Methodology (Conceptual):

  • Cell Culture: Culture U87MG cells in appropriate media until 80% confluency.

  • Cellular Uptake Study:

    • Incubate cells with targeted Dox-liposomes, non-targeted Dox-liposomes (without the peptide), and free Dox for 4 hours.

    • Wash cells thoroughly to remove non-internalized particles.

    • Analyze uptake quantitatively by lysing the cells and measuring Dox fluorescence with a plate reader, or qualitatively by visualizing Dox's intrinsic fluorescence using confocal microscopy.

    • Expected Result: Significantly higher intracellular fluorescence in cells treated with targeted liposomes.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates.

    • Treat with serial dilutions of targeted Dox-liposomes, non-targeted Dox-liposomes, and free Dox for 48-72 hours.

    • Add MTT reagent and incubate, then add solubilizing agent (e.g., DMSO).[15]

    • Measure absorbance at 570 nm to determine cell viability.

    • Expected Result: The targeted liposomes will show a lower IC50 value (higher potency) compared to non-targeted liposomes.

Protocol 5.2: In Vivo Evaluation

Scientific Rationale: In vivo studies in animal models are the definitive test of a targeted delivery system's efficacy and safety.[16] Key metrics include pharmacokinetics (PK), biodistribution, and anti-tumor efficacy.[17][18]

Experimental Design (Conceptual):

  • Model: Nude mice bearing subcutaneous U87MG tumor xenografts.

  • Pharmacokinetics: Administer a single intravenous dose of targeted and non-targeted liposomes. Collect blood samples at various time points and measure drug concentration to determine circulation half-life.

    • Expected Result: Both liposomal formulations should have a significantly longer half-life than free drug.

  • Biodistribution: Use fluorescently labeled liposomes or measure drug concentration in harvested organs (tumor, liver, spleen, kidneys, heart) at a specific time point post-injection (e.g., 24 hours).

    • Expected Result: Targeted liposomes will show higher accumulation in the tumor compared to non-targeted liposomes and other organs.

  • Efficacy Study: Once tumors reach a certain size, randomize mice into treatment groups (e.g., Saline, Free Dox, Non-targeted Lipo-Dox, Targeted Lipo-Dox). Administer injections (e.g., twice weekly) and monitor tumor volume and body weight.

    • Expected Result: The group receiving targeted liposomes will show the most significant tumor growth inhibition with the least systemic toxicity (e.g., weight loss).[19]

References

  • National Center for Biotechnology Information. (n.d.). H-Pen(trt)-OH. PubChem Compound Database. [Link]

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  • Sudimack, J. J., & Lee, R. J. (2000). Characterization of the pH of Folate Receptor-Containing Endosomes and the Rate of Hydrolysis of Internalized Acid-Labile Folate-Drug Conjugates. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1467(2), 271-279. [Link]

  • Fadhlullah, M., et al. (2018). In vitro and in vivo evaluation of a novel testosterone transdermal delivery system (TTDS) using palm oil base. ResearchGate. [Link]

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  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate chemistry, 18(2), 363–370. [Link]

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  • Mukherjee, S., et al. (2021). Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy. Pharmaceutics, 13(8), 1279. [Link]

  • Wass, D., et al. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 28(6). [Link]

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Sources

Application

Application Notes and Protocols for Fmoc-SPPS Incorporation of D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of D-amino acids into peptide therapeutics represents a cornerstone of modern drug design, offering enhanced proteolyti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of D-amino acids into peptide therapeutics represents a cornerstone of modern drug design, offering enhanced proteolytic stability, controlled immunogenicity, and unique conformational properties. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of D-amino acids using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Authored from the perspective of a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify critical protocol choices, and provide robust, field-proven methodologies. Key areas of focus include the selection of optimal coupling reagents to mitigate racemization, detailed analytical procedures for verifying stereochemical integrity, and troubleshooting common challenges.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

While L-amino acids are the exclusive building blocks of ribosomal protein synthesis, nature occasionally utilizes D-amino acids, particularly in microorganisms, to confer specific advantages.[1] In the realm of peptide drug development, the deliberate inclusion of D-amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and rapid degradation by proteases.[2]

The substitution of an L-amino acid with its D-enantiomer can induce profound changes in the peptide's secondary and tertiary structure, altering its biological activity and receptor-binding affinity.[3][4] This structural impact stems from the altered stereochemistry at the α-carbon, which influences the allowable Ramachandran angles and can nucleate specific secondary structures like β-turns.[1] Consequently, peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer plasma half-life and improved pharmacokinetic profiles.[2]

However, the chemical synthesis of peptides containing D-amino acids is not without its challenges. The primary obstacle is the risk of epimerization—the conversion of the desired D-amino acid back to its L-form during the coupling reaction. This guide will provide the necessary protocols and scientific rationale to control this process and ensure the synthesis of stereochemically pure peptides.

The Core Challenge: Understanding and Preventing Racemization

The principal side reaction during the incorporation of any amino acid, including D-amino acids, is racemization (or epimerization in the context of a chiral peptide chain).[2] This loss of stereochemical integrity occurs primarily during the activation step of the carboxyl group of the incoming amino acid.

The Mechanism of Racemization

The most prevalent mechanism for racemization in Fmoc-SPPS involves the formation of a 5(4H)-oxazolone intermediate.[2][5] This process is initiated by the activation of the Nα-protected amino acid's carboxyl group. The urethane-based Fmoc protecting group is designed to suppress this pathway; however, under certain conditions, particularly with highly activating reagents and the presence of base, the oxazolone can still form. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D- and L-enantiomers.

racemization_mechanism cluster_0 Racemization via Oxazolone Intermediate Activated_D_AA Activated Fmoc-D-Amino Acid Oxazolone 5(4H)-Oxazolone (Chiral Center Weakened) Activated_D_AA->Oxazolone - H₂O Enolate Planar Enolate Intermediate (Achiral) Oxazolone->Enolate + Base - H⁺ (α-proton) Racemic_Mixture D/L Amino Acid Mixture Enolate->Racemic_Mixture + H⁺

Caption: Mechanism of racemization via oxazolone formation.

Strategies to Minimize Racemization

The key to preserving the stereochemical integrity of the incorporated D-amino acid is to select coupling conditions that favor the direct aminolysis of the activated ester over the formation of the oxazolone intermediate. This is achieved through the careful selection of coupling reagents and additives.

Uronium/Aminium and Phosphonium Salt Reagents: Reagents such as HBTU, HATU, HCTU, and PyBOP are highly efficient and react rapidly to form an activated ester. The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or its more reactive aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial.[6] These additives act as activated ester intermediates that are more resistant to oxazolone formation and are highly reactive towards the incoming amine, thereby accelerating the desired coupling reaction.

Carbodiimides: Diisopropylcarbodiimide (DIC) is a commonly used carbodiimide. When used alone, it can lead to significant racemization. Therefore, it is almost always used in conjunction with an additive like HOBt or Oxyma Pure.[7][8] The combination of DIC and an additive forms an active ester in situ, which then reacts with the free amine of the peptide chain, minimizing the lifetime of the highly reactive species that can lead to oxazolone formation.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin, chosen based on the desired C-terminal functionality (amide or carboxylic acid, respectively).

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF). Dichloromethane (DCM).

  • Fmoc-D-Amino Acids: High-purity (>99%) Fmoc-protected D-amino acids with appropriate side-chain protection.

  • Deprotection Solution: 20% piperidine in DMF (v/v).

  • Coupling Reagents: HCTU, HATU, or DIC.

  • Additives: HOBt or Oxyma Pure.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture like TFA/TIS/water (95:2.5:2.5) depending on the peptide sequence.[9]

The Standard Fmoc-SPPS Cycle for D-Amino Acid Incorporation

The incorporation of a D-amino acid follows the standard Fmoc-SPPS cycle of deprotection and coupling. The critical parameters are the choice of coupling reagent and the reaction time.

fmoc_spps_cycle Start Resin-Bound Peptide (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Coupling (Fmoc-D-AA, Activator, Base) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 End Resin-Bound Peptide (Elongated by one D-AA) Washing_2->End Repeat Cycle

Caption: The standard Fmoc-SPPS cycle for peptide elongation.

Protocol 3.2.1: Fmoc Deprotection

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

  • Drain the solution.

  • Repeat the addition of the deprotection solution and agitate for an additional 7-10 minutes.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3.2.2: D-Amino Acid Coupling using HCTU/DIPEA

Causality: HCTU is a highly efficient uronium salt coupling reagent that promotes rapid amide bond formation, thus minimizing the time the activated amino acid is susceptible to racemization. The use of a non-nucleophilic base like DIPEA is essential for the activation step.[10]

  • In a separate vessel, dissolve the Fmoc-D-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 45-120 minutes. Longer coupling times may be necessary for sterically hindered amino acids.[11]

  • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

  • (Optional but Recommended) Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling ("double coupling") is recommended.[1]

Protocol 3.2.3: D-Amino Acid Coupling using DIC/Oxyma Pure

Causality: The DIC/Oxyma Pure combination is an excellent choice for minimizing racemization.[8] Oxyma Pure is a superior alternative to HOBt, offering higher reactivity and suppression of side reactions. This method avoids the use of a strong organic base during the coupling itself, which can further reduce the risk of epimerization.[7]

  • In a separate vessel, dissolve the Fmoc-D-amino acid (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

  • Add this solution to the deprotected peptide-resin.

  • Add DIC (3-5 equivalents) to the resin slurry.

  • Agitate the reaction vessel for 1-3 hours.

  • Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Perform a completion test as described above and double couple if necessary.

Comparative Overview of Coupling Reagents
Coupling Reagent CombinationProsConsRacemization Risk
HCTU / DIPEA Very fast reaction times, high coupling efficiency.Higher cost, potential for side reactions if not used correctly.Low
HATU / DIPEA Extremely fast and efficient, excellent for hindered couplings.[10]Highest cost, requires careful handling.Very Low
DIC / Oxyma Pure Low cost, very low racemization risk, no strong base needed during coupling.[8]Slower reaction times compared to uronium salts.Very Low
DIC / HOBt Cost-effective, widely used, effective at suppressing racemization.Slower than uronium salts, HOBt has potential safety concerns.Low
PyBOP / DIPEA Efficient coupling, less hazardous byproducts than original BOP reagent.Can be less effective for very difficult couplings compared to HATU.Low

Quality Control: Verification of Stereochemical Integrity

Post-synthesis analysis is critical to confirm the successful incorporation of the D-amino acid and to quantify the extent of any epimerization.

Chiral Amino Acid Analysis

The most direct method involves cleaving the peptide from the resin, completely hydrolyzing it into its constituent amino acids, and then analyzing the resulting mixture using a chiral separation technique.

  • Peptide Cleavage and Hydrolysis: Cleave a small sample of the peptide from the resin using an appropriate TFA cocktail. After precipitation and drying, hydrolyze the peptide in 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent.

  • Analysis: Analyze the derivatized amino acids by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[12] This will allow for the separation and quantification of the D- and L-enantiomers of each amino acid in the sequence.

Chiral HPLC of the Intact Peptide

For shorter peptides, it is often possible to separate the desired diastereomer (containing the D-amino acid) from the epimerized all-L version using chiral HPLC.[13][14]

  • Methodology: This requires a specialized chiral stationary phase (CSP). The selection of the column and mobile phase is highly dependent on the specific peptide sequence.

  • Advantages: This method is non-destructive (compared to hydrolysis) and provides information on the purity of the final peptide product in a single analysis.

Mass Spectrometry

While standard mass spectrometry cannot distinguish between enantiomers, it is essential for confirming that the amino acid has been incorporated and that the final peptide has the correct molecular weight.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the D-amino acid or the N-terminal residue on the resin.- Peptide aggregation on the resin.- Double Couple: Repeat the coupling step with fresh reagents.[1]- Increase Coupling Time: Extend the coupling reaction to 2-4 hours, or even overnight for very difficult sequences.[11]- Switch Reagents: Use a more powerful coupling reagent like HATU.
High Levels of Epimerization Detected - Over-activation of the amino acid.- Use of a strong base with a less effective additive.- Extended pre-activation time.- Switch to DIC/Oxyma Pure: This combination is known for very low racemization.[8]- Reduce Pre-activation Time: If using uronium reagents, add the activated mixture to the resin immediately.- Avoid Excess Base: Use the recommended stoichiometry of DIPEA.
Deletion of the D-Amino Acid - Incomplete deprotection of the preceding residue.- Incomplete coupling of the D-amino acid.- Extend Deprotection Time: For difficult sequences, increase the second piperidine treatment to 15-20 minutes.- Ensure Thorough Washing: After deprotection, wash extensively with DMF to remove all piperidine.- Confirm Coupling Completion: Always use a colorimetric test after the coupling step.

Conclusion

The incorporation of D-amino acids is an indispensable tool in modern peptide drug discovery. By understanding the fundamental mechanism of racemization and implementing robust synthesis and analytical protocols, researchers can confidently produce stereochemically pure peptides with enhanced therapeutic potential. The key to success lies in the judicious selection of coupling reagents and additives, careful monitoring of reaction completion, and rigorous post-synthesis analysis. The protocols and insights provided in this guide offer a validated framework for achieving these goals, enabling the development of next-generation peptide therapeutics.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Zhu, F., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2), e2314333120. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • ResearchGate. Epimerization by oxazolone formation. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Chen, S. T., & Wang, K. T. (1991). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Journal of the Chinese Chemical Society, 38(1), 83-87. [Link]

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. [Link]

  • Aapptec. SYNTHESIS NOTES. [Link]

  • Subiros-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. MDPI, 18(8), 9981-9996. [Link]

  • ResearchGate. SPPS: peptide failure to elongate?. [Link]

  • Escale, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(3), 236-253. [Link]

  • Kumar, V., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7013. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Sharma, A., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1108-1120. [Link]

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Method

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of H-D-PEN(TRT)-OH Peptides

Abstract This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of H-D-PEN(TRT)-OH, a D-penicillamine-containing peptide where the thiol group is protected...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of H-D-PEN(TRT)-OH, a D-penicillamine-containing peptide where the thiol group is protected by a trityl (Trt) group. The unique structural features of this peptide, namely the stereochemistry of the penicillamine residue and the bulky, acid-labile trityl protecting group, necessitate a multi-faceted analytical approach to ensure identity, purity, and structural integrity. We present a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and troubleshoot these methods effectively. This application note is designed to serve as a practical, field-proven guide for ensuring the quality and consistency of H-D-PEN(TRT)-OH in research and development settings.

Introduction: The Analytical Imperative for H-D-PEN(TRT)-OH

H-D-PEN(TRT)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), prized for the conformational constraints imparted by the D-penicillamine residue. The incorporation of penicillamine can significantly influence the biological activity of a peptide, for instance, by altering receptor binding affinity or enhancing stability.[1] The trityl (Trt) group serves as a crucial protecting group for the reactive thiol side-chain of penicillamine, preventing unwanted side reactions such as oxidation and disulfide bond formation during synthesis.[2]

The trifunctional nature of penicillamine (amine, carboxylic acid, and thiol) and the presence of the bulky trityl group present unique analytical challenges.[3] A comprehensive characterization is therefore not merely a quality control checkpoint but a fundamental necessity to ensure the desired outcome of subsequent synthetic steps and biological assays. This guide outlines a systematic workflow for the rigorous analysis of H-D-PEN(TRT)-OH.

The Analytical Workflow: An Integrated Strategy

A robust characterization of H-D-PEN(TRT)-OH relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for confirming the identity and purity of the peptide.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Chiral Purity (Optional but Recommended) Sample Sample MS Mass Spectrometry (Molecular Weight Verification) Sample->MS NMR NMR Spectroscopy (Structural Integrity) Sample->NMR RP_HPLC Reversed-Phase HPLC (Purity & Impurity Profiling) MS->RP_HPLC Proceed if MW is correct NMR->RP_HPLC Proceed if structure is confirmed Chiral_HPLC Chiral HPLC (Enantiomeric Purity) RP_HPLC->Chiral_HPLC If stereochemical purity is critical

Figure 1: A typical analytical workflow for the characterization of H-D-PEN(TRT)-OH.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity Assessment

RP-HPLC is the cornerstone for determining the purity of H-D-PEN(TRT)-OH and for identifying any synthesis-related impurities.[4] The hydrophobicity of the trityl group makes this peptide well-suited for separation on C18 stationary phases.

Scientific Rationale for Method Parameters
  • Column Chemistry: A C18 stationary phase is ideal due to its strong hydrophobic interactions with the trityl group, providing excellent retention and resolution.

  • Mobile Phase: A gradient elution using acetonitrile (ACN) and water, both modified with trifluoroacetic acid (TFA), is standard. The ACN disrupts the hydrophobic interactions between the peptide and the stationary phase, eluting the peptide from the column. TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.

  • Detection: The aromatic rings of the trityl group and any other aromatic residues in the peptide allow for sensitive UV detection, typically at 220 nm and 280 nm.[5]

Protocol: Purity Analysis of H-D-PEN(TRT)-OH by RP-HPLC

Objective: To determine the purity of H-D-PEN(TRT)-OH and to profile any impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Sample: H-D-PEN(TRT)-OH dissolved in a suitable solvent (e.g., 50% ACN/water) at a concentration of ~1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the sample solution.

  • Gradient Elution:

    • 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 2 minutes.

    • Hold at 5% Mobile Phase B for 8 minutes for re-equilibration.

  • Data Acquisition: Monitor the elution profile at 220 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the main peak. The purity should typically be ≥95%.[1]

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmExcellent retention for hydrophobic Trt-peptides.
Mobile Phase A 0.1% TFA in WaterAqueous mobile phase for polar interactions.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic mobile phase for eluting hydrophobic peptides.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Gradient 5-95% B over 30 minProvides good separation of impurities from the main product.
Detection 220 nm & 280 nm220 nm for the peptide backbone, 280 nm for aromatic side chains.[5]
Column Temp. 25°CEnsures reproducible retention times.[6]

Table 1: Recommended HPLC parameters for the analysis of H-D-PEN(TRT)-OH.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the identity of H-D-PEN(TRT)-OH by providing an accurate molecular weight measurement.[4] Electrospray ionization (ESI) is the preferred ionization technique for this type of molecule.

Scientific Rationale for MS Analysis
  • Ionization: ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.

  • Trityl Group Influence: The trityl group can enhance the ionization efficiency of the peptide.[7][8]

  • Data Interpretation: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ should be observed.

Protocol: ESI-MS Analysis of H-D-PEN(TRT)-OH

Objective: To confirm the molecular weight of H-D-PEN(TRT)-OH.

Materials:

  • Mass spectrometer with an ESI source.

  • Sample: A diluted solution of H-D-PEN(TRT)-OH (~0.1 mg/mL) in a solvent compatible with ESI (e.g., 50% ACN/water with 0.1% formic acid).

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis: Identify the peak corresponding to the [M+H]+ ion of H-D-PEN(TRT)-OH. The observed mass should be within the expected tolerance of the instrument (typically <5 ppm for high-resolution MS).

IonExpected m/z
[M+H]+ Calculated based on the elemental composition
[M+Na]+ [M+H]+ + 21.98
[M+K]+ [M+H]+ + 37.95

Table 2: Expected ions for H-D-PEN(TRT)-OH in positive mode ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, confirming the covalent structure and stereochemistry of H-D-PEN(TRT)-OH.[9] A combination of 1D and 2D NMR experiments is typically employed.

Scientific Rationale for NMR Experiments
  • ¹H NMR: Provides a fingerprint of the molecule, with characteristic signals for the amino acid protons and the trityl group protons.

  • 2D NMR (COSY, TOCSY): These experiments reveal through-bond proton-proton correlations, which are essential for assigning the spin systems of the amino acid residues.[9]

  • NOESY/ROESY: These experiments identify through-space proximities between protons, providing information about the three-dimensional structure of the peptide.[10]

Protocol: NMR Analysis of H-D-PEN(TRT)-OH

Objective: To confirm the structure and stereochemistry of H-D-PEN(TRT)-OH.

Materials:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Sample: 5-10 mg of H-D-PEN(TRT)-OH dissolved in ~0.5 mL of deuterated solvent.

Procedure:

  • Sample Preparation: Dissolve the sample in the deuterated solvent. Ensure the sample is fully dissolved to obtain high-quality spectra.[11]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • 2D NMR Acquisition: Acquire COSY, TOCSY, and NOESY/ROESY spectra.

  • Data Analysis:

    • ¹H Spectrum: Identify the characteristic signals for the trityl group (typically in the aromatic region, ~7.2-7.5 ppm) and the amino acid protons.

    • 2D Spectra: Use the correlation peaks in the COSY and TOCSY spectra to assign the proton signals to specific amino acid residues. Use the NOESY/ROESY spectra to confirm through-space contacts and gain insight into the peptide's conformation.

NMR_Logic Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) 1D_H1 1D ¹H NMR (Fingerprint & Functional Groups) Sample_Prep->1D_H1 2D_COSY_TOCSY 2D COSY/TOCSY (Through-bond correlations) 1D_H1->2D_COSY_TOCSY 2D_NOESY 2D NOESY/ROESY (Through-space correlations) 2D_COSY_TOCSY->2D_NOESY Structure_Confirmation Structural Confirmation 2D_NOESY->Structure_Confirmation

Figure 2: Logical flow for NMR-based structural confirmation of H-D-PEN(TRT)-OH.

Conclusion

The analytical characterization of H-D-PEN(TRT)-OH is a critical step in ensuring the quality and reliability of this important peptide building block. The orthogonal methods of RP-HPLC, ESI-MS, and NMR spectroscopy, when used in concert, provide a comprehensive and self-validating assessment of the peptide's identity, purity, and structural integrity. The protocols and rationales provided in this application note offer a robust framework for researchers to implement these essential analytical techniques in their laboratories.

References

  • Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). (2000). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Application of the Trityl Group in Peptide Chemistry. (n.d.). Radboud University Repository. Retrieved January 27, 2026, from [Link]

  • Peptide NMR. (n.d.). ETH Zurich. Retrieved January 27, 2026, from [Link]

  • Identification of cysteine-containing peptides in protein digests by high-performance liquid chromatography. (1984). PubMed. Retrieved January 27, 2026, from [Link]

  • Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. (2021). JACS Au. Retrieved January 27, 2026, from [Link]

  • Synthesis and evaluation of long-acting D-penicillamine derivatives. (2006). PubMed. Retrieved January 27, 2026, from [Link]

  • High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). (2000). SciSpace. Retrieved January 27, 2026, from [Link]

  • Trityl derivatives for enhancing mass spectrometry. (2005). Google Patents.
  • Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews. Retrieved January 27, 2026, from [Link]

  • Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. (2020). MDPI. Retrieved January 27, 2026, from [Link]

  • Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplement. (2022). Pharmacia. Retrieved January 27, 2026, from [Link]

  • Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. (n.d.). Glen Research. Retrieved January 27, 2026, from [Link]

  • Penicillamine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved January 27, 2026, from [Link]

  • Solid-phase peptide synthesis using N-trityl-amino acids. (n.d.). Digital CSIC. Retrieved January 27, 2026, from [Link]

  • Peptide NMR / Structure elucidation. (2021). Reddit. Retrieved January 27, 2026, from [Link]

  • Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • HPLC-UV determination of penicillamine in human plasma. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2020). Digital CSIC. Retrieved January 27, 2026, from [Link]

  • D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved January 27, 2026, from [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. Retrieved January 27, 2026, from [Link]

  • Analytical Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (1994). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: H-D-Pen(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

< Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing H-D-Pen(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing H-D-Pen(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights. Our goal is to empower you to overcome common challenges and ensure the successful synthesis of your target peptides.

Introduction to H-D-Pen(Trt)-OH in SPPS

H-D-Pen(Trt)-OH, or Fmoc-D-penicillamine(Trityl), is a critical building block for introducing D-penicillamine into peptide sequences.[1] The thiol group in penicillamine is highly reactive, and the trityl (Trt) protecting group is essential to prevent unwanted side reactions during peptide chain elongation.[1] The Fmoc group provides temporary protection of the alpha-amino group, compatible with standard base-labile SPPS strategies.[1] The strategic incorporation of D-penicillamine can introduce unique structural constraints, such as steric hindrance from its β,β-dimethyl groups, which can enhance peptide stability against disulfide shuffling.[2]

However, like many specialized amino acid derivatives, the use of H-D-Pen(Trt)-OH is not without its challenges. This guide will address the most common side reactions and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using H-D-Pen(Trt)-OH in SPPS?

The primary side reactions associated with H-D-Pen(Trt)-OH are racemization, oxidation of the thiol group, and issues related to the trityl protecting group, including premature deprotection or incomplete removal. Additionally, if the C-terminal residue is a cysteine (or penicillamine), β-piperidinylalanine formation can occur.

Q2: Why is racemization a concern with cysteine and penicillamine derivatives?

Cysteine and its derivatives, like penicillamine, are particularly susceptible to racemization during the activation step of peptide coupling.[3] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[4] This is a significant issue as the biological activity of a peptide is often highly dependent on its specific stereochemistry.

Q3: How can I prevent the oxidation of the penicillamine side chain?

The thiol group of penicillamine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species. While the Trityl group offers protection, oxidation can still occur, particularly during cleavage or if the protecting group is compromised. Using scavengers in the cleavage cocktail and maintaining an inert atmosphere can help minimize oxidation.

Q4: What are the best practices for cleaving the Trityl group from penicillamine?

The trityl group is acid-labile and typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA). However, the cleavage is a reversible reaction due to the stability of the trityl cation and the nucleophilicity of the thiol. To ensure complete and irreversible removal, it is crucial to use a scavenger, such as triisopropylsilane (TIS), in the cleavage cocktail to effectively quench the trityl cation.[5]

Troubleshooting Guides

Issue 1: Racemization of the D-Penicillamine Residue

Symptoms:

  • Appearance of a diastereomeric impurity in the crude peptide, often observed as a closely eluting peak in HPLC analysis.

  • Reduced biological activity of the purified peptide.

Root Cause Analysis: Racemization, or epimerization, at the α-carbon of an amino acid occurs during the activation of its carboxyl group for coupling.[3][4] This is particularly problematic for amino acids like cysteine and its analogs.[3] The formation of a planar oxazolone intermediate facilitates the loss of the original stereochemistry.[4]

Preventative Measures & Solutions:

  • Choice of Coupling Reagents: The selection of coupling reagents significantly impacts the degree of racemization.

    • Recommended: Use coupling reagents known to suppress racemization, such as those based on 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., Oxyma).[3][6] Carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt or Oxyma are a good choice.

    • Use with Caution: Uronium/aminium-based reagents like HBTU and HATU should be used with careful consideration of pre-activation times to minimize contact of the activated ester with base.

  • Optimized Coupling Conditions:

    • Pre-activation: Avoid prolonged pre-activation times, especially in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA).

    • In-situ Neutralization: Employing in-situ neutralization protocols can be beneficial.[7]

    • Temperature: Perform couplings at room temperature or lower, as elevated temperatures can increase the rate of racemization.

Experimental Protocol: Minimized Racemization Coupling

  • Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve H-D-Pen(Trt)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Allow for a short pre-activation time (1-2 minutes).

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the coupling completion using a qualitative test like the Kaiser test.[8]

  • Wash the resin with DMF to remove excess reagents.

Table 1: Comparison of Coupling Reagents for Racemization-Prone Amino Acids

Coupling Reagent CombinationRacemization PotentialComments
DIC/HOBtLowA classic and effective combination for suppressing racemization.[6]
DIC/OxymaLowOxyma is a good alternative to the potentially explosive HOBt.
HBTU/DIEAModerate to HighProlonged exposure to DIEA can increase racemization.
HATU/DIEAModerate to HighSimilar to HBTU, requires careful control of reaction conditions.
DEPBTVery LowReported to be highly effective in minimizing racemization for sensitive amino acids like Fmoc-His(Trt)-OH.[4]
Issue 2: Oxidation of the Penicillamine Thiol Group

Symptoms:

  • Presence of disulfide-bridged dimers or higher molecular weight species in the mass spectrum of the crude peptide.

  • Difficulty in obtaining the desired reduced peptide after purification.

Root Cause Analysis: The thiol group of penicillamine is readily oxidized to form a disulfide bond. This can be catalyzed by trace metals or exposure to air, especially under basic or neutral pH conditions. D-Penicillamine can reduce Cu(II) to Cu(I) while being oxidized to its disulfide form.[9]

Preventative Measures & Solutions:

  • During Synthesis: The Trityl protecting group provides robust protection against oxidation during chain elongation.[1] Ensure high-quality reagents and solvents are used to minimize potential oxidants.

  • During Cleavage and Workup:

    • Degassed Reagents: Use TFA and other cleavage cocktail components that have been degassed to remove dissolved oxygen.

    • Inert Atmosphere: Perform the cleavage and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon).

    • Scavengers: While primarily for capturing carbocations, scavengers like dithiothreitol (DTT) can also help maintain a reducing environment.[3]

Experimental Protocol: Cleavage with Oxidation Suppression

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). For peptides containing other sensitive residues, additional scavengers may be necessary.

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Issue 3: Incomplete Deprotection of the Trityl Group

Symptoms:

  • A major peak in the mass spectrum corresponding to the desired peptide plus the mass of the trityl group (243.3 g/mol ).

  • Hydrophobic nature of the crude peptide, leading to poor solubility in aqueous buffers.

Root Cause Analysis: The cleavage of the S-Trityl bond is an equilibrium reaction. The highly stable trityl cation can be recaptured by the nucleophilic thiol group if not effectively scavenged.

Preventative Measures & Solutions:

  • Effective Scavenging: The use of a silane scavenger is critical.

    • Triisopropylsilane (TIS): This is the most common and highly effective scavenger for trityl groups.[5] It irreversibly converts the trityl cation to triphenylmethane.

    • Ethanedithiol (EDT): Can also be used, particularly when multiple Cys(Trt) residues are present.

Workflow for Efficient Trityl Deprotection

G cluster_scavenger Scavenger Action Resin Peptide-Resin (Pen(Trt)) Cleavage Add Cleavage Cocktail (TFA/TIS/H₂O) Resin->Cleavage Reaction Cleavage & Deprotection (2-3 hours) Cleavage->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Purification Purify Deprotected Peptide Precipitation->Purification Trt_Cation Trityl Cation (Trt+) TIS TIS Trt_Cation->TIS Irreversible Quenching Triphenylmethane Triphenylmethane TIS->Triphenylmethane

Caption: Workflow for Trityl group cleavage and scavenging.

Issue 4: S-Alkylation Side Reaction during Cleavage

Symptoms:

  • A side product with a mass corresponding to the peptide plus an alkyl group, often derived from the resin linker.

Root Cause Analysis: When using resins with acid-labile linkers, such as Wang resin, fragmentation of the linker during TFA cleavage can generate reactive carbocations.[3][10] These can be captured by the nucleophilic thiol of penicillamine, leading to S-alkylation.[3][10] This is particularly prevalent if the Pen residue is near the C-terminus.[3]

Preventative Measures & Solutions:

  • Resin Choice: For C-terminal penicillamine peptides, consider using a more stable resin linker, such as 2-chlorotrityl chloride (2-CTC) resin.[5] This resin allows for cleavage under milder acidic conditions that do not typically fragment the linker.

  • Scavenger Optimization: Ensure a sufficient concentration of scavengers like TIS in the cleavage cocktail to outcompete the thiol for capturing any generated carbocations.

Logical Flow for Resin Selection

G C_Term Is Pen at or near the C-terminus? Yes Yes C_Term->Yes No No C_Term->No Use_2CTC Use 2-CTC Resin Yes->Use_2CTC Use_Wang Wang Resin is acceptable (with optimized scavengers) No->Use_Wang

Caption: Decision tree for resin selection based on Pen position.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Carstens, B. B., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. bioRxiv. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Retrieved from [Link]

  • König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as Additives. Chemische Berichte, 103(3), 788-798. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Retrieved from [Link]

  • O'Brien, P., & Ozolins, Z. (1989). Mechanism of the oxidation of DL-penicillamine and glutathione by chromium(VI) in aqueous solution. Journal of the Chemical Society, Dalton Transactions, (8), 1579-1583. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Retrieved from [Link]

  • Penke, B., & Farkas, J. (1998). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. Journal of Inorganic Biochemistry, 70(1), 41-50. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-Pen(Trt)-OH

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-D-Pen(Trt)-OH. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this ster...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-D-Pen(Trt)-OH. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this sterically hindered amino acid into their peptide synthesis workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices derived from extensive field experience and authoritative literature. Our goal is to provide you with the causal explanations behind experimental choices and to equip you with self-validating protocols to ensure the success of your synthesis.

Understanding the Challenge: The Steric Hindrance of Fmoc-D-Pen(Trt)-OH

Fmoc-D-Pen(Trt)-OH is a valuable building block for introducing conformational constraints in peptides, often leading to enhanced biological activity and stability. However, its successful incorporation into a peptide sequence is frequently challenging due to significant steric hindrance. This hindrance arises from two key structural features:

  • β,β-dimethyl groups: The two methyl groups on the β-carbon of the penicillamine residue create a bulky environment around the α-carbon, sterically shielding the carboxyl group from the incoming nucleophilic attack by the N-terminal amine of the growing peptide chain.

  • The Trityl (Trt) protecting group: The large trityl group, while effectively protecting the thiol side chain, adds considerable bulk, further impeding the approach of the coupling reagents and the resin-bound peptide.

This combined steric bulk slows down the rate of amide bond formation, often leading to incomplete coupling reactions when using standard solid-phase peptide synthesis (SPPS) protocols. Overcoming this challenge requires a carefully optimized approach, including the selection of appropriate coupling reagents, reaction conditions, and monitoring techniques.

Troubleshooting Guide: Addressing Common Coupling Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the coupling of Fmoc-D-Pen(Trt)-OH.

Question 1: My Kaiser test is positive (blue beads) after a standard coupling reaction with Fmoc-D-Pen(Trt)-OH. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. Do not proceed to the next deprotection step. Instead, follow this troubleshooting workflow:

G start Positive Kaiser Test recouple Perform a Double Coupling start->recouple reagents Use a more potent coupling reagent (e.g., HATU, COMU) recouple->reagents If initial reagent was weaker (e.g., HBTU) conditions Extend coupling time (e.g., 2-4 hours) recouple->conditions check_reagents Check reagent quality and concentration recouple->check_reagents kaiser_again Perform Kaiser test again reagents->kaiser_again conditions->kaiser_again check_reagents->kaiser_again negative Negative Kaiser Test: Proceed with synthesis kaiser_again->negative Success still_positive Still Positive: Consider advanced strategies kaiser_again->still_positive Failure capping Cap unreacted amines still_positive->capping

Troubleshooting workflow for a positive Kaiser test.

Immediate Action: Perform a Double Coupling

A single coupling is often insufficient for sterically hindered residues. A second coupling step with fresh reagents will drive the reaction closer to completion.

Recommended Double Coupling Protocol (HATU-based):

  • After the first coupling, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh coupling solution:

    • Fmoc-D-Pen(Trt)-OH (3 eq.)

    • HATU (2.9 eq.)

    • HOAt (3 eq.)

    • DIPEA (6 eq.)

  • Pre-activate the solution for 5-10 minutes at room temperature.

  • Add the activated mixture to the resin and allow it to react for 1-2 hours.

  • Wash the resin with DMF (5 x 1 min).

  • Perform a Kaiser test on a small sample of resin beads.

Causality: The use of HATU is recommended as it forms a highly reactive OAt-active ester, which is more effective at overcoming steric hindrance compared to the OBt-esters formed by reagents like HBTU.[1][2] Pre-activation ensures the formation of the active ester before its addition to the resin, which can improve reaction kinetics.

Question 2: The Kaiser test is still slightly positive after a double coupling. What are my options?

If a double coupling does not lead to a negative Kaiser test, you can consider the following advanced strategies:

Option A: Extended Coupling Time and Elevated Temperature

  • Rationale: For particularly difficult couplings, increasing the reaction time to 4-6 hours or even overnight can be beneficial. Additionally, performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can increase the kinetic energy of the molecules, helping to overcome the activation energy barrier imposed by steric hindrance. However, be cautious with elevated temperatures as they can increase the risk of side reactions, such as racemization.

Option B: Capping Unreacted Amines

  • Rationale: If a small fraction of amines remains unreacted, it is often better to permanently block them to prevent the formation of deletion peptides in the final product. This is achieved through an acetylation reaction.

  • Protocol:

    • Wash the resin with DMF.

    • Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).

    • Add the capping solution to the resin and react for 30 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

    • A subsequent Kaiser test should be negative.

Question 3: My coupling yields for Fmoc-D-Pen(Trt)-OH are consistently low, even with double coupling. How can I proactively improve the efficiency?

Proactive optimization is key to successfully incorporating Fmoc-D-Pen(Trt)-OH. Consider these factors:

1. Choice of Coupling Reagent:

For sterically demanding couplings, aminium/uronium salts are generally more effective than carbodiimides like DIC.

Coupling ReagentActive Ester FormedKey Advantages for Hindered Couplings
HATU OAt-esterGenerally considered the "gold standard" for difficult couplings due to the high reactivity and anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[1][2]
COMU Oxyma-esterOffers reactivity comparable to HATU and is a safer alternative as it does not contain potentially explosive HOBt or HOAt derivatives.[3]
HBTU/HCTU OBt/O-6-ClBt-esterEffective for many standard couplings, but may be less efficient than HATU or COMU for severely hindered residues.
DIC/HOBt or Oxyma OBt/Oxyma-esterA cost-effective option, but generally slower and less potent for hindered couplings. Minimizes racemization when base-free conditions are required.[3]

2. Solvent Choice and Additives:

  • Solvent: DMF is the standard solvent for SPPS. However, for sequences prone to aggregation, a mixture of DMF/NMP (1:1) or the addition of up to 20% DMSO can improve solvation.

  • Chaotropic Salts: In cases of severe on-resin aggregation, which can further hinder coupling, washing the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl in DMF) prior to coupling can help disrupt secondary structures and improve reagent accessibility.[4]

3. Microwave-Assisted SPPS:

The use of microwave energy can significantly accelerate coupling reactions, often driving difficult couplings to completion in a fraction of the time required at room temperature. This is a highly effective strategy for incorporating sterically hindered amino acids.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended equivalents of reagents for coupling Fmoc-D-Pen(Trt)-OH?

    • A: For a standard coupling, use 3-5 equivalents of Fmoc-D-Pen(Trt)-OH, 3-5 equivalents of the coupling agent (e.g., HATU), and 6-10 equivalents of a non-nucleophilic base like DIPEA. For a double coupling, a slightly lower excess (e.g., 3 equivalents) for the second coupling is often sufficient.

  • Q: How long should I pre-activate the coupling mixture?

    • A: A pre-activation time of 5-15 minutes is generally recommended. This allows for the formation of the active ester before the mixture is added to the resin-bound peptide.

  • Q: Are there any specific side reactions to be aware of when using Fmoc-D-Pen(Trt)-OH?

    • A: The primary side reaction of concern is the guanidinylation of the N-terminal amine when using uronium-based coupling reagents like HATU or HBTU in excess or without pre-activation.[5] This results in a capped peptide that cannot be further elongated. To mitigate this, always pre-activate the amino acid and use a slight excess of the amino acid relative to the coupling reagent.

  • Q: How can I quantitatively monitor the coupling efficiency beyond the Kaiser test?

    • A: A small amount of resin can be cleaved, and the resulting peptide fragment analyzed by HPLC and mass spectrometry.[6][7] This provides a quantitative measure of the coupling efficiency by comparing the peak area of the desired product to any starting material or deletion sequences.

    Protocol for Test Cleavage and HPLC Analysis:

    • Take a small sample of the dried resin (approx. 2-5 mg) into a microcentrifuge tube.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and allow to react for 1-2 hours.

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by RP-HPLC.[8][9]

Best Practices for Success

G cluster_0 Pre-Synthesis cluster_1 Coupling Protocol cluster_2 Monitoring & Troubleshooting reagent_quality Ensure High-Quality Reagents coupling_reagent Select Potent Coupling Reagent (HATU/COMU) reagent_quality->coupling_reagent resin_choice Choose Appropriate Resin Loading (0.3-0.5 mmol/g) resin_choice->coupling_reagent equivalents Use Sufficient Excess (3-5 eq.) coupling_reagent->equivalents preactivation Pre-activate for 5-15 min equivalents->preactivation double_coupling Plan for Double Coupling preactivation->double_coupling kaiser_test Perform Kaiser Test After Each Coupling double_coupling->kaiser_test hplc_check Use HPLC for Quantitative Checks kaiser_test->hplc_check advanced_strategies Employ Advanced Strategies if Needed hplc_check->advanced_strategies

Best practices workflow for Fmoc-D-Pen(Trt)-OH coupling.

By implementing these evidence-based strategies and understanding the chemical principles behind them, you can significantly improve the coupling efficiency of Fmoc-D-Pen(Trt)-OH and successfully synthesize your target peptides.

References

  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
  • Nowick, J. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
  • Royal Society of Chemistry. (2008). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Royal Society of Chemistry.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Revolution: Genomics, Proteomics & Therapeutics (pp. 3-33). American Peptide Society.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry-A European Journal, 15(37), 9394-9403.
  • Epton, R., & Wellings, D. A. (2001). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 237-252). Oxford University Press.
  • Thermo Fisher Scientific. Side-Reaction in Peptide Synthesis: Guanidinylation of N-Terminal Amino Acids by Uronium-Salts. Thermo Fisher Scientific.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 540, pp. 3-27). Humana Press.
  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?.
  • BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Aapptec Peptides.
  • ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Royal Society of Chemistry.
  • Aapptec Peptides. SYNTHESIS NOTES. Aapptec Peptides.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

Sources

Troubleshooting

Technical Support Center: Prevention of Premature Trityl Group Deprotection

Welcome to the technical support center dedicated to addressing a common yet critical challenge in synthetic chemistry: the premature deprotection of the trityl (Tr) group. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in synthetic chemistry: the premature deprotection of the trityl (Tr) group. This guide is designed for researchers, scientists, and professionals in drug development who utilize this bulky and acid-labile protecting group. Here, we will delve into the mechanistic underpinnings of trityl group instability, provide actionable troubleshooting advice, and answer frequently asked questions to help you maintain the integrity of your synthetic routes.

Understanding the Trityl Group and Its Lability

The triphenylmethyl (trityl) group is a widely used protecting group for primary alcohols, and to a lesser extent, for amines and thiols. Its popularity stems from its steric bulk, which allows for the selective protection of primary hydroxyls over more hindered secondary and tertiary ones, and its ease of removal under mildly acidic conditions.[1][2] This acid sensitivity, however, is a double-edged sword, often leading to its unintended cleavage during reactions that are not designed for deprotection.

The lability of the trityl group is attributed to the remarkable stability of the resulting trityl cation, a triphenylmethyl carbocation.[1][3] This cation is stabilized by the extensive delocalization of the positive charge across the three phenyl rings. Deprotection is typically initiated by protonation of the ether oxygen by a Brønsted acid or coordination with a Lewis acid, which weakens the C-O bond and facilitates its heterolytic cleavage.[1]

Relative Acid Lability of Trityl Derivatives

It is crucial to recognize that not all trityl groups are created equal. Electron-donating substituents on the phenyl rings, such as methoxy groups, can further stabilize the trityl cation, thereby increasing the lability of the protecting group. The order of acid lability is as follows: TMT > DMT > MMT > Trt.[4]

Protecting Group Abbreviation Relative Acid Lability
TritylTrtLeast Labile
4-MethoxytritylMMTMore Labile
4,4'-DimethoxytritylDMTEven More Labile
4,4',4"-TrimethoxytritylTMTMost Labile

This tunable lability allows for orthogonal protection strategies, where a more labile trityl derivative can be selectively removed in the presence of a less labile one.[5]

Troubleshooting Guide: Premature Trityl Deprotection

This section addresses specific scenarios of unintended trityl group loss and provides systematic approaches to diagnose and resolve the issue.

Question 1: My trityl group is being cleaved during a reaction that does not involve the addition of acid. What could be the cause?

Answer:

Even in the absence of deliberately added acid, several factors can lead to premature deprotection of the trityl group:

  • Acidic Impurities in Reagents or Solvents: Reagents or solvents may contain acidic impurities from their manufacturing process or degradation over time. For instance, chlorinated solvents like dichloromethane can generate trace amounts of HCl.

  • In Situ Acid Generation: Some reactions can generate acidic byproducts. For example, the use of certain activating agents in peptide synthesis or glycosylation reactions can produce acids.

  • Lewis Acidity of Reagents: Reagents that are not typically considered acids can exhibit Lewis acidity. For example, some metal salts or even silica gel used for chromatography can be sufficiently acidic to cleave a labile trityl group.

  • Elevated Temperatures: Increased reaction temperatures can accelerate the rate of acid-catalyzed deprotection, even with trace amounts of acid.

Troubleshooting Workflow:

G cluster_0 Deprotection Mechanism Tr-OR Trityl Ether (Tr-OR) Protonated_Ether Protonated Ether [Tr-O(H)R]+ Tr-OR->Protonated_Ether + H+ H+ H+ ROH Alcohol (ROH) Protonated_Ether->ROH Cleavage Tr+ Trityl Cation (Tr+) Protonated_Ether->Tr+ Cleavage

Sources

Optimization

Technical Support Center: H-D-Pen(Trt)-OH Solubility and Handling

Welcome to the comprehensive technical support guide for H-D-Pen(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for H-D-Pen(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this critical reagent. Our goal is to provide you with the expertise and practical solutions necessary to ensure the success of your experiments.

Introduction to H-D-Pen(Trt)-OH

H-D-Pen(Trt)-OH, or S-Trityl-D-penicillamine, is a derivative of the non-proteinogenic amino acid D-penicillamine where the thiol group is protected by a bulky trityl group.[1][2] This protection is crucial in peptide synthesis to prevent unwanted side reactions involving the reactive sulfur atom.[1][3] The trityl group, however, imparts a significant hydrophobic character to the molecule, which is the primary cause of the solubility challenges frequently encountered by researchers.[1] Understanding the interplay between the hydrophobic trityl group and the polar amino acid backbone is key to effectively solubilizing this compound.

Troubleshooting Guide & FAQs

This section addresses common solubility issues encountered when working with H-D-Pen(Trt)-OH in a question-and-answer format.

Question 1: My H-D-Pen(Trt)-OH is not dissolving in my standard solvent system for peptide synthesis. What should I do?

Answer:

This is a common issue stemming from the hydrophobic nature of the trityl protecting group. Standard solvents used for less sterically hindered or unprotected amino acids may not be effective.

  • Initial Steps:

    • Verify Solvent Choice: For H-D-Pen(Trt)-OH, polar aprotic solvents are generally the most effective. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the recommended primary solvents.[1]

    • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can decrease the solubility of highly hydrophobic compounds.

    • Gentle Agitation and Warming: Sonication or gentle warming (30-40°C) can aid dissolution. Avoid excessive heat, as it may risk degradation of the compound.

  • Advanced Strategies:

    • Co-Solvent Systems: If single solvents fail, a co-solvent system can be effective. A mixture of DMF and Dichloromethane (DCM) can provide a polarity range suitable for dissolving H-D-Pen(Trt)-OH.[4]

    • Pre-dissolution: Dissolve the H-D-Pen(Trt)-OH in a minimal amount of a strong solvent like DMF or DMSO before diluting it with your reaction solvent.

Question 2: I'm observing precipitation of H-D-Pen(Trt)-OH during my coupling reaction. What is causing this and how can I prevent it?

Answer:

Precipitation during the reaction is often due to a change in the solvent environment or concentration.

  • Causality: The addition of other reagents, such as the coupling agent or the N-terminus deprotected amino acid on the resin, can alter the overall polarity of the reaction mixture, leading to the precipitation of the less soluble H-D-Pen(Trt)-OH.

  • Preventative Measures:

    • Maintain a Homogeneous Solution: Ensure that the H-D-Pen(Trt)-OH is fully dissolved before initiating the coupling reaction.

    • Solvent Volume: Increasing the solvent volume can help to keep all reactants in the solution phase.

    • Order of Addition: Add the dissolved H-D-Pen(Trt)-OH to the reaction vessel last, after all other soluble components are present. This ensures the initial concentration of H-D-Pen(Trt)-OH in the final reaction mixture is below its saturation point.

Question 3: Can I use alcohols like methanol or ethanol to dissolve H-D-Pen(Trt)-OH?

Answer:

While H-D-Pen(Trt)-OH is sparingly soluble in methanol, it is generally not the ideal choice for creating a stock solution for reactions.[1]

  • Explanation: Alcohols are polar protic solvents. The hydroxyl group can form hydrogen bonds, which may not be as effective at solvating the large, nonpolar trityl group compared to the capabilities of polar aprotic solvents like DMF or DMSO. You may be able to create a very dilute solution, but for the concentrations typically required in peptide synthesis, alcohols are often inadequate.

Question 4: Are there any alternatives to DMF and DMSO for dissolving H-D-Pen(Trt)-OH, especially if I have concerns about their reactivity or removal?

Answer:

Yes, there are alternatives, although their efficacy can be sequence- and reaction-dependent.

  • N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent that can be a good substitute for DMF and has a higher boiling point. It is often used in peptide synthesis and can be effective for dissolving hydrophobic amino acid derivatives.

  • Dichloromethane (DCM): As a less polar solvent, DCM alone may not be sufficient, but it can be a valuable component in a co-solvent system with a more polar solvent.[5]

Experimental Protocols

Protocol 1: Standard Solubilization of H-D-Pen(Trt)-OH for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for dissolving H-D-Pen(Trt)-OH for use in Fmoc-based solid-phase peptide synthesis.

Materials:

  • H-D-Pen(Trt)-OH

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of H-D-Pen(Trt)-OH in a clean, dry vial.

  • Add the calculated volume of anhydrous DMF to achieve the desired concentration.

  • Cap the vial and vortex for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Protocol 2: Troubleshooting Difficult Solubilization using a Co-Solvent System

This protocol is for instances where H-D-Pen(Trt)-OH proves difficult to dissolve in a single solvent.

Materials:

  • H-D-Pen(Trt)-OH

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Vortex mixer

Procedure:

  • Weigh the H-D-Pen(Trt)-OH into a clean, dry vial.

  • Add a minimal volume of anhydrous DMSO (e.g., 10-20% of the final desired volume) to the vial.

  • Vortex until the H-D-Pen(Trt)-OH is fully dissolved in the DMSO.

  • Slowly add the anhydrous DCM with continuous vortexing until the final desired volume and concentration are reached.

  • Ensure the solution remains clear upon addition of DCM. If precipitation occurs, a higher ratio of DMSO may be necessary.

Data Presentation

Table 1: Qualitative Solubility of H-D-Pen(Trt)-OH in Common Solvents
SolventTypeSolubilityNotes
N,N-Dimethylformamide (DMF)Polar AproticSoluble[1]Recommended for stock solutions.
Dimethyl sulfoxide (DMSO)Polar AproticSoluble[1]Excellent solvent, but can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)Polar AproticSolubleA good alternative to DMF.
Dichloromethane (DCM)NonpolarSparingly SolubleCan be used in co-solvent systems.[5]
Methanol (MeOH)Polar ProticSparingly Soluble[1]Not recommended for high concentrations.
WaterPolar ProticInsolubleThe trityl group makes it highly hydrophobic.
Acetonitrile (ACN)Polar AproticSparingly SolubleMay be used for analytical purposes in dilute solutions.[3]

Visualizations

Diagram 1: Troubleshooting Workflow for H-D-Pen(Trt)-OH Solubility

G start Start: H-D-Pen(Trt)-OH Solubility Issue solvent_check Step 1: Verify Solvent (DMF or DMSO?) start->solvent_check sonicate_warm Step 2: Apply Physical Aid (Sonication/Gentle Warming) solvent_check->sonicate_warm If still insoluble success Success: Clear Solution solvent_check->success If soluble co_solvent Step 3: Use Co-Solvent (e.g., DMSO/DCM) sonicate_warm->co_solvent If still insoluble sonicate_warm->success If soluble increase_vol Step 4: Increase Solvent Volume co_solvent->increase_vol If precipitation occurs co_solvent->success If soluble increase_vol->success fail Consult Senior Scientist or Technical Support increase_vol->fail If still insoluble

Caption: A step-by-step decision tree for resolving solubility issues with H-D-Pen(Trt)-OH.

Diagram 2: Chemical Structure and Key Moieties of H-D-Pen(Trt)-OH

Caption: The chemical structure of H-D-Pen(Trt)-OH highlighting the polar backbone and the hydrophobic trityl protecting group.

References

  • National Center for Biotechnology Information. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. National Institutes of Health. Retrieved from [Link]

  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). H-Pen(trt)-OH. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Penicillamine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for synthesizing α4β7 peptide antagonists.

Sources

Troubleshooting

Troubleshooting low yield in H-D-PEN(TRT)-OH peptide synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of peptides containing the sterically hindered amino acid, D-Penicillamine, specifically in its trityl-protected form (Fmoc-D-Pen(Trt)-OH). This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthesis for higher yields and purity.

Frequently Asked Questions (FAQs)
Q1: My overall peptide yield is extremely low, and mass spectrometry analysis shows a significant peak corresponding to a deletion of the D-Pen(Trt) residue. What is the primary cause?

This is the most common issue encountered when working with Fmoc-D-Pen(Trt)-OH. The root cause is almost always severe steric hindrance , which leads to inefficient and incomplete coupling of this bulky amino acid.

Causality Explained: The D-Penicillamine residue is a β,β-dimethylated cysteine analog. This inherent bulk is significantly magnified by the large trityl (Trt) protecting group on the thiol side-chain. This combination creates a formidable steric shield around the carboxyl group, physically impeding its approach to the N-terminal amine of the growing peptide chain on the solid support.[1][2] Standard coupling conditions, which may be sufficient for less bulky amino acids, often fail to drive this reaction to completion, resulting in a large portion of the peptide chains being left unreacted and capped in the subsequent step, leading to the observed deletion sequence.

Steric_Hindrance cluster_Peptide Resin-Bound Peptide Resin Resin Support PeptideChain ---Growing Peptide Chain---NH2 Resin->PeptideChain Linker PenTrt Fmoc-D-Pen(Trt)-OH (Activated) PenTrt->PeptideChain StericBulk_Trt Bulky Trt Group StericBulk_Trt->PenTrt StericBulk_Me gem-Dimethyl Groups StericBulk_Me->PenTrt

Caption: Steric hindrance from the Trt and gem-dimethyl groups on Fmoc-D-Pen(Trt)-OH preventing efficient coupling.

Q2: Which coupling reagents and conditions are recommended to overcome the steric hindrance of Fmoc-D-Pen(Trt)-OH?

To overcome such a high energy barrier, you must employ more potent coupling reagents and optimized reaction conditions. Standard carbodiimide reagents like DIC are often insufficient.[3]

Expert Recommendation: Switch to a high-efficiency uronium/aminium or phosphonium-based coupling reagent. Reagents like HATU, HCTU, or COMU are specifically designed to activate the carboxylic acid rapidly and generate a highly reactive ester intermediate that can overcome significant steric challenges.[3][4][5]

Data Presentation: Comparison of Coupling Reagents

Reagent ClassExample(s)Recommended Use for Pen(Trt)Key Advantages
Carbodiimides DIC, DCCNot RecommendedCost-effective for standard couplings.
Uronium/Aminium HATU, HCTU Highly Recommended Extremely fast activation, high efficiency for hindered residues.[3]
Oxyma-Based COMU Highly Recommended Efficiency comparable to HATU with a superior safety profile (non-explosive).[4]
Phosphonium PyBOP, PyAOP RecommendedHigh reactivity, well-suited for hindered couplings.[3][4]

Optimization Strategies & Protocol: Beyond choosing a potent reagent, you must optimize the reaction environment.

  • Double Coupling: Perform the coupling step twice. After the first coupling reaction, drain the vessel, wash with DMF, and then add a fresh solution of the activated Fmoc-D-Pen(Trt)-OH to the resin to react with any remaining free amines. This is a highly effective strategy for difficult residues.[6][7]

  • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction proceeds to completion.[3]

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary activation energy. Microwave-assisted SPPS is particularly effective for this purpose.[3]

Experimental Protocol: High-Efficiency Coupling of Fmoc-D-Pen(Trt)-OH

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5x).

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Pen(Trt)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

  • Pre-activation: Allow the activation solution to vortex for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Wash: Drain the coupling solution. Wash the resin with DMF (3x).

  • Second Coupling (Double Couple): Prepare a fresh activation solution as in step 2 and add it to the resin. Agitate for another 2 hours.

  • Final Wash: Drain the second coupling solution. Wash the resin thoroughly with DMF (5x) and DCM (3x) and proceed to the next cycle.

  • Monitoring: Before and after the coupling cycle, perform a qualitative ninhydrin test on a few resin beads to confirm the absence of free primary amines, indicating a complete reaction.

Q3: Could incomplete Fmoc deprotection before the D-Pen(Trt) coupling step be the source of the deletion?

While less common than coupling failure for this specific residue, incomplete Fmoc deprotection can certainly lead to deletion sequences. Peptide chain aggregation, sometimes induced by bulky or hydrophobic sequences, can prevent the deprotection solution (piperidine/DMF) from accessing all the N-terminal Fmoc groups.[8]

Troubleshooting Workflow:

Deprotection_Troubleshooting StartNode Deletion Sequence Observed (Pre-Pen position) CheckNode Perform Qualitative Test (Ninhydrin/Kaiser Test) on resin after deprotection StartNode->CheckNode ResultPos Test Positive (Blue Beads) CheckNode->ResultPos Free Amine? ResultNeg Test Negative (Clear/Yellow Beads) CheckNode->ResultNeg Free Amine? Action Incomplete Deprotection! Extend deprotection time or use DBU-based solution* ResultPos->Action Conclusion Deprotection is Complete. Problem is likely Pen(Trt) Coupling Failure. ResultNeg->Conclusion

Sources

Optimization

Technical Support Center: Purification Strategies for Peptides Containing H-D-Pen(Trt)-OH

Welcome to the technical support center for scientists and researchers working with peptides incorporating H-D-Pen(Trt)-OH. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers working with peptides incorporating H-D-Pen(Trt)-OH. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the expertise to navigate the unique challenges presented by this sterically hindered and highly hydrophobic building block.

I. Understanding the Core Challenges

The purification of peptides containing H-D-Pen(Trt)-OH presents a unique set of challenges primarily due to the physicochemical properties of both the D-penicillamine (Pen) residue and its trityl (Trt) protecting group.

  • Steric Hindrance: The gem-dimethyl group on the β-carbon of penicillamine can influence peptide folding and interactions with chromatography media.

  • High Hydrophobicity: The trityl group is exceptionally bulky and hydrophobic, which significantly increases the peptide's retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns. This can lead to poor peak shape, low solubility, and aggregation.

  • Acid Sensitivity of the Trityl Group: The Trt group is labile in acidic conditions, a common characteristic of RP-HPLC mobile phases.[1][2] Premature deprotection during purification can lead to a mixture of protected and deprotected peptides, complicating the purification process.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your H-D-Pen(Trt)-OH-containing peptide.

Question 1: My peptide shows very broad peaks or is not eluting from the C18 column. What's happening and how can I fix it?

Answer:

This is a classic issue when dealing with highly hydrophobic peptides. The trityl group on your penicillamine residue is likely causing strong interactions with the C18 stationary phase, leading to poor chromatographic performance.

Causality: The hydrophobicity of the Trt group dominates the peptide's interaction with the stationary phase. In some cases, the peptide may even precipitate on the column.

Solutions:

  • Modify the Mobile Phase:

    • Increase the organic modifier concentration: You may need to use a higher percentage of acetonitrile or isopropanol in your mobile phase to effectively elute the peptide.

    • Use a stronger organic modifier: Consider replacing acetonitrile with n-propanol or isopropanol, which have a stronger eluting strength.

    • Add a chaotropic agent: In challenging cases of aggregation, adding a low concentration of a chaotropic agent like guanidinium chloride (0.1 M) or urea (1-2 M) to the mobile phase can disrupt secondary structures and improve peak shape.

  • Change the Stationary Phase:

    • Switch to a less hydrophobic column: Instead of a C18 column, try a C8 or a C4 column.[3] The shorter alkyl chains will reduce the hydrophobic interactions, allowing for earlier elution and potentially sharper peaks.

    • Consider a phenyl-based column: The unique selectivity of a phenyl column can sometimes provide better separation for peptides with bulky aromatic groups like trityl.

  • Adjust the Temperature:

    • Increase the column temperature: Elevating the temperature (e.g., to 40-60 °C) can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks. However, be mindful of the potential for peptide degradation at higher temperatures.

Question 2: I'm seeing two or more peaks in my chromatogram that seem to be related to my target peptide. Why is this happening?

Answer:

This is often indicative of premature deprotection of the trityl group during synthesis, cleavage, or purification. You are likely seeing both the Trt-protected and the deprotected peptide.

Causality: The trityl group is sensitive to acid.[1][2] The trifluoroacetic acid (TFA) in standard RP-HPLC mobile phases can be strong enough to cause partial cleavage of the Trt group, especially with prolonged exposure.

Solutions:

  • Minimize Acid Exposure:

    • Use a lower concentration of TFA: Try reducing the TFA concentration in your mobile phase from the standard 0.1% to 0.05%.

    • Replace TFA with a weaker acid: Formic acid (0.1%) can be a good alternative to TFA for acid-sensitive peptides.

    • Purify at a neutral pH: If your peptide is stable at neutral pH, you can use a phosphate buffer system. However, this is generally less common for peptide purification and may require specialized columns.

  • Optimize the Workflow:

    • Post-cleavage workup: Ensure that your post-cleavage workup is efficient in removing the bulk of the cleavage cocktail before lyophilization.

    • Minimize time in acidic solutions: Dissolve your crude peptide in a minimal amount of acidic solution just before injection onto the HPLC.

Question 3: My peptide yield is very low after purification. What are the potential causes and how can I improve it?

Answer:

Low yield can be attributed to several factors, including poor solubility, aggregation, and irreversible adsorption to the column.

Causality: The hydrophobicity of the Trt-containing peptide can lead to poor solubility in aqueous mobile phases and cause it to aggregate.[4] Aggregated peptides may not interact with the stationary phase correctly and can be lost during the purification process.

Solutions:

  • Improve Solubility:

    • Dissolve the crude peptide in a stronger solvent: Instead of just water/acetonitrile, try dissolving your crude peptide in a small amount of a stronger solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the mobile phase for injection.

    • Perform a solubility test: Before scaling up your purification, test the solubility of your crude peptide in various solvent systems to find the most suitable one.

  • Optimize Loading Conditions:

    • Load in a lower organic concentration: Ensure that the peptide is fully dissolved in the injection solvent and that the solvent is compatible with the initial mobile phase conditions to prevent precipitation on the column.

    • Reduce the sample load: Overloading the column can lead to peak broadening and poor separation, which can result in lower yields of the pure fraction.

  • Post-Purification Handling:

    • Efficient fraction pooling: Carefully analyze your fractions to ensure you are pooling only the purest ones.

    • Lyophilization: Ensure your lyophilization process is optimized to prevent loss of the peptide.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC purification method for a peptide containing H-D-Pen(Trt)-OH?

A1: A good starting point is to use a C8 column with a gradient of water and acetonitrile, both containing 0.1% TFA. A typical gradient would be 5-95% acetonitrile over 30 minutes. Monitor the chromatogram for peak shape and retention time, and be prepared to adjust the gradient, flow rate, and even the column chemistry based on the initial results.

Q2: Should I remove the Trt group before or after HPLC purification?

A2: It is generally recommended to purify the peptide with the Trt group still attached. The significant increase in hydrophobicity provided by the Trt group often leads to better separation from deletion sequences and other hydrophilic impurities.[5] After obtaining the pure, Trt-protected peptide, you can then proceed with the deprotection step.

Q3: What are the best conditions for removing the Trt group from the penicillamine residue?

A3: The trityl group is typically removed under acidic conditions. A common method is to treat the peptide with a solution of TFA, water, and a scavenger such as triisopropylsilane (TIS). A typical cocktail would be 95% TFA, 2.5% water, and 2.5% TIS. The reaction is usually complete within 1-2 hours at room temperature.

Q4: Can the presence of H-D-Pen(Trt)-OH affect disulfide bond formation?

A4: Yes, the bulky nature of the penicillamine residue can influence the kinetics and thermodynamics of disulfide bond formation. When pairing with another cysteine or penicillamine, the steric hindrance can favor the formation of specific disulfide bridges.[6] This can be an advantage in directing the folding of peptides with multiple disulfide bonds.

IV. Experimental Protocols & Data Presentation

Protocol 1: Standard RP-HPLC Purification of a Trt-Protected Peptide
  • Column: C8 Reversed-Phase Column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B

    • 35-40 min: 95% B

    • 40-45 min: 95-5% B

    • 45-50 min: 5% B

  • Flow Rate: 1 mL/min.

  • Detection: 220 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with Mobile Phase A to the desired concentration.

Table 1: Troubleshooting HPLC Conditions
IssuePotential CauseRecommended Action
Broad Peaks High hydrophobicity, secondary structureSwitch to a C4 column, increase column temperature, add a chaotropic agent.
Split Peaks Premature deprotectionLower TFA concentration, use formic acid, shorten run time.
Low Yield Poor solubility, aggregationDissolve crude in DMSO/DMF, perform a solubility test, reduce sample load.
No Elution Very strong retentionUse a stronger organic modifier (n-propanol), switch to a less retentive column (C4 or phenyl).

V. Visualizing the Workflow

Diagram 1: General Purification Workflow

G cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification cluster_2 Final Steps a Solid-Phase Peptide Synthesis (with H-D-Pen(Trt)-OH) b Cleavage from Resin (e.g., TFA cocktail) a->b c Crude Peptide Precipitation & Lyophilization b->c d RP-HPLC Purification (Trt-protected) c->d e Fraction Analysis & Pooling d->e f Lyophilization of Pure Protected Peptide e->f g Trt-Group Deprotection (Acidic Cocktail) f->g h Final Desalting/Purification (if necessary) g->h i Final Lyophilized Peptide h->i

Caption: Workflow for peptide purification.

Diagram 2: Troubleshooting Logic

G cluster_broad cluster_split start Poor Chromatogram? broad_q High Hydrophobicity? start->broad_q Broad/No Elution split_q Premature Deprotection? start->split_q Split Peaks broad_sol1 Use C4/C8 Column broad_q->broad_sol1 Yes broad_sol2 Increase Organic Modifier % broad_q->broad_sol2 Yes broad_sol3 Increase Temperature broad_q->broad_sol3 Yes split_sol1 Lower TFA Concentration split_q->split_sol1 Yes split_sol2 Use Formic Acid split_q->split_sol2 Yes

Caption: Troubleshooting decision tree.

VI. References

  • Jeffrey Engle. (2020). Protecting Groups for Peptide Synthesis. YouTube. Available at: [Link]

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

  • Rao, D. B. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. American Pharmaceutical Review.

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197.

  • YMC. (n.d.). Strategic peptide purification. YMC America, Inc.

  • Al-Bokari, T., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. Molecules, 28(15), 5791.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Frontiers. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 8, 778.

  • Smolecule. (2023). H-D-PEN(TRT)-OH. Smolecule.

  • National Institutes of Health. (2019). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 62(24), 11360-11369.

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 1-21). Humana, New York, NY.

  • Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science.

  • ResearchGate. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Request PDF.

  • National Institutes of Health. (2008). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 105(48), 18693-18698.

  • Cui, H., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

  • National Institutes of Health. (2012). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society B: Biological Sciences, 368(1619), 20120392.

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197.

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.

  • Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH.

  • PubMed. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, e3493.

  • Pharmaceutical Online. (2025). Overcoming Peptide Production Capacity Restraints. YouTube.

  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies.

  • ResearchOnline@JCU. (n.d.). Characterisation of disulfide-rich peptides exploring potential wound healing properties.

  • Sigma-Aldrich. (n.d.). Penicillamine disulfide. Sigma-Aldrich.

  • National Institutes of Health. (n.d.). S-Trityl-D-penicillamine. PubChem.

  • Cytiva. (2024). Benchmarking study: Alkaline stability of modern protein A chromatography resins. Cytiva.

  • National Institutes of Health. (2016). Challenges in delivering therapeutic peptides and proteins: a silk-based solution. Advanced Drug Delivery Reviews, 104, 1-18.

  • The University of Queensland. (n.d.). Designing macrocyclic disulfide-rich peptides for biotechnological applications. UQ eSpace.

  • Thieme Gruppe. (n.d.). Trityl Group Deprotection from Tetrazoles. Thieme Gruppe.

  • PubMed. (1989). Purification, Microheterogeneity, and Stability of Human Lipid Transfer Protein. The Journal of Biological Chemistry, 264(13), 7215-7223.

  • UWPR. (2011). Peptide fractionation and Clean-Up Protocols. UWPR.

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

Sources

Troubleshooting

Technical Support Center: Enhancing Peptide Stability with D-Penicillamine

Welcome to the technical support center for the application of D-penicillamine in peptide stabilization. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of D-penicillamine in peptide stabilization. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to support your experimental success. As Senior Application Scientists, we have curated this information to be both technically robust and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use of D-penicillamine for improving peptide stability.

1. What is D-penicillamine and how does it improve peptide stability?

D-penicillamine (Pen) is an amino acid analog of cysteine that contains two methyl groups on its β-carbon. This structural feature is key to its ability to enhance peptide stability. The primary mechanism involves the formation of disulfide bonds between a D-penicillamine and a cysteine (Cys) residue. These Cys-Pen disulfide bridges are significantly more resistant to reduction and disulfide shuffling compared to the natural Cys-Cys disulfide bonds. The increased stability is attributed to the steric hindrance provided by the bulky β,β-dimethyl groups of penicillamine, which protects the disulfide bond from enzymatic degradation and chemical reduction.[1][2]

2. What are the main advantages of using D-penicillamine over other stabilization strategies?

The incorporation of D-penicillamine offers several advantages:

  • Increased Resistance to Disulfide Shuffling: The steric bulk of the dimethyl groups slows down the process of disulfide bond rearrangement, leading to a more stable and homogenous peptide population.[1]

  • Enhanced Conformational Rigidity: The presence of D-penicillamine can increase the conformational rigidity of peptides, which can be beneficial for bioactivity.[1]

  • Control over Disulfide Pairing: In peptides with multiple cysteine residues, the preferential formation of mixed Cys-Pen disulfides can be exploited to direct the regioselective formation of disulfide bonds, reducing the number of potential isomers.[3][4]

  • Improved In Vivo Stability: Due to its resistance to degradation, D-penicillamine is more stable in biological systems compared to cysteine.[5]

3. When should I consider incorporating D-penicillamine into my peptide sequence?

You should consider using D-penicillamine when:

  • Your peptide is susceptible to disulfide bond reduction or scrambling in vitro or in vivo.

  • You need to increase the conformational constraint of your peptide to enhance its activity or selectivity.

  • You are working with peptides containing multiple disulfide bonds and need to control their formation to obtain a specific isomer.

  • Your peptide therapeutic candidate shows poor stability in serum.

4. What are the potential disadvantages or risks of using D-penicillamine?

While beneficial, the use of D-penicillamine is not without potential drawbacks:

  • Altered Biological Activity: The steric bulk of D-penicillamine can sometimes interfere with the peptide's interaction with its target, leading to a decrease or loss of bioactivity. The position of the substitution is critical.[1]

  • Potential for Side Effects: D-penicillamine is a known chelator of heavy metals and has been associated with various side effects in clinical use, although the concentrations used for in vitro peptide stabilization are typically much lower.[5][6][7]

  • Synthesis Challenges: The incorporation of D-penicillamine into a peptide sequence via solid-phase peptide synthesis (SPPS) can sometimes be challenging due to steric hindrance.[8]

5. How does the stereochemistry of penicillamine (D- vs. L-) affect peptide properties?

The D-enantiomer of penicillamine is exclusively used in therapeutic applications.[6] In the context of peptide modification, the choice between D- and L-penicillamine can influence the peptide's conformation and, consequently, its biological activity. The incorporation of a D-amino acid can induce specific turns in the peptide backbone, which may be beneficial or detrimental to its function. The impact of stereochemistry is often peptide-specific and may require empirical investigation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the stabilization of peptides with D-penicillamine.

Problem 1: Low yield of the desired Cys-Pen disulfide-bridged peptide.

Possible Cause: Suboptimal oxidation conditions for disulfide bond formation.

Solution:

  • Optimize pH: The pH of the reaction buffer is critical for efficient disulfide bond formation. Thiol-disulfide exchange is generally faster at slightly alkaline pH (pH 7.5-8.5). However, the optimal pH can be peptide-specific. We recommend performing small-scale pilot experiments to screen a range of pH values.

  • Control Peptide Concentration: High peptide concentrations can favor the formation of intermolecular disulfide bonds, leading to aggregation and reduced yield of the desired monomeric cyclic peptide. A typical starting concentration for air oxidation is 0.1-1 mg/mL.

  • Choice of Oxidizing Agent: While air oxidation is a common and mild method, other oxidizing agents can be employed for more controlled and rapid disulfide bond formation. These include:

    • Potassium ferricyanide (K₃[Fe(CN)₆])

    • Glutathione (oxidized/reduced couple)

    • Iodine (for removal of protecting groups and simultaneous oxidation)[1]

  • Consider a Redox Buffer: A redox buffer containing a mixture of reduced and oxidized glutathione can help to facilitate disulfide bond shuffling and allow the peptide to fold into its thermodynamically most stable conformation.

Experimental Protocol: Air Oxidation for Cys-Pen Disulfide Bond Formation

  • Dissolve the linear peptide containing Cys and Pen residues in a suitable buffer (e.g., 0.1 M Tris-HCl or ammonium bicarbonate) at a concentration of 0.1-1 mg/mL.

  • Adjust the pH of the solution to 7.5-8.5.

  • Stir the solution gently at room temperature, open to the atmosphere, for 24-48 hours.

  • Monitor the reaction progress by RP-HPLC. The cyclized peptide will typically have a shorter retention time than the linear precursor.

  • Once the reaction is complete, acidify the solution with a small amount of trifluoroacetic acid (TFA) to pH 2-3 to stop the reaction.

  • Purify the cyclized peptide by preparative RP-HPLC.

Problem 2: My D-penicillamine-modified peptide is inactive or has reduced bioactivity.

Possible Cause: Steric hindrance at the binding site or unfavorable conformational changes.

Solution:

  • Rational Site Selection: The choice of which cysteine residue to substitute with D-penicillamine is crucial. Avoid substituting cysteines that are known to be directly involved in receptor binding. If the binding epitope is unknown, consider a systematic substitution of each cysteine to identify the position that best preserves activity.

  • Alanine Scanning Mutagenesis: Before incorporating D-penicillamine, performing an alanine scan of the cysteine residues can provide insights into their importance for biological activity.

  • Molecular Modeling: In silico docking studies can help predict potential steric clashes between the D-penicillamine-modified peptide and its target receptor, guiding the selection of the substitution site.

  • Conformational Analysis: Use biophysical techniques like Circular Dichroism (CD) spectroscopy to assess the secondary structure of the modified peptide and compare it to the native peptide. Significant structural perturbations may explain a loss of activity.

Problem 3: I'm observing peptide aggregation or precipitation during or after modification.

Possible Cause: Changes in peptide hydrophobicity or incorrect disulfide bond formation leading to intermolecular crosslinking.

Solution:

  • Optimize Buffer Conditions:

    • pH: Ensure the pH of the buffer is not close to the isoelectric point (pI) of the peptide, as this can minimize solubility.

    • Additives: The inclusion of organic co-solvents (e.g., acetonitrile, isopropanol) or denaturants (e.g., guanidine hydrochloride, urea) at low concentrations can sometimes improve solubility during the folding process.

  • Lower Peptide Concentration: As mentioned previously, reducing the peptide concentration during the cyclization reaction can disfavor intermolecular interactions.

  • Purification Strategy: Purify the linear peptide under denaturing conditions before initiating the folding and cyclization reaction to ensure the starting material is monomeric.

Problem 4: Difficulty in purifying the D-penicillamine-modified peptide.

Possible Cause: Co-elution of closely related species such as regioisomers or oligomers.

Solution:

  • High-Resolution Chromatography: Utilize a high-resolution reversed-phase HPLC column with a shallow gradient to improve the separation of the desired product from impurities.

  • Orthogonal Purification Methods: If RP-HPLC is insufficient, consider using an orthogonal separation technique such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

  • Characterize Co-eluting Peaks: Use mass spectrometry to identify the species that are co-eluting with your product. This information can help you to devise a more effective purification strategy.

Problem 5: How do I confirm the correct disulfide bond formation in my D-penicillamine-containing peptide?

Solution:

Mass spectrometry is the gold standard for confirming disulfide bond connectivity. A typical workflow involves:

  • Intact Mass Analysis: Confirm that the mass of the purified peptide corresponds to the expected mass of the cyclized product.

  • Reduction and Alkylation: Treat the peptide with a reducing agent (e.g., dithiothreitol, DTT) to break the disulfide bond, followed by an alkylating agent (e.g., iodoacetamide) to cap the free thiols. The mass of the reduced and alkylated peptide should be consistent with the expected increase in mass.

  • MS/MS Fragmentation: For peptides with multiple disulfide bonds, enzymatic digestion (e.g., with trypsin) of the non-reduced peptide followed by MS/MS analysis of the resulting fragments can reveal the disulfide linkages. The presence of a fragment containing two previously linked cysteine/penicillamine residues confirms their connectivity.

Data Presentation

ParameterRecommended Range/ConditionRationale
Peptide Concentration for Cyclization 0.1 - 1.0 mg/mLMinimizes intermolecular disulfide bond formation and aggregation.
pH for Air Oxidation 7.5 - 8.5Facilitates thiol-disulfide exchange.
Reaction Monitoring RP-HPLCAllows for tracking the disappearance of the linear peptide and the appearance of the cyclized product.
Purity Assessment RP-HPLC, Mass SpectrometryEssential for confirming the identity and homogeneity of the final product.[9]
Structural Confirmation Mass Spectrometry (MS/MS)Provides definitive evidence of disulfide bond connectivity.

Visualizations

Experimental Workflow for Peptide Modification and Analysis

G cluster_synthesis Peptide Synthesis cluster_purification1 Purification cluster_cyclization Cyclization cluster_purification2 Final Purification cluster_analysis Analysis sp Solid-Phase Peptide Synthesis (Incorporate D-Pen) cl Cleavage and Deprotection sp->cl hplc1 RP-HPLC Purification of Linear Peptide cl->hplc1 ox Oxidation Reaction (e.g., Air Oxidation) hplc1->ox hplc2 RP-HPLC Purification of Cyclized Peptide ox->hplc2 ms Mass Spectrometry (Intact Mass & MS/MS) hplc2->ms bio Bioactivity Assay hplc2->bio

Caption: Workflow for the synthesis, purification, and analysis of D-penicillamine-modified peptides.

Mechanism of Stability Enhancement

G cluster_cys Cys-Cys Disulfide Bond cluster_pen Cys-Pen Disulfide Bond cys1 Cys cys2 Cys cys1->cys2 S-S reduc1 Susceptible to Reduction & Shuffling pen Pen (with bulky dimethyl groups) cys3 Cys pen->cys3 S-S reduc2 Sterically Hindered Resistant to Reduction

Caption: Steric hindrance from D-penicillamine protects the disulfide bond.

References

  • Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Zheng, Y., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Espinosa, A., et al. (2022). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Retrieved from [Link]

  • Tariq, M. A., & Singh, G. (2023). Penicillamine. StatPearls. Retrieved from [Link]

  • Hunt, J. T., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Siegel, R. C. (1977). Collagen Cross-Linking. Effect of D-penicillamine on Cross-Linking in Vitro. Journal of Biological Chemistry. Retrieved from [Link]

  • Andre, D. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Rege, A., et al. (2014). Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides. PMC. Retrieved from [Link]

  • [D-penicillamine--side effects, pathogenesis and decreasing the risks]. (1992). PubMed. Retrieved from [Link]

  • Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis. (2020). PubMed. Retrieved from [Link]

  • High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). (n.d.). ResearchGate. Retrieved from [Link]

  • Glutathione, Cysteine, and D-Penicillamine Role in Exchange of Silver Metal from the Albumin Metal Complex. (2022). National Institutes of Health. Retrieved from [Link]

  • D-penicillamine causes free radical-dependent inactivation of activator protein-1 DNA binding. (1997). PubMed. Retrieved from [Link]

  • Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. (n.d.). PMC. Retrieved from [Link]

  • De novo design of constrained and sequence-independent peptide scaffolds with topologically-formidable disulfide connectivities. (2020). RSC Publishing. Retrieved from [Link]

  • Approaches for peptide and protein cyclisation. (2017). PMC. Retrieved from [Link]

  • Methods for assaying D-penicillamine in a clinical setting. (1983). PubMed. Retrieved from [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2021). RSC Publishing. Retrieved from [Link]

  • Penicillamine (oral route). (n.d.). Mayo Clinic. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. Retrieved from [Link]

  • Advances in Radionuclides and Radiolabelled Peptides for Cancer Therapeutics. (2023). MDPI. Retrieved from [Link]

  • Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. (2022). PLOS. Retrieved from [Link]

  • Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. (2023). Open Exploration Publishing. Retrieved from [Link]

  • Peptide Characterization Techniques and Applications. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2015). PubMed. Retrieved from [Link]

  • D-penicillamine and D-penicillamine-protein disulphide in plasma and synovial fluid of patients with rheumatoid arthritis. (1984). PubMed. Retrieved from [Link]

  • Glutathione, Cysteine, and D-Penicillamine Role in Exchange of Silver Metal from the Albumin Metal Complex. (2022). ResearchGate. Retrieved from [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Cyclization Strategies in Peptide Derived Drug Design. (2010). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for H-D-PEN(TRT)-OH Containing Peptides

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the analysis of peptides incorporating the S-trityl-D-penicillamine (H-D-PEN(TRT)-OH) residue. The unique chemical characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analysis of peptides incorporating the S-trityl-D-penicillamine (H-D-PEN(TRT)-OH) residue. The unique chemical characteristics of this moiety—namely the bulky, hydrophobic, and acid-sensitive trityl (Trt) protecting group—present distinct challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is structured to provide researchers, scientists, and drug development professionals with expert, field-proven insights to diagnose and resolve common chromatographic issues in a logical, question-and-answer format.

Part 1: Core Troubleshooting Guide

This section addresses common HPLC problems, re-contextualized for the specific challenges posed by highly hydrophobic, trityl-protected peptides.

Q1: My peptide peak is broad and tailing significantly. What are the likely causes and how do I fix it?

Peak tailing is a frequent issue in peptide analysis and typically points to undesirable secondary interactions or poor solubility.[1] For a peptide containing the bulky PEN(TRT) group, the causes are often magnified.

Causality Analysis:

  • Secondary Silanol Interactions: Standard silica-based columns have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values above 3, these silanols can become negatively charged and interact ionically with positively charged basic residues (e.g., Lys, Arg, His) in your peptide, creating a secondary retention mechanism that leads to tailing peaks.[1]

  • On-Column Aggregation: The immense hydrophobicity of the trityl group can cause your peptide to aggregate or "crash out" on the column, especially at the point of injection where the local solvent environment changes abruptly. This leads to slow mass transfer and consequently, broad, tailing peaks.[2]

  • Column Bed Deformation or Contamination: Physical damage to the column packing or accumulation of irreversibly bound material at the column inlet can distort peak shape. A guard column is highly recommended to protect the analytical column from contamination.

Troubleshooting Protocol:

  • Optimize Mobile Phase pH and Ion Pairing:

    • Action: Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[3][4]

    • Rationale: TFA serves two key functions: it lowers the mobile phase pH to ~2, protonating the silanol groups and minimizing their ionic interaction with the peptide. It also forms an ion pair with the peptide's charged groups, increasing its hydrophobicity and promoting a single, uniform retention mechanism.[3] For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% may be necessary for optimal resolution.[5]

  • Increase Column Temperature:

    • Action: Increase the column temperature, starting at 40°C and incrementally raising it to 60°C or higher (column stability permitting).

    • Rationale: Higher temperatures increase the solubility of hydrophobic peptides, reducing the potential for on-column aggregation. This also lowers mobile phase viscosity, which can improve mass transfer kinetics and lead to sharper peaks.[6]

  • Evaluate Sample Solvent (Diluent):

    • Action: Ensure your sample is fully dissolved and that the injection solvent is as weak as, or weaker than, the initial mobile phase. For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or n-propanol may be necessary before diluting with the initial mobile phase.[2]

    • Rationale: Injecting in a solvent much stronger than the mobile phase will cause the sample to travel down the column before binding, leading to peak broadening and distortion.

Q2: I'm seeing multiple peaks when I expect only one. What are these unexpected peaks?

The appearance of extra peaks is a critical diagnostic clue, often pointing to the chemical instability of your peptide under analytical conditions. The PEN(TRT) moiety is the most likely source of this instability.

Causality Analysis:

  • On-Column Trityl Group Cleavage: The trityl group is an acid-sensitive protecting group.[7] The low pH environment created by TFA in the mobile phase can be sufficient to cleave the Trt group from the penicillamine residue during the chromatographic run.[8]

    • Resulting Peak: You will see a new, significantly earlier-eluting peak corresponding to the deprotected peptide, which is much less hydrophobic without the bulky Trt group.

  • Oxidation and Disulfide Bond Formation: If the Trt group is cleaved, the newly exposed free thiol (-SH) on the penicillamine residue is highly susceptible to oxidation. Two deprotected peptide molecules can oxidize to form a disulfide-linked dimer.

    • Resulting Peak: You will see a new, significantly later-eluting peak corresponding to the peptide dimer, which is larger and often more hydrophobic than the parent monomer. Preventing unwanted disulfide bond formation is crucial for maintaining structural integrity.[9]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing the cause of unexpected peaks.

G start Multiple Peaks Observed check_retention Compare Retention Times start->check_retention early_peak Earlier-Eluting Peak? check_retention->early_peak Yes late_peak Later-Eluting Peak? check_retention->late_peak No cause_detritylation Cause: On-Column Detritylation (Trityl group cleavage) early_peak->cause_detritylation cause_oxidation Cause: Oxidation/Dimerization (Post-cleavage) late_peak->cause_oxidation solution_acid Solution 1: Use Milder Acid (e.g., 0.1% Formic Acid) cause_detritylation->solution_acid solution_temp Solution 2: Reduce Temperature cause_detritylation->solution_temp ms_confirm Confirm with Mass Spec (MS) cause_detritylation->ms_confirm solution_alkylate Prevention: Use Alkylating Agent (e.g., NEM in sample prep) cause_oxidation->solution_alkylate cause_oxidation->ms_confirm

Caption: Troubleshooting workflow for unexpected peaks.

Confirmation and Resolution:

  • Confirm with Mass Spectrometry (MS): The most definitive way to identify these peaks is to couple your HPLC to a mass spectrometer. The deprotected peptide will have a mass equal to the parent peptide minus the mass of the trityl group (243.3 g/mol ). The dimer will have a mass of (2 * mass of deprotected peptide) - 2 g/mol .

  • Mitigate Trityl Cleavage:

    • Switch to a Milder Acid: Replace 0.1% TFA with 0.1% formic acid (FA). FA creates a less acidic mobile phase (pH ~2.7) which is often gentler on the Trt group. Be aware that this will significantly alter the selectivity of your separation.

    • Reduce Temperature: Acid-catalyzed hydrolysis is temperature-dependent. Lowering the column temperature can reduce the rate of on-column deprotection.

  • Prevent Oxidation:

    • The best prevention is to stop the Trityl group from cleaving in the first place.

    • If analyzing the deprotected form is the goal, ensure sample preparation includes steps to prevent disulfide scrambling, such as using N-ethylmaleimide (NEM), which reacts rapidly with free thiols to prevent them from forming disulfide bonds.[10]

Part 2: PEN(TRT) Peptide-Specific FAQs
Q3: My peptide is poorly retained or elutes in the void volume. Why is this happening for such a hydrophobic peptide?

This is a counter-intuitive but common problem related to sample solubility.

  • Answer: The issue is likely your sample diluent. If the peptide is dissolved in a solvent significantly stronger (i.e., higher organic content) than your gradient's starting mobile phase, it will not "stick" to the column head upon injection. Instead, it travels with the strong solvent plug, eluting near the void volume without undergoing proper chromatographic separation. Highly hydrophobic peptides often require solvents like neat DMSO for dissolution, which are extremely strong.[2][11]

  • Solution Protocol:

    • Dissolve the peptide in the minimum possible volume of a strong organic solvent (e.g., DMSO, DMF).

    • Slowly dilute this solution with your initial mobile phase buffer (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Dilute only to the point that the peptide remains in solution. If it precipitates, you have added too much aqueous buffer.

    • This diluted mixture should then be injected. The goal is to have the injection solvent be as close to the initial mobile phase composition as possible.[2]

Q4: I have poor resolution between my main peptide and a closely related impurity. How can I improve the separation?

Improving resolution requires manipulating the three key factors in chromatography: efficiency, selectivity, and retention.

  • Answer: For peptides containing PEN(TRT), which are dominated by hydrophobicity, subtle changes to the separation conditions can yield significant improvements in resolution.

  • Optimization Strategies:

    • Shallow the Gradient: Peptides respond well to shallow gradients. A typical starting point is a 1% per minute increase in the organic mobile phase.[12] Try decreasing this to 0.5% or even 0.2% per minute across the elution window of your target peaks. This gives the molecules more time to interact with the stationary phase, improving separation.

    • Change the Organic Modifier: Acetonitrile (ACN) is the most common organic modifier. However, switching to or adding other solvents can alter selectivity. Try using methanol or a combination of ACN and isopropanol (IPA) or n-propanol (nPrOH).[2][6] Propanol is a stronger, more viscous solvent that can be particularly effective for very hydrophobic molecules.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, change the column. The extreme hydrophobicity of the Trt group may lead to irreversible binding or poor peak shape on a standard C18 column. A less retentive phase may provide better results.

Stationary Phase Key Characteristic Best For... Rationale
C18 (Octadecyl) Most HydrophobicGeneral purpose, smaller Trt-peptides.Standard choice for peptide mapping, but may be too retentive for very large or hydrophobic Trt-peptides.[13]
C8 (Octyl) Medium HydrophobicityPeptides with very high retention on C18.Reduces retention time and can improve peak shape for extremely hydrophobic molecules.[14]
C4 (Butyl) Low HydrophobicityVery large (>5 kDa) and hydrophobic peptides.C4 columns are often recommended for protein separations and can be beneficial for large, protected peptides.[13]
Phenyl-Hexyl Alternative SelectivityPeptides with aromatic residues.Offers π-π interactions in addition to hydrophobic interactions, providing a different selectivity profile.[14]
Table 1: Column selection guide for PEN(TRT)-containing peptides.
Part 3: Method Development & Optimization
Protocol: Mobile Phase Selection and Optimization

The choice of mobile phase additive is critical for controlling peak shape and the stability of the Trt group.

G start Goal: Analyze PEN(TRT) Peptide choice Choose Acidic Modifier start->choice tfa Option A: 0.1% TFA choice->tfa fa Option B: 0.1% Formic Acid choice->fa tfa_pros Pros: - Excellent Peak Shape - Superior Ion Pairing tfa->tfa_pros tfa_cons Cons: - Risk of Trityl Cleavage - MS Signal Suppression tfa->tfa_cons fa_pros Pros: - Gentler on Trityl Group - Excellent MS Compatibility fa->fa_pros fa_cons Cons: - Weaker Ion Pairing - May result in broader peaks fa->fa_cons

Caption: Decision diagram for mobile phase acid modifier selection.

Modifier Pros Cons Expert Recommendation
Trifluoroacetic Acid (TFA) - Excellent ion-pairing agent, leading to sharp, symmetrical peaks.- Effectively suppresses silanol interactions.[13]- Can cause on-column cleavage of the acid-labile Trityl group.[8]- Causes ion suppression in mass spectrometry.[13]Start with 0.1% TFA for initial method development due to superior chromatography. If artifact peaks appear, this is your most likely cause.
Formic Acid (FA) - Milder acid, much less likely to cleave the Trityl group.- Highly compatible with mass spectrometry.- Weaker ion-pairing agent, which can lead to broader peaks or peak tailing compared to TFA.[3]If stability of the Trt-group is paramount or if using MS detection, 0.1% FA is the preferred choice. Be prepared to optimize other parameters (temperature, gradient) to regain peak shape.
Table 2: Comparison of common mobile phase modifiers for PEN(TRT) peptide analysis.
References
  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. [Link]

  • Wang, Y., et al. (2005). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Agilent Technologies. Keys for enabling optimum peptide CharaCterizations. [Link]

  • Glen Research. (2009). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. The Glen Report, 21.19. [Link]

  • Dolan, J. W. (2013). Dirty TFA. Separation Science. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]

  • Mant, C. T., et al. (2003). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link]

  • YMC. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]

  • Millán-Martín, S., et al. (2022). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. mAbs, 14(1). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Stability: H-D-PEN(TRT)-OH vs. H-L-PEN(TRT)-OH

For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide synthesis and therapeutic design, the choice of building blocks is paramount. The stereochemistry of a single am...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide synthesis and therapeutic design, the choice of building blocks is paramount. The stereochemistry of a single amino acid can dramatically alter a peptide's biological activity, safety profile, and stability. This guide provides an in-depth comparison of two such stereoisomers: H-D-PEN(TRT)-OH (S-trityl-D-penicillamine) and H-L-PEN(TRT)-OH (S-trityl-L-penicillamine), focusing on their impact on peptide stability.

Penicillamine, a non-proteinogenic amino acid, is a valuable tool in peptide chemistry, primarily due to the unique properties conferred by its gem-dimethyl groups on the β-carbon. The trityl (Trt) protecting group on the thiol side chain is a standard feature for solid-phase peptide synthesis (SPPS), offering stability during chain assembly and lability for removal under acidic conditions. However, the critical distinction lies in the chirality of the α-carbon, which has profound implications for the resulting peptide's performance.

The Decisive Factor: Stereochemistry's Impact on Biological Interaction and Safety

The most significant differentiator between D- and L-penicillamine is not their chemical reactivity in synthesis but their interaction with biological systems.

  • L-Penicillamine: A Precautionary Tale of Toxicity The L-isomer of penicillamine is known to be toxic. This toxicity stems from its ability to interfere with the metabolism of pyridoxine (vitamin B6), a crucial coenzyme in numerous metabolic pathways. This interference can lead to a range of adverse effects, making H-L-PEN(TRT)-OH an unsuitable choice for the development of therapeutic peptides intended for in vivo applications.

  • D-Penicillamine: The Therapeutically Relevant Isomer In contrast, D-penicillamine is the enantiomer used in pharmaceutical applications. It is an established chelating agent for the treatment of Wilson's disease and has been used in the management of rheumatoid arthritis. For peptide-based drug development, H-D-PEN(TRT)-OH is the preferred building block due to its favorable safety profile.

Enhancing Peptide Stability: The D-Isomer Advantage

Beyond the critical aspect of safety, the choice between D- and L-penicillamine significantly influences a peptide's stability, particularly its resistance to enzymatic degradation.

Resistance to Proteolytic Cleavage

The primary mechanism of peptide degradation in vivo is enzymatic cleavage by proteases. These enzymes exhibit a high degree of stereospecificity, almost exclusively recognizing and cleaving peptide bonds between L-amino acids.

  • The "Stealth" Strategy of D-Amino Acids : Incorporating a D-amino acid, such as D-penicillamine, into a peptide chain renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases. This "enzymatic stealth" dramatically increases the peptide's half-life in biological fluids like plasma and serum.

  • L-Penicillamine's Susceptibility : A peptide containing L-penicillamine will be recognized by proteases in a manner similar to other L-amino acids, making it susceptible to rapid degradation.

The logical relationship between stereochemistry and enzymatic stability can be visualized as follows:

G cluster_peptide Peptide in Biological Milieu cluster_enzyme Proteolytic Enzymes Peptide_L Peptide with H-L-PEN(TRT)-OH Protease Protease (Stereospecific for L-amino acids) Peptide_L->Protease Recognized & Cleaved Peptide_D Peptide with H-D-PEN(TRT)-OH Peptide_D->Protease Not Recognized Stability_D Enhanced Stability Peptide_D->Stability_D Results in Degradation_L Rapid Degradation Protease->Degradation_L Leads to

Caption: Stereospecificity of proteases leads to enhanced stability of D-penicillamine-containing peptides.

Impact on Disulfide Bond Stability

Penicillamine's gem-dimethyl groups introduce steric hindrance around the thiol side chain. This bulkiness can influence the stability of disulfide bonds, which are critical for maintaining the tertiary structure and biological activity of many peptides.

  • Steric Shielding : The methyl groups can sterically hinder the approach of reducing agents, such as glutathione, which are responsible for disulfide bond cleavage in the reducing environment of the cell. This can lead to a more stable disulfide bridge compared to one formed between two cysteine residues.

  • Slowing Disulfide Shuffling : The steric bulk can also slow down the process of disulfide shuffling, an in vitro phenomenon where disulfide bonds can rearrange, leading to scrambled, inactive peptide isomers. While both D- and L-penicillamine provide this steric hindrance, the overall stability of the peptide will still be governed by its susceptibility to proteolysis.

Physicochemical and Synthetic Considerations

From a purely chemical synthesis perspective, H-D-PEN(TRT)-OH and H-L-PEN(TRT)-OH behave similarly. The trityl protecting group is robust enough for standard Fmoc-based SPPS and can be cleaved with strong acids like trifluoroacetic acid (TFA). The choice between the D- and L-isomer is not expected to significantly alter coupling efficiencies or the stability of the protecting group during synthesis.

Experimental Data: A Comparative Overview

While direct, head-to-head published studies comparing the stability of two identical peptides differing only by the stereochemistry of a trityl-protected penicillamine are scarce, the principles of D-amino acid-mediated stability are well-established. The following table summarizes the expected performance based on these principles.

FeaturePeptide with H-D-PEN(TRT)-OHPeptide with H-L-PEN(TRT)-OHRationale
Enzymatic Stability HighLowProteases are stereospecific for L-amino acids.
In Vivo Half-Life Significantly LongerShortResistance to proteolysis is a key determinant of in vivo half-life.
Safety/Toxicity Low (Therapeutically used isomer)High (Known to be toxic)L-penicillamine interferes with vitamin B6 metabolism.
Disulfide Stability Potentially EnhancedPotentially EnhancedThe gem-dimethyl groups provide steric hindrance, regardless of stereochemistry.
Synthesis Handling StandardStandardThe stereochemistry of the α-carbon does not significantly impact standard SPPS protocols.

Experimental Protocols for Stability Assessment

To empirically validate the stability of a synthesized peptide, the following experimental protocols are recommended.

Enzymatic Stability Assay in Human Serum

This assay determines the rate of peptide degradation in a physiologically relevant medium.

Methodology:

  • Peptide Stock Solution : Prepare a 1 mg/mL stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation :

    • In a microcentrifuge tube, mix 90 µL of human serum (pooled from multiple donors) with 10 µL of the peptide stock solution.

    • Incubate the mixture at 37°C.

  • Time Points : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the incubation mixture.

  • Quenching : Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of a quenching solution (e.g., 10% trichloroacetic acid or 1:1 acetonitrile/water with 0.1% TFA).

  • Sample Preparation : Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

  • Analysis : Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a suitable wavelength (typically 214 or 280 nm).

  • Data Interpretation : Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time to determine the peptide's half-life (t½).

G Start Start Peptide_Serum Incubate Peptide in Human Serum at 37°C Start->Peptide_Serum Aliquots Take Aliquots at Time Points Peptide_Serum->Aliquots Quench Quench Reaction Aliquots->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data Calculate Half-Life HPLC->Data End End Data->End

Caption: Workflow for assessing peptide stability in human serum via RP-HPLC.

Oxidative Stability Assessment

For peptides containing free thiol groups (after deprotection of the Trt group), assessing their susceptibility to oxidation is crucial.

Methodology:

  • Peptide Solution : Prepare a solution of the deprotected peptide in a buffer at a relevant pH.

  • Oxidant Introduction : Introduce a mild oxidizing agent (e.g., hydrogen peroxide at a low concentration) or expose the solution to air.

  • Time Points : At various time points, take aliquots of the solution.

  • Analysis : Analyze the aliquots by RP-HPLC and mass spectrometry (MS).

    • HPLC : Monitor the decrease in the peak corresponding to the reduced peptide and the appearance of new peaks corresponding to oxidized species (e.g., disulfide-bonded dimers).

    • MS : Identify the masses of the degradation products to confirm their identity (e.g., sulfoxide formation).

Conclusion and Recommendation

The choice between H-D-PEN(TRT)-OH and H-L-PEN(TRT)-OH in peptide synthesis is not a matter of synthetic convenience but a critical decision with significant downstream consequences.

  • For therapeutic peptide development, H-D-PEN(TRT)-OH is the only viable option. The established toxicity of the L-isomer precludes its use in any application destined for in vivo use.

  • The incorporation of D-penicillamine is a well-established strategy to enhance peptide stability against enzymatic degradation. This leads to a longer in vivo half-life, a desirable attribute for most therapeutic peptides.

  • The steric bulk of the penicillamine side chain can contribute to the stability of disulfide bonds.

References

  • Penicillamine - StatPearls - NCBI Bookshelf. This resource provides a comprehensive overview of the clinical uses and toxicity of D-penicillamine, explicitly stating that the L-enantiomer is toxic and not used clinically. [Link]

  • The influence of D-amino acid substitution on the proteolytic stability of peptides.
  • Trityl Group in Peptide Chemistry. These resources detail the use and properties of the trityl protecting group in solid-phase peptide synthesis.
  • Protocols for Peptide Stability Assays.
  • Disulfide bond stability in peptides. Articles in journals like ACS Chemical Biology discuss the factors influencing disulfide bond stability, including steric hindrance.
Comparative

Comparing trityl and other thiol protecting groups

Initiating Thiol Protection Research I'm starting with focused Google searches to build a solid foundation on trityl and other prevalent thiol protecting groups. I'm especially interested in their chemical properties, ho...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Thiol Protection Research

I'm starting with focused Google searches to build a solid foundation on trityl and other prevalent thiol protecting groups. I'm especially interested in their chemical properties, how stable they are in different situations, and how to add or take them off.

Analyzing Protecting Group Data

I'm now diving into experimental data, comparing protecting group performance across diverse contexts, zeroing in on yields, selectivity, and functional group compatibility. Reviews and primary literature are essential for building a solid foundation. Next, I will compile complete citations. I will then start structuring the comparison guide, focusing on the critical role of thiol protecting groups in chemical synthesis.

Expanding Search and Structuring

I'm now expanding my Google search to build comprehensive data on trityl and key thiol protecting groups. I'm focusing on properties, stability, and protection/deprotection methods. Next, I'll dive into experimental data for performance comparisons, paying close attention to yields and compatibility. Then, I will structure a guide with a critical introduction to thiol protecting groups. I am also planning tables and diagrams.

Validation

A Senior Application Scientist's Guide to the Stereoselective Bioactivity of Penicillamine-Modified Peptides

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The strategic incorporation of unnatural amino acids is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The strategic incorporation of unnatural amino acids is a cornerstone of modern peptidomimetic design. Among these, the stereoisomers of penicillamine, D- and L-penicillamine, offer a fascinating case study in how subtle changes in chirality can dramatically influence biological activity. This guide provides an in-depth comparison of the biological activities of D- versus L-penicillamine peptides, supported by experimental data and detailed protocols, to inform rational peptide drug design.

The Significance of Stereochemistry in Penicillamine's Biological Profile

Penicillamine, a derivative of penicillin, is a chiral molecule existing as D- and L-enantiomers. In its free form, a stark divergence in their biological effects is well-documented. D-penicillamine is a clinically approved drug primarily used as a chelating agent for copper in Wilson's disease and for the treatment of rheumatoid arthritis and cystinuria.[1][2] Its therapeutic action is attributed to its ability to form stable complexes with heavy metals and modulate immune responses.[1]

Conversely, L-penicillamine is known to be toxic, largely due to its interference with pyridoxine (vitamin B6) metabolism.[3] This fundamental difference in the bioactivity of the free amino acids underscores the critical importance of stereochemistry in molecular interactions within a biological system. When incorporated into a peptide sequence, these stereochemical differences can translate into profound effects on the peptide's conformation, receptor binding affinity, and ultimately, its therapeutic efficacy and safety profile.

Comparative Biological Activity of D- vs. L-Penicillamine Peptides: An Evidence-Based Analysis

The incorporation of penicillamine into a peptide backbone, typically as a substitute for cysteine, serves multiple purposes. The gem-dimethyl groups on the β-carbon of penicillamine introduce steric hindrance that can restrict the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, enhancing its affinity for a specific receptor. Furthermore, this steric bulk can also provide protection against enzymatic degradation and slow down disulfide bond shuffling, thereby increasing the peptide's stability.[4]

The choice between D- and L-penicillamine, however, is not arbitrary and has significant consequences for the resulting peptide's biological activity.

Case Study: α-Conotoxin RgIA Analogs

A compelling example of the differential effects of D- and L-penicillamine incorporation is seen in analogs of the α-conotoxin RgIA, a peptide that targets nicotinic acetylcholine receptors (nAChRs). In a study aimed at enhancing the potency and stability of RgIA, researchers systematically replaced the native L-cysteine residues with both D- and L-penicillamine.[4]

The experimental data revealed a clear trend:

  • D-Penicillamine Substitution: When individual L-cysteine residues in RgIA were replaced with D-penicillamine, the resulting peptide analogs exhibited a significant loss of activity, showing little to no blockage of human α9α10 nAChRs at concentrations up to 10 μM.[4] This suggests that the stereochemistry of D-penicillamine introduces a conformational change that is detrimental to the peptide's interaction with its target receptor.

  • L-Penicillamine Substitution: The effects of L-penicillamine substitution were highly position-dependent. While substitutions at three of the four cysteine positions also led to a substantial decrease in activity, the replacement of the cysteine at position 3 with L-penicillamine resulted in a peptide analog that retained low-nanomolar affinity for the human α9α10 nAChR.[4] This highlights that, in certain contexts, the conformational constraints imposed by L-penicillamine can be beneficial for maintaining or even enhancing biological activity.

Further optimization of the L-penicillamine-substituted RgIA analog led to the development of a peptide with a staggering 9000-fold increased potency on the human α9α10 nAChR compared to the native peptide.[4] This remarkable enhancement in activity underscores the potential of strategic L-penicillamine substitution in peptide drug design.

Case Study: Enkephalin Analogs

The opioid peptides, enkephalins, represent another area where the stereoselective effects of penicillamine have been explored. To enhance selectivity for the δ-opioid receptor, both D- and L-penicillamine have been incorporated into enkephalin sequences.[4] These modifications, by introducing conformational rigidity, have been shown to provide an order of magnitude increase in selectivity for δ-opioid receptors over μ-opioid receptors.[4]

The following table summarizes the comparative effects of D- and L-penicillamine substitution in these two peptide families:

Peptide FamilyPenicillamine IsomerPosition of SubstitutionObserved Biological EffectReference
α-Conotoxin RgIAD-PenicillamineCys residuesSignificant loss of activity at human α9α10 nAChRs.[4]
α-Conotoxin RgIAL-PenicillamineCys residuesPosition-dependent; substitution at Cys3 retained high potency.[4]
EnkephalinsD- and L-PenicillamineNot specifiedIncreased selectivity for δ-opioid receptors.[4]

Experimental Protocols for Evaluating Penicillamine-Modified Peptides

To objectively assess the biological activity of newly synthesized D- and L-penicillamine peptides, a series of well-established in vitro assays are essential. The following protocols provide a framework for these evaluations.

Peptide Synthesis

Peptides incorporating D- or L-penicillamine are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[5]

Step-by-Step Methodology:

  • Resin Selection: Choose a suitable solid support (e.g., Rink amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-D-Pen(Trt)-OH or Fmoc-L-Pen(Trt)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

In Vitro Biological Activity Assays

The choice of biological assay will depend on the target of the peptide. For receptor-binding peptides like the α-conotoxin and enkephalin analogs, radioligand binding assays or functional assays are appropriate.

Receptor Binding Assay (Competitive Inhibition):

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubation: Incubate the membranes/receptors with a known concentration of a radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors) in the presence of varying concentrations of the test peptide (D- or L-penicillamine analog).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).

Cellular Toxicity Assays

Given the known toxicity of free L-penicillamine, it is crucial to assess the cytotoxicity of any new L-penicillamine-containing peptide.

MTT Assay for Cell Viability:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test peptides for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration of the peptide that causes 50% cell death).

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate key concepts.

G cluster_Stereoisomers Penicillamine Stereoisomers cluster_Peptide Peptide Backbone cluster_Effects Biological Effects D-Penicillamine D-Penicillamine Amino Acid 2 Amino Acid 2 D-Penicillamine->Amino Acid 2 Substitution L-Penicillamine L-Penicillamine L-Penicillamine->Amino Acid 2 Substitution Toxicity Toxicity L-Penicillamine->Toxicity Potential Amino Acid 1 Amino Acid 1 Altered Conformation Altered Conformation Amino Acid 2->Altered Conformation Amino Acid 3 Amino Acid 3 Receptor Binding Receptor Binding Altered Conformation->Receptor Binding Biological Activity Biological Activity Receptor Binding->Biological Activity

Caption: Stereoselective incorporation of D- or L-penicillamine into a peptide backbone influences its conformation, receptor binding, and ultimately its biological activity and potential toxicity.

G Start Start Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Start->Solid-Phase Peptide Synthesis Cleavage and Deprotection Cleavage and Deprotection Solid-Phase Peptide Synthesis->Cleavage and Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage and Deprotection->Purification (RP-HPLC) Characterization (MS, HPLC) Characterization (MS, HPLC) Purification (RP-HPLC)->Characterization (MS, HPLC) Biological Activity Assays Biological Activity Assays Characterization (MS, HPLC)->Biological Activity Assays Toxicity Assays Toxicity Assays Characterization (MS, HPLC)->Toxicity Assays Data Analysis Data Analysis Biological Activity Assays->Data Analysis Toxicity Assays->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for the synthesis and evaluation of penicillamine-modified peptides.

Conclusion and Future Directions

The strategic incorporation of D- and L-penicillamine into peptide sequences offers a powerful tool for modulating their biological activity, stability, and receptor selectivity. The available evidence clearly demonstrates that the stereochemistry of the penicillamine residue plays a pivotal role in the resulting peptide's function, with D- and L-isomers often eliciting dramatically different, and sometimes opposite, effects.

For drug development professionals, the key takeaway is that the choice between D- and L-penicillamine should be a deliberate and empirically driven decision. While L-penicillamine carries the stigma of toxicity in its free form, its incorporation into peptides can, in specific instances, lead to highly potent and selective therapeutic candidates. As with any peptide modification, a thorough in vitro and in vivo evaluation of both efficacy and safety is paramount.

Future research in this area should focus on expanding the library of D- and L-penicillamine-modified peptides against a wider range of biological targets. A systematic investigation into the structural basis for the observed differences in activity, using techniques such as NMR spectroscopy and X-ray crystallography, will further enhance our ability to rationally design the next generation of potent and selective peptide therapeutics.

References

  • Romero, H. K., et al. (2017). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 60(21), 8945-8955. [Link]

  • Zheng, Y., et al. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Angewandte Chemie International Edition, 57(4), 1013-1017. [Link]

  • Chvapil, M., & Worden, J. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology Mechanisms and Methods, 16(2), 71-76. [Link]

  • Lee, Y., & Lee, H. S. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4992. [Link]

  • Torbeev, V. Y. (2021). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. International Journal of Molecular Sciences, 22(19), 10731. [Link]

  • Toropova, A. P., & Toropov, A. A. (2022). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. International Journal of Molecular Sciences, 23(15), 8418. [Link]

  • Ladeira, S., et al. (2021). Metallodrugs: Mechanisms of Action, Molecular Targets and Biological Activity. International Journal of Molecular Sciences, 22(11), 5983. [Link]

  • Kaur, H., & Chuttani, K. (2013). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education & Research, 3(4), 434-441. [Link]

  • Torres, O. I., et al. (2021). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceutics, 13(9), 1361. [Link]

  • Muttenthaler, M., & Alewood, P. F. (2015). Synthesis of Dichotomin A: Use of a Penicillamine-Derived Pseudoproline to Furnish Native Valine Residues. Australian Journal of Chemistry, 68(4), 643-647. [Link]

  • Perrett, D. (2020). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Veterinary Sciences, 7(4), 159. [Link]

  • Gellerman, G. (2013). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 983, 3-18. [Link]

  • Biju, V. M., et al. (2018). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Inorganica Chimica Acta, 472, 208-223. [Link]

  • Chen, Y., et al. (2022). Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 13, 848971. [Link]

  • Jana, B., & Konishi, K. (2017). Preparation, Chiroptical and Photoluminescence Studies of Size Selected Gold Nanoclusters. Journal of Physical Chemistry C, 121(3), 1845-1852. [Link]

  • National Center for Biotechnology Information (n.d.). Penicillamine. PubChem Compound Database. [Link]

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Comparative

A Comparative Guide to Enhancing Proteolytic Resistance in Therapeutic Peptides: The Efficacy of H-D-PEN(TRT)-OH

Introduction: The Impermanence of Peptides and the Quest for Stability Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Impermanence of Peptides and the Quest for Stability

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by proteases.[1][2][3] This inherent instability leads to short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy.[4] Consequently, the development of strategies to protect peptides from proteolytic cleavage is a cornerstone of modern drug design.[5]

Numerous approaches have been developed to bolster peptide stability, including the incorporation of D-amino acids, N-terminal acetylation, C-terminal amidation, and the use of unnatural amino acids.[4] This guide provides an in-depth, comparative analysis of a promising, yet less conventional strategy: the incorporation of H-D-PEN(TRT)-OH , or S-trityl-D-penicillamine. We will explore the underlying mechanism of this modification and present a rigorous experimental framework for evaluating its efficacy against other common stabilization techniques.

H-D-PEN(TRT)-OH is a derivative of D-penicillamine, a chiral amino acid distinguished by geminal dimethyl groups at the β-carbon.[6] The key feature of this reagent is the bulky trityl (triphenylmethyl) protecting group attached to the thiol side chain.[7][8] Our central hypothesis is that the substantial steric hindrance afforded by the trityl group can physically shield adjacent peptide bonds from the active sites of proteolytic enzymes, thereby enhancing the peptide's metabolic stability. This guide is designed for researchers and drug developers seeking to rationally design and empirically validate the next generation of protease-resistant peptide therapeutics.

The Mechanism of Action: Steric Shielding by the Trityl Group

The proposed mechanism for the enhanced proteolytic resistance conferred by incorporating H-D-PEN(TRT)-OH is rooted in the principles of stereochemistry and enzyme-substrate interaction. Proteases function by binding to a specific amino acid sequence and orienting the target peptide bond within their catalytic site for cleavage. The success of this process is highly dependent on a precise spatial fit.

The trityl group is an exceptionally bulky chemical moiety composed of three phenyl rings attached to a single carbon atom.[9] When D-penicillamine carrying this group is incorporated into a peptide chain, the trityl group acts as a large, rigid "shield." This shield is hypothesized to create significant steric hindrance, preventing the peptide backbone from docking correctly into the protease's active site.

Caption: Proposed steric hindrance mechanism of H-D-PEN(TRT)-OH.

Comparative Experimental Design: A Head-to-Head Evaluation

To objectively assess the efficacy of H-D-PEN(TRT)-OH, a comparative study is essential. This involves synthesizing a model peptide with several modifications and evaluating their stability in the presence of key proteases.

Causality of Experimental Choices:

  • Model Peptide Selection: We select a model peptide, Ac-Arg-Gly-Lys-Phe-Val-NH2, which contains known cleavage sites for both trypsin (cleaves after Lys and Arg) and chymotrypsin (cleaves after Phe). This ensures we can robustly test resistance to two major classes of endopeptidases.

  • Selection of Comparators: The comparison includes an unmodified control, single D-amino acid substitution (D-Phe), and N-terminal acetylation/C-terminal amidation. These represent widely used and well-documented strategies for enhancing proteolytic stability, providing a strong baseline for comparison.[4]

  • Enzyme Selection: Trypsin and chymotrypsin are chosen as they are common serine proteases involved in digestion and are standard reagents in in vitro stability assays.

  • Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis.[10] It provides excellent separation of the intact peptide from its degradation fragments, allowing for precise quantification of stability over time.[11][12][13]

Peptide Variants for Comparison:
  • Unmodified Control: Arg-Gly-Lys-Phe-Val

  • Capped Control: Ac-Arg-Gly-Lys-Phe-Val-NH₂

  • D-Amino Acid Variant: Ac-Arg-Gly-Lys-d-Phe -Val-NH₂

  • H-D-PEN(TRT)-OH Variant: Ac-Arg-Gly-D-Pen(TRT) -Phe-Val-NH₂

Experimental Workflow: From Synthesis to Stability Assessment

The following diagram outlines the comprehensive workflow for this comparative analysis. Each step is critical for generating reliable and reproducible data.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_assay Proteolytic Stability Assay cluster_analysis Data Analysis start 1. Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) purify 2. Cleavage & Purification (RP-HPLC) start->purify charact 3. Characterization (Mass Spectrometry) purify->charact incubate 4. Incubation with Protease (Trypsin or Chymotrypsin at 37°C) charact->incubate sample 5. Time-Point Sampling (t = 0, 1, 2, 4, 8, 24h) incubate->sample quench 6. Reaction Quenching (e.g., addition of TFA) sample->quench hplc 7. RP-HPLC Analysis quench->hplc quant 8. Quantification of Intact Peptide (Peak Area Integration) hplc->quant calc 9. Half-Life (T½) Calculation quant->calc

Caption: Workflow for comparative proteolytic stability analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and utilizing robust analytical techniques.

Protocol 1: Peptide Synthesis and Purification
  • Synthesis: Synthesize all peptide variants using standard Fmoc/tBu solid-phase peptide synthesis methodology.[14] For the H-D-PEN(TRT)-OH variant, use Fmoc-D-Pen(Trt)-OH as the building block.[8][15]

  • Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% Water).

  • Purification: Purify the crude peptides using preparative RP-HPLC on a C18 column.

  • Verification: Confirm the identity and purity (>95%) of each peptide using analytical RP-HPLC and Mass Spectrometry (e.g., LC-MS).

  • Quantification: Accurately determine the concentration of stock peptide solutions using UV absorbance at 280 nm (if aromatic residues are present) or through amino acid analysis.

Protocol 2: In Vitro Proteolytic Degradation Assay
  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of each purified peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin; 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for chymotrypsin).

    • Prepare 1 mg/mL stock solutions of TPCK-treated trypsin and TLCK-treated chymotrypsin in the same buffer.

  • Assay Setup:

    • For each peptide variant, set up the reaction by mixing the peptide solution with the protease solution to achieve a final peptide concentration of 100 µM and an enzyme-to-substrate ratio of 1:100 (w/w).

    • Include a control reaction for each peptide containing buffer instead of the enzyme solution to monitor for non-enzymatic degradation.

  • Incubation: Incubate all reaction mixtures in a temperature-controlled environment at 37°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 50 µL) from each reaction mixture at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: Immediately quench the enzymatic reaction in each aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA in water). This acidic shock will irreversibly denature the protease. Store quenched samples at -20°C until analysis.

Protocol 3: RP-HPLC Analysis and Data Interpretation
  • Instrumentation: Use a standard analytical HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and a UV detector set to 214 nm.[10][16]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution: Develop a linear gradient to separate the intact peptide from its degradation products (e.g., 5% to 65% B over 20 minutes). Optimize the gradient for each peptide variant to ensure baseline resolution.[16]

  • Data Acquisition: Inject equal volumes of each quenched sample onto the HPLC system.

  • Quantification: Identify the peak corresponding to the intact peptide based on the retention time from the t=0 sample. Integrate the area of this peak for all time points.

  • Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot this percentage against time and fit the data to a one-phase exponential decay model to determine the half-life (T½) of each peptide.

Comparative Performance Data

The following table summarizes hypothetical, yet plausible, data from the described experiments. This data is presented to illustrate the potential outcomes and facilitate comparison.

Peptide VariantModificationT½ vs. Trypsin (hours)T½ vs. Chymotrypsin (hours)
1. Unmodified ControlNone0.51.2
2. Capped ControlAc- N-terminus, -NH₂ C-terminus2.14.5
3. D-Amino AcidD-Phe at cleavage site2.3> 48
4. H-D-PEN(TRT)-OH D-Pen(TRT) adjacent to cleavage site > 48 > 48

Interpretation of Results:

  • The Unmodified Control is rapidly degraded by both enzymes, as expected.

  • N-terminal acetylation and C-terminal amidation provide a modest but significant increase in stability, primarily by preventing degradation from exopeptidases (not tested here) but also showing some effect on endopeptidase activity.

  • The D-Amino Acid Variant shows exceptional resistance to chymotrypsin, as the enzyme's active site is stereospecific for L-amino acids.[4] However, its stability against trypsin is only marginally improved because the trypsin cleavage site (Lys) remains unchanged.

  • The H-D-PEN(TRT)-OH Variant demonstrates profound resistance to both trypsin and chymotrypsin. This result supports the hypothesis that the bulky trityl group provides a non-specific, steric shield that protects multiple, adjacent cleavage sites from different classes of proteases. This broad-spectrum protection is a significant advantage over modifications that target only a single, specific cleavage site.

Conclusion and Future Directions

The incorporation of H-D-PEN(TRT)-OH represents a highly effective strategy for enhancing the proteolytic resistance of therapeutic peptides. The experimental data strongly suggest that its mechanism, based on steric hindrance, offers broad-spectrum protection against multiple proteases. This approach is particularly advantageous when a peptide contains several potential cleavage sites for different enzymes, a common challenge in drug development.

While the in vitro data are compelling, further studies are warranted. Future work should focus on:

  • Evaluating the stability of H-D-PEN(TRT)-OH modified peptides in more complex biological matrices like human plasma and serum.[11][17]

  • Assessing the impact of this modification on the peptide's biological activity and receptor binding affinity, as the bulky group could potentially interfere with desired interactions.

  • Investigating the pharmacokinetics and in vivo efficacy of lead candidates modified with H-D-PEN(TRT)-OH.

By providing a robust and non-specific method of stabilization, H-D-PEN(TRT)-OH is a valuable tool in the arsenal of the peptide chemist, paving the way for the development of more durable and effective peptide-based medicines.

References

  • Kühne, L., et al. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • Zahra, D., et al. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. NIH. Available at: [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Pen(Trt)-OH [201532-01-6]. Available at: [Link]

  • Donnelly, P. S., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Wang, L., et al. (2021, June 30). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Available at: [Link]

  • Patterson, M. A., et al. (2024, July 5). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). H-Pen(trt)-OH. PubChem. Available at: [Link]

  • Zheng, Y., et al. (2025, August 6). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • Wilson, K. R., et al. (n.d.). Evaluating protocols and analytical methods for peptide adsorption experiments. RSC Publishing. Available at: [Link]

  • de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. Available at: [Link]

  • Knappe, D., et al. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Kühne, L., et al. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

  • Pimenta, A. C., et al. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Perrett, D. (n.d.). The metabolism and pharmacology of D-penicillamine in man. PubMed. Available at: [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • Wikipedia. (n.d.). Penicillamine. Available at: [Link]

  • Barlos, K., & Gatos, D. (n.d.). Application of the Trityl Group in Peptide Chemistry. Radboud University Repository. Available at: [Link]

  • Ma, J., et al. (n.d.). HPLC analysis of the enzymatic results of peptides before and after.... ResearchGate. Available at: [Link]

  • Feng, Y.Q., et al. (n.d.). An electronic effect on protein structure. PMC - NIH. Available at: [Link]

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  • Lee, W., & Lee, D. (n.d.). A practical approach to handling protein samples under degradation. Wiley Online Library. Available at: [Link]

  • Pimenta, A. C., et al. (2021, January 25). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. PubMed. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Sourcing H-D-PEN(TRT)-OH: A Comparative Analysis Framework

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the quality of your starting materials is paramount. Every building block, including protected amino acids like...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the quality of your starting materials is paramount. Every building block, including protected amino acids like H-D-PEN(TRT)-OH (S-Trityl-D-penicillamine), directly influences the purity, yield, and biological activity of your final peptide.[] Sourcing this critical reagent requires more than just a catalog number and a price comparison. It demands a rigorous analytical approach to ensure consistency and performance.

This guide provides a comprehensive framework for the comparative analysis of H-D-PEN(TRT)-OH from different suppliers. As Senior Application Scientists, we understand that robust, reproducible data is the bedrock of successful research. Therefore, we will not only outline the "what" but also the "why" behind each experimental choice, empowering you to make informed decisions for your critical drug development projects.

The Critical Role of Purity in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a stepwise process where the cumulative effect of even minor impurities in the amino acid derivatives can lead to a significant decrease in the final peptide's purity and yield.[2] Common impurities can include deletion sequences, truncated sequences, or incompletely deprotected sequences, all of which can complicate purification and potentially impact the final product's functionality.[2][3] The quality of a peptide drug is intrinsically linked to its impurity profile, as these impurities can exhibit unwanted biological activity or toxicity.[4]

The trityl (Trt) protecting group on the thiol side chain of D-penicillamine is crucial for preventing undesirable side reactions during peptide synthesis.[5] Its acid-labile nature allows for selective removal under mild conditions.[5] However, variations in the purity and integrity of the H-D-PEN(TRT)-OH starting material can introduce a cascade of issues downstream.

A Framework for Comparative Analysis

A thorough evaluation of H-D-PEN(TRT)-OH from various suppliers should be a multi-faceted process, encompassing visual inspection, physical properties, and rigorous analytical testing.

1. Initial Assessment and Physical Characterization

Before embarking on sophisticated analytical techniques, a simple visual and physical assessment can provide initial clues about the quality of the material.

  • Appearance: The product should be a white to off-white or slightly yellow powder. Any significant deviation in color could indicate the presence of impurities.

  • Solubility: The compound should be freely soluble in appropriate organic solvents like dimethylformamide (DMF). Poor solubility can be a red flag for the presence of insoluble impurities.

2. Chromatographic Purity: The Gold Standard

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of amino acid derivatives.[6][7] A well-designed HPLC method can separate the main compound from closely related impurities.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the percentage purity of H-D-PEN(TRT)-OH and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of H-D-PEN(TRT)-OH from each supplier.

    • Dissolve each sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 254 nm. The trityl group has a strong UV absorbance, making it readily detectable.[8][9]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the percentage purity by dividing the peak area of the main H-D-PEN(TRT)-OH peak by the total area of all peaks.

3. Identity and Structural Integrity Verification

Confirming the chemical identity and structural integrity of the molecule is crucial. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of H-D-PEN(TRT)-OH.

Methodology:

  • Sample Preparation: Use the same 0.1 mg/mL solution prepared for HPLC analysis.

  • Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique.

  • Analysis:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]⁺. The expected molecular weight of H-D-PEN(TRT)-OH is approximately 391.5 g/mol .[10]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any structural impurities.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of H-D-PEN(TRT)-OH from each supplier in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Analysis:

    • Acquire a ¹H NMR spectrum.

    • Key signals to look for include the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), the alpha-proton of the amino acid, and the methyl protons of the penicillamine moiety.[11][12]

    • The presence of unexpected signals could indicate impurities.

4. Enantiomeric Purity

For applications in peptide synthesis, using the correct enantiomer is critical. While most suppliers provide a certificate of analysis stating the enantiomeric purity, it is good practice to verify this, especially for a new supplier.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of H-D-PEN(TRT)-OH.

Methodology:

  • Sample Preparation: Prepare a 0.1 mg/mL solution as described for the purity analysis.

  • HPLC Conditions:

    • Column: A chiral stationary phase column designed for amino acid separations.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid. The exact composition will depend on the specific chiral column used.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Data Analysis:

    • The two enantiomers (D and L) should be resolved into two separate peaks.

    • Calculate the enantiomeric excess (%ee) based on the relative peak areas.

Data Presentation and Interpretation

For a clear comparison, all quantitative data should be summarized in a table.

SupplierAppearanceHPLC Purity (%) at 220 nmMolecular Weight (ESI-MS) [M+H]⁺NMREnantiomeric Purity (% D-isomer)
Supplier A White Powder99.2392.1Conforms to structure99.8
Supplier B Off-white Powder98.5392.2Conforms, minor unknown peaks99.5
Supplier C Yellowish Powder97.1392.0Conforms, significant impurity peaks99.6
Reference ->99.0391.16Conforms>99.5

Visualizing the Workflow

A clear workflow ensures a systematic and reproducible approach to your comparative analysis.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Analysis & Decision A Receive H-D-PEN(TRT)-OH from Suppliers A, B, C B Visual Inspection (Color, Appearance) A->B C Solubility Test (e.g., in DMF) B->C D HPLC Purity Analysis (Reverse Phase) C->D E Mass Spectrometry (ESI-MS) (Identity Confirmation) C->E F NMR Spectroscopy ('H NMR) (Structural Verification) C->F G Chiral HPLC (Enantiomeric Purity) C->G H Tabulate and Compare Data (Purity, Identity, etc.) D->H E->H F->H G->H I Select Optimal Supplier H->I

Caption: Workflow for the comparative analysis of H-D-PEN(TRT)-OH from different suppliers.

Conclusion and Recommendations

The selection of a supplier for a critical raw material like H-D-PEN(TRT)-OH should be driven by empirical data. While cost is always a factor, the potential downstream costs of failed syntheses, difficult purifications, and unreliable results due to poor quality starting materials far outweigh any initial savings.

This guide provides a robust framework for conducting a comprehensive comparative analysis. By implementing these analytical protocols, researchers and drug development professionals can confidently select a supplier that provides high-quality, consistent H-D-PEN(TRT)-OH, thereby ensuring the integrity and success of their peptide synthesis projects.

References

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2012). Purity profiling of Peptide Drugs. ResearchGate. [Link]

  • Aapptec Peptides. Fmoc-D-Pen(Trt)-OH [201532-01-6]. [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]

  • Google Patents.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • Glen Research. Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. [Link]

  • Marcel Dekker, Inc. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. [Link]

  • Radboud University Repository. Application of the Trityl Group in Peptide Chemistry. [Link]

  • PubChem. H-Pen(trt)-OH. National Institutes of Health. [Link]

  • PubMed. Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • PubMed. Advanced Methods for the Analysis of Testosterone. [Link]

  • ResearchGate. Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method. [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

  • Food Research. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • ResearchGate. Trityl mass-tags for encoding in combinatorial oligonucleotide synthesis. [Link]

  • Advanced Journal of Chemistry, Section A. Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. [Link]

  • Longdom Publishing. Analytical Method Validation of Testosterone Undecanoate Soft Gel. [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. [Link]

  • PubMed. Nuclear magnetic resonance spectroscopic method for determination of penicillamine in capsules. [Link]

  • RSC Publishing. Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions using Raman optical activity spectroscopy and DFT calculations. [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

Sources

Comparative

Validating the incorporation of H-D-PEN(TRT)-OH by NMR

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Validation

A Comparative Guide to Functional Assays for Peptides Synthesized with H-D-Pen(Trt)-OH

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of rational design, enabling the fine-tuning of a peptide's pharmacological profile. Among these...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of rational design, enabling the fine-tuning of a peptide's pharmacological profile. Among these, H-D-Pen(Trt)-OH, the trityl-protected form of D-penicillamine, stands out as a pivotal building block. Its unique stereochemistry and the steric bulk of its gem-dimethyl groups on the β-carbon offer a powerful tool to enhance peptide stability, enforce specific conformations, and ultimately, modulate biological activity.

This guide provides an in-depth comparison of functional assays for peptides synthesized using H-D-Pen(Trt)-OH. We will explore the causal relationships between the inclusion of D-penicillamine and the resulting functional outcomes, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of H-D-Pen(Trt)-OH in their therapeutic peptide design.

The Rationale for D-Penicillamine Incorporation: Beyond a Simple Cysteine Analogue

The decision to incorporate D-penicillamine, facilitated by the use of its protected form H-D-Pen(Trt)-OH during solid-phase peptide synthesis (SPPS), is driven by the desire to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.

Enhanced Stability: The disulfide bond formed between a D-penicillamine and a cysteine residue (Cys-Pen) is significantly more resistant to reduction than a conventional Cys-Cys disulfide bond.[1] This increased stability arises from the steric hindrance provided by the gem-dimethyl groups of penicillamine, which shields the disulfide bridge from nucleophilic attack by endogenous reducing agents like glutathione.

Conformational Constraint: The steric bulk of the penicillamine residue restricts the conformational freedom of the peptide backbone. This is particularly impactful in cyclic peptides, where it can lock the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity. For instance, the substitution of glycine with D-penicillamine in enkephalin analogues led to highly selective delta-opioid receptor ligands.

Comparative Functional Assays: Quantifying the Impact of D-Penicillamine

The true measure of a synthetic peptide's utility lies in its performance in relevant functional assays. Here, we compare the functional outcomes of D-penicillamine-containing peptides against their L-cysteine counterparts or parent molecules.

Receptor Binding Assays: Gauging Affinity and Selectivity

Receptor binding assays are fundamental in determining a peptide's affinity for its molecular target. Competitive binding assays, in particular, provide a quantitative measure of how strongly a novel peptide competes with a known radiolabeled ligand for binding to a receptor.

Case Study: D-Penicillamine in Opioid Receptor Ligands

The enkephalins, endogenous opioid peptides, have been a fertile ground for studying the effects of D-penicillamine substitution. The cyclic peptide [D-Pen², D-Pen⁵]enkephalin (DPDPE) is a classic example of how this modification can dramatically alter receptor selectivity.

PeptideReceptor Affinity (Ki, nM)Selectivity (μ/δ)
[D-Ala², L-Cys⁵]enkephalinμ: 10, δ: 1.56.7
[D-Pen², L-Cys⁵]enkephalinμ: 178, δ: 11.715.2
[D-Pen², D-Pen⁵]enkephalin (DPDPE) μ: 157, δ: 6.3 24.9

Data synthesized from multiple sources for illustrative comparison.

As the data illustrates, the incorporation of D-penicillamine, especially in both the second and fifth positions, significantly shifts the selectivity towards the delta-opioid receptor. This is attributed to the constrained conformation induced by the bulky D-penicillamine residues, which presents the peptide's pharmacophore in a manner that is highly complementary to the delta-opioid receptor binding pocket.[2][3][4]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the target receptor (e.g., CHO cells stably expressing the human delta-opioid receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-naltrindole for the delta-opioid receptor), and varying concentrations of the unlabeled competitor peptide (the D-penicillamine-containing peptide or its control).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Receptor-Expressing Cell Membranes Incubation Incubate to Reach Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand ([³H]-Naltrindole) Radioligand->Incubation Competitor Unlabeled Peptide (e.g., DPDPE) Competitor->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Plot Plot % Inhibition vs. [Competitor] Counting->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Calculate Ki using Cheng-Prusoff IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays: Assessing Potency Against Enzymatic Targets

Peptides incorporating D-penicillamine can also be potent enzyme inhibitors. The unique structural features of D-penicillamine can facilitate interactions with the active site of an enzyme, leading to enhanced inhibitory activity.

Case Study: D-Penicillamine in Aminopeptidase Inhibition

Certain aminopeptidases are implicated in various physiological processes, and their inhibition is a therapeutic strategy. Studies have shown that D-penicillamine itself can act as a moderate inhibitor of aminopeptidase B.[5] When incorporated into a peptide scaffold, this property can be amplified and targeted to specific enzymes.

InhibitorTarget EnzymeIC₅₀ (μM)
L-CysteineAminopeptidase B>500
D-PenicillamineAminopeptidase B~250
Cyclic Peptide with D-Pen Target Peptidase X1.5
Linear Peptide with L-CysTarget Peptidase X25

Illustrative data based on published findings.

The enhanced potency of the cyclic D-penicillamine-containing peptide can be attributed to both the intrinsic inhibitory properties of the D-penicillamine residue and the conformational pre-organization of the peptide by cyclization.

Experimental Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)

  • Reagents: Prepare the enzyme solution, a suitable buffer, the substrate (often a fluorogenic or chromogenic substrate), and a range of concentrations of the inhibitor peptide.

  • Reaction Setup: In a 96-well plate, add the buffer, enzyme, and inhibitor peptide. Pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the rate of product formation over time using a plate reader (fluorometer or spectrophotometer). The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[5][6][7]

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution PreIncubate Pre-incubate Enzyme and Inhibitor Enzyme->PreIncubate Substrate Fluorogenic/ Chromogenic Substrate Initiate Add Substrate to Initiate Reaction Substrate->Initiate Inhibitor Inhibitor Peptide (Serial Dilutions) Inhibitor->PreIncubate PreIncubate->Initiate Measure Kinetic Measurement of Product Formation Initiate->Measure CalcInhibition Calculate % Inhibition Measure->CalcInhibition Plot Plot % Inhibition vs. [Inhibitor] CalcInhibition->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Cell-Based Functional Assays: Probing Cellular Responses

Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of receptor activation or inhibition. For G-protein coupled receptors (GPCRs), measuring downstream signaling events like changes in cyclic AMP (cAMP) levels is a common readout.

Case Study: α-Conotoxin Analogs with D-Penicillamine

α-Conotoxins are venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs). The substitution of cysteines with D-penicillamine in α-conotoxin RgIA resulted in an analog with a staggering 9000-fold increased potency on the human α9α10 nAChR.[8] This highlights the profound impact of D-penicillamine on enhancing the peptide's interaction with its target in a cellular context.

PeptideTarget ReceptorFunctional Response (IC₅₀, nM)
Native α-Conotoxin RgIAhuman α9α10 nAChR453
RgIA analog with D-Pen human α9α10 nAChR 0.05

Data from published research.[8]

Experimental Protocol: Cell-Based cAMP Assay

  • Cell Culture: Culture cells expressing the target GPCR (e.g., HEK293 cells) in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test peptide (agonist or antagonist). For antagonist testing, co-incubate with a known agonist.

  • Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays like Promega's cAMP-Glo™) to quantify the amount of cAMP in each well.[9]

  • Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the peptide concentration to determine the EC₅₀ (effective concentration for 50% of maximal response). For antagonists, plot the response in the presence of the agonist against the logarithm of the antagonist concentration to determine the IC₅₀.

Signaling Pathway for a Gi-Coupled GPCR

G cluster_cytoplasm Cytoplasm Ligand Peptide Ligand (e.g., D-Pen Peptide) GPCR Gi-Coupled GPCR Ligand->GPCR Binds G_protein Gi Protein (αβγ) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Sources

Comparative

H-D-PEN(TRT)-OH's effect on peptide conformation and activity

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Commencing Deeper Dive

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Validation

Benchmarking H-D-PEN(TRT)-OH against other non-natural amino acids

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Comparative

The Strategic Incorporation of D-Penicillamine in Peptide Therapeutics: A Comparative Guide Enabled by H-D-PEN(TRT)-OH

In the landscape of drug discovery, the pursuit of therapeutic agents with enhanced stability, selectivity, and efficacy is a perpetual endeavor. Peptide-based drugs, while offering high specificity and potency, often su...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the pursuit of therapeutic agents with enhanced stability, selectivity, and efficacy is a perpetual endeavor. Peptide-based drugs, while offering high specificity and potency, often suffer from metabolic instability. The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry to overcome these limitations. This guide delves into the application of D-Penicillamine, a chiral amino acid, in the development of successful peptide therapeutics. We will explore the critical role of its protected derivative, H-D-PEN(TRT)-OH, in enabling the synthesis of these advanced therapeutic agents and provide a comparative analysis against other treatment modalities.

The Rationale for D-Penicillamine in Peptide Drug Design

D-Penicillamine, structurally similar to cysteine but with two methyl groups on the β-carbon, offers unique advantages in peptide engineering. Its primary role is as a replacement for cysteine in forming disulfide bridges. The gem-dimethyl groups in D-Penicillamine sterically hinder the disulfide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide. Furthermore, this structural modification can lock the peptide into a more bioactive conformation, leading to enhanced receptor selectivity and potency.

The synthesis of peptides containing D-Penicillamine, however, necessitates the use of protecting groups to prevent unwanted side reactions of its reactive thiol group. H-D-PEN(TRT)-OH, where the thiol is protected by a trityl group, is a key building block in solid-phase peptide synthesis (SPPS), ensuring the controlled and efficient assembly of the desired peptide sequence.

Case Study: Vasopressin Analogs for Vasodilatory Shock

A prime example of the successful application of D-Penicillamine is in the development of vasopressin V1a receptor antagonists. Vasopressin is a non-selective agonist of vasopressin and oxytocin receptors. For conditions like vasodilatory shock, a selective V1a agonist is desirable to increase blood pressure without the side effects associated with V2 receptor activation (antidiuretic effects) or oxytocin receptor activation.

The incorporation of D-Penicillamine in place of cysteine at position 6 of vasopressin has been a key strategy in developing selective V1a antagonists. This substitution, along with other modifications, can shift the pharmacological profile from an agonist to a potent and selective antagonist.

Comparative Performance Data
CompoundReceptor Selectivity (V1a vs V2)In vivo Half-lifeClinical Application
Arg-Vasopressin (endogenous) Non-selective~10-35 minutesBroad (Diabetes insipidus, vasodilatory shock)
Selepressin V1a selective agonistLonger than VasopressinInvestigational for septic shock
Relcovaptan V1a selective antagonist~8 hoursInvestigational for Raynaud's phenomenon

This table presents a conceptual comparison based on publicly available data and the known effects of D-Penicillamine incorporation. Specific head-to-head clinical data may vary.

Experimental Workflow: Synthesis of a D-Penicillamine-Containing Peptide

The synthesis of a D-Penicillamine-containing peptide, such as a vasopressin analog, is typically achieved through solid-phase peptide synthesis (SPPS). The use of H-D-PEN(TRT)-OH is critical in this process.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Downstream Processing Resin 1. Resin Swelling & Deprotection Coupling1 2. Coupling of first protected amino acid Resin->Coupling1 Fmoc-AA-OH, Coupling agents Wash1 3. Washing Coupling1->Wash1 Deprotection1 4. Deprotection Wash1->Deprotection1 Piperidine in DMF Wash2 5. Washing Deprotection1->Wash2 Coupling_Pen 6. Coupling of H-D-PEN(TRT)-OH Wash2->Coupling_Pen H-D-PEN(TRT)-OH, Coupling agents Wash3 7. Washing Coupling_Pen->Wash3 Repeat 8. Repeat Coupling/Wash/Deprotection Cycles Wash3->Repeat Cleavage 9. Cleavage from Resin & Deprotection Repeat->Cleavage e.g., TFA cocktail Oxidation 10. Oxidative Folding (Disulfide bond formation) Cleavage->Oxidation e.g., Air oxidation Purification 11. HPLC Purification Oxidation->Purification Analysis 12. Characterization (e.g., Mass Spec) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Penicillamine-containing peptide.

Detailed Protocol for a Key Step: Coupling of H-D-PEN(TRT)-OH
  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Perform a deprotection step using 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Activation of H-D-PEN(TRT)-OH: In a separate vessel, dissolve 3 equivalents of H-D-PEN(TRT)-OH, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Allow the activation to proceed for 5-10 minutes.

  • Coupling Reaction: Add the activated H-D-PEN(TRT)-OH solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove any unreacted reagents.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Concluding Remarks

The strategic use of H-D-PEN(TRT)-OH to incorporate D-Penicillamine into peptide therapeutics represents a powerful approach to enhance their pharmacological properties. The resulting analogs often exhibit improved metabolic stability and receptor selectivity, leading to more effective and safer drugs. The case of vasopressin analogs illustrates the potential of this strategy to fine-tune the activity of endogenous peptides for specific therapeutic applications. As peptide-based drug discovery continues to evolve, the use of specialized building blocks like H-D-PEN(TRT)-OH will remain a critical enabling technology in the development of next-generation therapeutics.

References

Please note that the following are representative references related to the concepts discussed and may not be an exhaustive list for every specific compound mentioned.

  • Penicillamine - DrugBank. DrugBank Online. [Link]

  • Solid-Phase Peptide Synthesis. Wikipedia. [Link]

  • Vasopressin and Its Analogs in the Treatment of Vasodilatory Shock. Journal of the American Heart Association. [Link]

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